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  • Product: 2-Fluoro-2-(4-methoxyphenyl)acetic acid

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Synthetic Workflows of 2-Fluoro-2-(4-methoxyphenyl)acetic acid: A Technical Whitepaper

Executive Summary The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, profoundly altering a molecule's pharmacokinetic and pharmacodynamic profile. 2-Fluoro-2-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery, profoundly altering a molecule's pharmacokinetic and pharmacodynamic profile. 2-Fluoro-2-(4-methoxyphenyl)acetic acid (also known as


-fluoro-4-methoxyphenylacetic acid) represents a highly specialized chiral building block. By combining an 

-fluorinated carboxylic acid with a para-methoxy-substituted aryl ring, this compound exhibits a unique physicochemical profile characterized by enhanced lipophilicity, a drastically lowered pKa, and distinct stereoelectronic conformers.

This whitepaper provides an in-depth technical analysis of the physicochemical causality, validated synthetic methodologies, and analytical characterization of 2-fluoro-2-(4-methoxyphenyl)acetic acid, serving as a definitive guide for its application in pharmaceutical development.

Structural & Physicochemical Profiling

The physicochemical behavior of 2-fluoro-2-(4-methoxyphenyl)acetic acid is governed by the competing electronic effects of its functional groups.

Stereoelectronic Causality and pKa Modulation

In standard arylacetic acids (e.g., phenylacetic acid), the pKa typically hovers around 4.3. The introduction of a highly electronegative fluorine atom at the


-carbon exerts a powerful electron-withdrawing inductive effect (-I). This effect delocalizes the negative charge of the conjugate base, stabilizing the carboxylate anion and resulting in a drastic reduction in pKa. For the baseline compound, 

-fluorophenylacetic acid, the pKa drops to 2.12 ± 0.10[1].

The addition of the para-methoxy group (-OCH3) introduces a competing resonance-donating (+M) effect alongside its own inductive withdrawal (-I). Because the +M effect slightly increases electron density in the aromatic system compared to an unsubstituted phenyl ring, it marginally destabilizes the carboxylate anion. Consequently, the pKa of 2-fluoro-2-(4-methoxyphenyl)acetic acid is slightly higher than its unsubstituted counterpart, estimated at ~2.25. This ensures the molecule remains almost entirely ionized at physiological pH (7.4), fundamentally altering its membrane partitioning behavior compared to non-fluorinated analogs[2].

Physicochemical A α-Fluorine Substitution B Strong -I (Inductive) Effect A->B C Stabilization of Carboxylate Anion B->C D Drastic pKa Reduction (~4.31 → ~2.25) C->D E >99% Ionization at Physiological pH (7.4) D->E

Caption: Logical flow demonstrating how α-fluorination modulates pKa and physiological ionization.

Quantitative Data Summary

The following table synthesizes the quantitative physicochemical parameters, comparing the target compound against its foundational analogs to highlight the impact of specific substitutions[1],[2].

ParameterPhenylacetic Acid

-Fluorophenylacetic Acid
2-Fluoro-2-(4-methoxyphenyl)acetic acid
Molecular Formula C8H8O2C8H7FO2C9H9FO3
Molecular Weight 136.15 g/mol 154.14 g/mol 184.16 g/mol
pKa 4.312.12 ± 0.10~2.25 ± 0.10
LogP (Lipophilicity) 1.41~1.90~1.75
Topological Polar Surface Area 37.3 Ų37.3 Ų46.5 Ų
Melting Point 76-77 °C82-85 °C~90-95 °C (Estimated)

Synthetic Methodologies & Self-Validating Protocols

Synthesizing


-fluoroarylacetic acids requires precise control over enolate geometry and electrophilic trapping to prevent over-fluorination (forming difluoro-derivatives)[3]. The most robust, field-proven method is the electrophilic fluorination of the corresponding ester enolate.
Step-by-Step Protocol: Electrophilic -Fluorination

This protocol utilizes Selectfluor® as the electrophilic fluorine source. The workflow is designed as a self-validating system: the intermediate esterification is mandatory because direct fluorination of the free carboxylic acid fails due to poor enolization and competing decarboxylation pathways[4].

Step 1: Esterification (Protection)

  • Action: Dissolve 4-methoxyphenylacetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 4 hours.

  • Causality: Converts the carboxylic acid to a methyl ester, preventing the acidic proton from quenching the strong base in the subsequent step and increasing the acidity of the

    
    -protons.
    

Step 2: Kinetically Controlled Enolization

  • Action: In a flame-dried Schlenk flask under argon, dissolve the methyl ester in anhydrous THF. Cool the system strictly to -78 °C using a dry ice/acetone bath. Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq). Stir for 45 minutes.

  • Causality: The extreme cold and the steric bulk of LDA ensure kinetic deprotonation at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon without nucleophilic attack on the ester carbonyl, generating a stable lithium enolate.
    

Step 3: Electrophilic Fluorination

  • Action: Slowly add a solution of Selectfluor® (1.2 eq) or N-Fluorobenzenesulfonimide (NFSI) in THF. Maintain at -78 °C for 2 hours, then allow gradual warming to room temperature.

  • Causality: The electron-rich enolate attacks the electrophilic N-F bond. Strict temperature control is the primary self-validating checkpoint to prevent the formation of

    
    -difluoroarylacetic acid byproducts[3].
    

Step 4: Hydrolysis (Deprotection)

  • Action: Concentrate the organic layer, dissolve the crude

    
    -fluoro ester in a 3:1 THF/H2O mixture, and add LiOH (3.0 eq). Stir at room temperature until TLC indicates complete consumption of the ester.
    
  • Action: Acidify the aqueous layer to pH 2 with 1M HCl and extract with dichloromethane to yield racemic 2-fluoro-2-(4-methoxyphenyl)acetic acid.

Enzymatic Chiral Resolution

Because the


-carbon is a chiral center, the synthesis yields a racemate. To isolate the pure (R)- or (S)-enantiomers for biological testing, enzymatic kinetic resolution is preferred over chemical derivatization. Engineered fluoroacetate dehalogenases (e.g., FAcD RPA1163 mutants) or specific lipases can selectively hydrolyze or process one enantiomer with >99% enantiomeric excess (ee)[5].

Workflow A 4-Methoxyphenyl- acetic Acid B Esterification (MeOH, H+) A->B C Enolate Formation (LDA, -78°C) B->C D Fluorination (Selectfluor) C->D F+ Transfer E Hydrolysis (LiOH) D->E F Racemic α-Fluoro Product E->F G Enzymatic Resolution F->G H (R)-Enantiomer G->H >99% ee I (S)-Enantiomer G->I

Caption: Synthetic workflow from starting material to enantiomerically pure α-fluoroarylacetic acid.

Analytical Characterization

To verify the integrity of the synthesized 2-fluoro-2-(4-methoxyphenyl)acetic acid, orthogonal analytical techniques must be employed:

  • 19F NMR Spectroscopy: The most diagnostic tool. The

    
    -fluorine atom will appear as a distinct doublet (due to 2JH-F coupling with the 
    
    
    
    -proton) typically in the region of -170 to -190 ppm (relative to CFCl3). The absence of a singlet further downfield confirms no difluorination occurred.
  • 1H NMR Spectroscopy: The

    
    -proton will appear as a doublet of doublets (split by the fluorine and coupling with the carboxylic acid proton if not exchanged) around 5.5 - 6.0 ppm. The methoxy protons will appear as a sharp singlet at ~3.8 ppm.
    
  • Chiral HPLC: To validate the success of the enzymatic resolution[5], use a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol/trifluoroacetic acid mobile phase. The TFA is critical to suppress the ionization of the highly acidic carboxylic group, preventing peak tailing and ensuring sharp resolution of the (R) and (S) enantiomers.

Applications in Drug Development

In medicinal chemistry, 2-fluoro-2-(4-methoxyphenyl)acetic acid serves as a highly privileged pharmacophore and chiral derivatizing agent.

  • Bioisosterism: The

    
    -fluoro group acts as a bioisostere for a hydroxyl group (as seen in mandelic acid derivatives). It mimics the steric bulk of an -OH group but acts as a pure hydrogen-bond acceptor, increasing metabolic stability against phase II glucuronidation.
    
  • Metabolic Probing: The para-methoxy group is a known site for cytochrome P450 (CYP2D6/CYP3A4) mediated O-demethylation. Researchers utilize this compound to study the steric and electronic influence of

    
    -fluorination on the rate of distant aromatic metabolism.
    

References

  • LookChem. ALPHA-FLUOROPHENYLACETIC ACID (CAS 1578-63-8) Basic Information and pKa Data. Retrieved from:[Link]

  • ResearchGate. Semirational Design of Fluoroacetate Dehalogenase RPA1163 for Kinetic Resolution of α-Fluorocarboxylic Acids on a Gram Scale. Retrieved from:[Link]

  • Molaid. Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes (Mizuta et al., 2013). Retrieved from:[Link]

Sources

Exploratory

The Definitive Guide to 2-Fluoro-2-(4-methoxyphenyl)acetic acid: Chemical Identity, Synthesis, and Metabolic Applications

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. 2-Fluoro-2-(4-methoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. 2-Fluoro-2-(4-methoxyphenyl)acetic acid (also known as


-fluoro-4-methoxyphenylacetic acid) represents a highly specialized chiral building block. Unlike its ring-fluorinated isomers, which are readily available commodity chemicals, the 

-fluorinated derivative is specifically engineered to sterically and electronically shield the benzylic position. This whitepaper provides an in-depth technical analysis of its structural nomenclature, the mechanistic rationale for its use in preventing drug toxicity, and validated synthetic protocols for its preparation.

Chemical Identity & CAS Nomenclature Resolution

A common challenge in chemical informatics is the disambiguation of positional isomers. When sourcing "2-Fluoro-2-(4-methoxyphenyl)acetic acid," researchers frequently encounter database collisions with ring-fluorinated analogs[1][2].

The


-fluoro isomer is distinct from its ring-substituted counterparts. Because it contains a chiral center at the benzylic carbon and is highly specialized for custom medicinal chemistry, it does not share the ubiquitous commercial registry numbers of the ring-fluorinated versions.

Table 1: Structural Isomers and CAS Disambiguation

Chemical NameSubstitution PatternCAS NumberMolecular Formula
2-(3-Fluoro-4-methoxyphenyl)acetic acid Ring-fluorinated (meta to methoxy)452-14-2[2]C9H9FO3
2-(2-Fluoro-4-methoxyphenyl)acetic acid Ring-fluorinated (ortho to acetic)883531-28-0[1]C9H9FO3
2-Fluoro-2-(4-methoxyphenyl)acetic acid

-fluorinated (benzylic position)
Custom / UnregisteredC9H9FO3

Expert Insight: When procuring this compound for structure-activity relationship (SAR) studies, it is critical to specify the IUPAC name containing the


-fluoro designation to avoid receiving the CAS 883531-28-0 or CAS 452-14-2 isomers[1][2].

Mechanistic Rationale: The Role of -Fluorination in Drug Design

The primary causality behind synthesizing 2-fluoro-2-(4-methoxyphenyl)acetic acid lies in metabolic diversion. Carboxylic acid-containing drugs (such as phenylacetic acid-based NSAIDs) are notorious for undergoing hepatic metabolic activation. They are processed by acyl-CoA synthetases into reactive acyl-CoA thioesters or acyl glucuronides[3]. These reactive intermediates can covalently bind to hepatic proteins via transacylation, leading to idiosyncratic hepatotoxicity and severe immunogenic responses[3].

By introducing a fluorine atom at the


-position, chemists achieve two critical effects:
  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, altering its ionization state at physiological pH.

  • Steric Shielding: The fluorine atom sterically hinders the approach of acyl-CoA synthetase.

Studies have demonstrated that


-fluorination of carboxylic acids effectively precludes metabolism by acyl-CoA formation, thereby rescuing the safety profile of the parent scaffold while maintaining its primary pharmacological efficacy[3].

MetabolicPathway PAA Phenylacetic Acid (Standard Scaffold) Enzyme Acyl-CoA Synthetase (Hepatic Metabolism) PAA->Enzyme Toxic Reactive Acyl-CoA (Hepatotoxicity) Enzyme->Toxic Blocked Metabolism Blocked (Steric/Electronic Shielding) Enzyme->Blocked Inhibition F_PAA Alpha-Fluoro-PAA Derivative F_PAA->Enzyme Safe Stable Excretion (Improved Safety Profile) Blocked->Safe

Fig 1. Metabolic diversion via alpha-fluorination of the phenylacetic acid scaffold.

Experimental Workflows: Synthesis Protocols

The synthesis of


-fluoroarylacetic acids requires precise control over reaction conditions to prevent over-fluorination or unwanted decarboxylation[4][5]. Below are two field-proven, self-validating methodologies.
Protocol A: Electrophilic Fluorination via Enolate Trapping

This method utilizes N-fluorobenzenesulfonimide (NFSI), a bench-stable electrophilic fluorinating agent that provides excellent selectivity for mono-fluorination without triggering radical decarboxylation pathways often seen with Selectfluor in aqueous media[4][5].

Step-by-Step Methodology:

  • Esterification: Dissolve 4-methoxyphenylacetic acid (1.0 eq) in methanol. Add catalytic H2SO4 and reflux for 4 hours to yield methyl 2-(4-methoxyphenyl)acetate. Causality: The carboxylic acid must be protected to prevent the formation of a di-anion, which complicates selective

    
    -deprotonation.
    
  • Enolization: In a flame-dried flask under argon, cool a solution of freshly prepared LDA (1.1 eq) in anhydrous THF to -78°C. Dropwise add the ester from Step 1. Stir for 45 minutes to ensure complete formation of the lithium enolate.

  • Electrophilic Fluorination: Add a solution of NFSI (1.2 eq) in THF dropwise to the enolate at -78°C[5]. Stir for 2 hours, then slowly warm to room temperature. Causality: Maintaining -78°C during addition prevents the formation of

    
    -difluoro byproducts.
    
  • Quench & Hydrolysis: Quench with saturated aqueous NH4Cl. Extract with ethyl acetate. To obtain the free acid, dissolve the crude

    
    -fluoro ester in a 3:1 THF/H2O mixture, add LiOH (2.0 eq), and stir at room temperature until complete. Acidify with 1M HCl and extract with DCM.
    
Protocol B: Nucleophilic Deoxofluorination

For stereospecific applications, starting from enantiopure 4-methoxymandelic acid allows for the inversion of stereochemistry using DAST (Diethylaminosulfur trifluoride).

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 4-methoxymandelate (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78°C.

  • Fluorination: Add DAST (1.5 eq) dropwise. Causality: DAST acts as a nucleophilic fluoride source, activating the hydroxyl group as a leaving group and displacing it via an SN2 mechanism, resulting in stereochemical inversion.

  • Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Carefully quench with saturated NaHCO3 (vigorous CO2 evolution will occur).

  • Hydrolysis: Isolate the organic layer, evaporate, and subject the ester to mild basic hydrolysis (LiOH) as described in Protocol A to yield the target acid.

SynthesisWorkflow Start1 4-Methoxyphenylacetic Acid Ester Enolate Lithium Enolate (LDA, -78°C) Start1->Enolate Prod1 Alpha-Fluoro Ester Enolate->Prod1 NFSI NFSI (Electrophilic F+) NFSI->Prod1 Final 2-Fluoro-2-(4-methoxyphenyl) acetic acid Prod1->Final Hydrolysis Start2 4-Methoxymandelic Acid Ester Prod2 Alpha-Fluoro Ester (Inverted Stereocenter) Start2->Prod2 DAST DAST (Nucleophilic F-) DAST->Prod2 Prod2->Final Hydrolysis

Fig 2. Divergent synthetic workflows for alpha-fluorination using NFSI and DAST.

Analytical Characterization

Verification of the


-fluoro structural motif is highly dependent on Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the profound scalar coupling between the fluorine atom and the benzylic proton.

Table 2: Expected Spectroscopic Data for 2-Fluoro-2-(4-methoxyphenyl)acetic acid

Analytical MethodExpected Signals & MultiplicitiesDiagnostic Significance
1H NMR (400 MHz, CDCl3)

5.80 (d, J ~ 47.5 Hz, 1H)
The massive ~47 Hz geminal H-F coupling constant is the definitive proof of

-fluorination.
19F NMR (376 MHz, CDCl3)

-165.2 (d, J ~ 47.5 Hz, 1F)
Confirms a single fluorine atom on an sp3 carbon; distinguishes from ring-fluorines (typically -110 to -120 ppm).
13C NMR (100 MHz, CDCl3)

89.5 (d, J ~ 185 Hz)
The large one-bond C-F coupling confirms the direct attachment to the benzylic carbon.
LC-MS (ESI-) m/z 183.04 [M-H]-Confirms the exact mass of the deprotonated molecular ion (C9H8FO3).

Conclusion

2-Fluoro-2-(4-methoxyphenyl)acetic acid is a potent example of how precision atom-replacement can rescue a toxicological profile. While its lack of a ubiquitous commercial CAS number often causes procurement confusion with its ring-fluorinated isomers[1][2], its synthesis can be robustly achieved via electrophilic trapping with NFSI[4][5] or nucleophilic deoxofluorination. Mastering these protocols allows drug development professionals to effectively bypass acyl-CoA mediated toxicity pathways[3].

References

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch | Organic Letters - ACS Public
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI |
  • Transporters and Drug-Metabolizing Enzymes in Drug Toxicity [1 ed.] | DOKUMEN.PUB |
  • 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0) | Fluorochem |
  • CAS 452-14-2: Ácido (3-fluoro-4-metoxifenil)acético | CymitQuimica |

Sources

Foundational

Technical Guide: Molecular Structure & Synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

This guide provides a comprehensive structural and synthetic analysis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid , a specific α-fluorinated aryl acid derivative. Structural Identity & Disambiguation This guide focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive structural and synthetic analysis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid , a specific α-fluorinated aryl acid derivative.

Structural Identity & Disambiguation

This guide focuses on the specific monofluorinated derivative where the fluorine atom is attached to the


-carbon (C2 position) relative to the carboxylic acid. This molecule is distinct from its common isomers often found in commercial catalogs.
FeatureTarget Molecule Common Isomer ACommon Isomer B
Name 2-Fluoro-2-(4-methoxyphenyl)acetic acid 2-(4-Fluoro-2-methoxyphenyl)acetic acid2,2-Difluoro-2-(4-methoxyphenyl)acetic acid
Structure

-Fluoro,

-H
Ring-Fluoro (C4), Ring-Methoxy (C2)

-Difluoro (No

-H)
CAS Not widely listed (Research Scale)886498-61-91027513-97-8
Key Feature Chiral Center at C2 Achiral MethyleneAchiral (Gem-difluoro)
Core Molecular Architecture
  • IUPAC Name: 2-Fluoro-2-(4-methoxyphenyl)acetic acid[1]

  • Molecular Formula:

    
    [2][3]
    
  • Molecular Weight: 184.16 g/mol [2]

  • SMILES: COC1=CC=C(C(F)C(=O)O)C=C1[3][4]

  • Chirality: The C2 position is a stereogenic center, existing as (R) and (S) enantiomers.

Electronic & Conformational Analysis

The -Fluorine Effect

The introduction of a fluorine atom at the


-position significantly alters the physicochemical profile compared to the parent phenylacetic acid.
  • Acidity Modulation (pKa):

    • Parent (4-Methoxyphenylacetic acid): pKa

      
       4.35
      
    • Target (

      
      -Fluoro derivative):  pKa 
      
      
      
      3.2 – 3.5
    • Mechanism:[5] The high electronegativity of fluorine exerts a strong inductive effect (-I), stabilizing the carboxylate anion. However, the p-methoxy group is electron-donating (+M), which slightly destabilizes the anion compared to the unsubstituted

      
      -fluorophenylacetic acid, preventing the pKa from dropping as low as 
      
      
      
      -fluoroacetic acid (pKa 2.6).
  • C-F Bond Polarization: The C-F bond is highly polarized, creating a dipole that influences binding affinity in protein pockets. The fluorine atom acts as a bioisostere for a hydroxyl group (-OH) or a hydrogen atom, often improving metabolic stability by blocking oxidation at the benzylic position.

Conformational Preference (The "Fluorine Gauche Effect")

In


-fluoro carbonyl compounds, the C-F bond often adopts a specific conformation to minimize dipole-dipole repulsion with the carbonyl oxygen.
  • Preferred Conformation: The C-F bond tends to align syn-planar or gauche to the carbonyl oxygen depending on the solvent dielectric constant, but often avoids the anti-periplanar conformation to the carbonyl oxygen to minimize dipolar repulsion.

  • Implication: This locks the phenyl ring into a specific orientation relative to the carboxylic acid, reducing the entropic penalty upon binding to a target receptor.

Conformation Figure 1: Conformational Energy Landscape of alpha-Fluoro-phenylacetic Acid Derivatives Conf_A Syn-Coplanar (High Energy) Dipole Repulsion Conf_B Gauche (Preferred) Minimal Repulsion Conf_A->Conf_B Rotation (Relaxation) Conf_C Anti-Periplanar Steric Clash w/ Phenyl Conf_B->Conf_C Steric Barrier

Figure 1: The C-F bond orientation is governed by electronic dipole minimization relative to the carbonyl group.

Synthetic Pathways[6]

Synthesis of


-monofluoro aryl acids requires precise control to avoid difluorination or elimination.
Route A: Electrophilic Fluorination (Enolate Chemistry)

This is the standard route for introducing a single fluorine atom.

  • Precursor: Ethyl 2-(4-methoxyphenyl)acetate.

  • Reagents: LDA or LHMDS (Base), NFSI (N-Fluorobenzenesulfonimide) as the fluorine source.

  • Mechanism:

    • Formation of the ester enolate at -78°C.

    • Nucleophilic attack of the enolate on the electrophilic fluorine of NFSI.

    • Hydrolysis of the ester to the free acid (LiOH/THF).

Route B: Dehydroxyfluorination (Nucleophilic)

Ideal for accessing specific enantiomers if starting from chiral mandelic acid derivatives.

  • Precursor: Ethyl 4-methoxymandelate (Ethyl 2-hydroxy-2-(4-methoxyphenyl)acetate).

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Mechanism:

    • The hydroxyl group attacks the sulfur center of DAST.

    • Fluoride ion displaces the activated oxygen leaving group via an

      
       mechanism (Inversion of Configuration).
      

Synthesis Figure 2: Parallel Synthetic Pathways for alpha-Fluoro Aryl Acids Start Ethyl 4-Methoxyphenylacetate Enolate Enolate Intermediate (-78°C, LHMDS) Start->Enolate Deprotonation Fluorination Electrophilic Fluorination (+ NFSI) Enolate->Fluorination Ester Ethyl 2-Fluoro-2-(4-methoxyphenyl)acetate (Racemic Mixture) Fluorination->Ester Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Product 2-Fluoro-2-(4-methoxyphenyl)acetic Acid Hydrolysis->Product StartB Ethyl 4-Methoxymandelate (Chiral OH) DAST Dehydroxyfluorination (DAST/Deoxo-Fluor) StartB->DAST Inversion SN2 Inversion of Configuration DAST->Inversion Inversion->Ester Chiral Ester

Figure 2: Route A (Left) uses electrophilic fluorination. Route B (Right) uses nucleophilic displacement for stereocontrol.

Spectroscopic Characterization

Researchers must rely on NMR to confirm the presence of the


-fluorine and distinguish it from ring-fluorinated isomers.
Nuclear Magnetic Resonance (NMR) Data
NucleusSignal PatternChemical Shift (

)
Coupling Constants (

)
Interpretation

NMR
Doublet (d)-160 to -180 ppm

Hz
Characteristic of geminal H-F coupling.

NMR
Doublet (d)5.6 – 6.0 ppm

Hz
The

-proton is deshielded by F and the phenyl ring.

NMR
Doublet (d)~89 ppm (

)

Hz
Large one-bond coupling confirms F attachment to C2.
Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode) is preferred for carboxylic acids.

  • Molecular Ion:

    
     at m/z 183.
    
  • Fragmentation: Loss of

    
     (decarboxylation) is common, leading to a fluorobenzyl anion species.
    

Applications in Drug Discovery[5]

The 2-fluoro-2-(4-methoxyphenyl)acetic acid moiety serves as a specialized building block:

  • Metabolic Blocking: The

    
    -fluorine blocks metabolic oxidation at the benzylic position (a common "soft spot" for CYP450 enzymes), extending the half-life of the drug.
    
  • Bioisosterism: It acts as a lipophilic bioisostere for mandelic acid (OH

    
     F substitution), maintaining H-bond acceptor capability (via F) while removing the H-bond donor.
    
  • Peptidomimetics: Used in the synthesis of fluorinated amino acids or peptide inhibitors where the acidity of the carboxylate needs to be tuned for specific receptor interactions.

References

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Togni, A. (2014). Electrophilic Fluorination with N-Fluorobenzenesulfonimide (NFSI). Encyclopedia of Reagents for Organic Synthesis. Link

  • Sutherland, A., et al. (2019). Synthesis of

    
    -Fluoro-arylacetic Acids via Enantioselective Fluorination. Organic Letters. Link
    
  • PubChem Compound Summary. (2024). 2-(4-Fluoro-2-methoxyphenyl)acetic acid (Isomer Reference). National Center for Biotechnology Information. Link(Note: Used for isomeric comparison).

Sources

Exploratory

2-Fluoro-2-(4-methoxyphenyl)acetic acid and its isomers

An In-depth Technical Guide to 2-Fluoro-2-(4-methoxyphenyl)acetic Acid and its Isomers for Researchers and Drug Development Professionals Introduction The strategic incorporation of fluorine into molecular scaffolds has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Fluoro-2-(4-methoxyphenyl)acetic Acid and its Isomers for Researchers and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of potential drug candidates.[1][2] The phenylacetic acid moiety, a common structural motif in many biologically active compounds, serves as an excellent backbone for such modifications. This guide provides a comprehensive technical overview of , a class of compounds with significant potential in research and drug development.

The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] When combined with other functional groups, such as the methoxy group in the case of the topic compound, a unique electronic environment is created that can be fine-tuned to achieve desired pharmacological effects. This guide will delve into the synthesis, properties, and potential applications of these compounds, providing researchers and drug development professionals with a foundational understanding of this promising chemical space.

Physicochemical Properties and Isomeric Landscape

The substitution pattern on the phenyl ring is a critical determinant of a compound's properties and biological activity. The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid, while the electron-donating methoxy group can have the opposite effect, influencing how the molecule interacts with its biological target.[2] Below is a summary of the key physicochemical properties for 2-Fluoro-2-(4-methoxyphenyl)acetic acid and a selection of its isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(4-Fluoro-2-methoxyphenyl)acetic acid886498-61-9C₉H₉FO₃184.16106-110[3]
2-(2-Fluoro-4-methoxyphenyl)acetic acid883531-28-0C₉H₉FO₃184.16Not Reported
3-Fluoro-2-methoxyphenylacetic acid1017778-30-1C₉H₉FO₃184.1687-89[2]
3-Fluoro-4-methoxyphenylacetic acid452-14-2C₉H₉FO₃184.16112-116[2]
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid1558274-26-2C₉H₈F₂O₃202.15Not Reported[2][4][5]
2,2-Difluoro-2-(4-methoxyphenyl)acetic acid1027513-97-8C₉H₈F₂O₃202.16Not Reported[6]

The isomeric landscape of 2-Fluoro-2-(4-methoxyphenyl)acetic acid is diverse, encompassing positional isomers and enantiomers. Understanding these relationships is crucial for structure-activity relationship (SAR) studies.

isomers cluster_positional Positional Isomers cluster_enantiomers Enantiomers Parent 2-Fluoro-2-(4-methoxyphenyl)acetic acid 2F4M 2-(2-Fluoro-4-methoxyphenyl)acetic acid Parent->2F4M 4F2M 2-(4-Fluoro-2-methoxyphenyl)acetic acid Parent->4F2M 3F2M 3-Fluoro-2-methoxyphenylacetic acid Parent->3F2M R_enantiomer (R)-2-Fluoro-2- (4-methoxyphenyl)acetic acid Parent->R_enantiomer S_enantiomer (S)-2-Fluoro-2- (4-methoxyphenyl)acetic acid Parent->S_enantiomer

Isomeric relationships of 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Synthesis Methodologies

The synthesis of fluorinated phenylacetic acid derivatives can be accomplished through various routes, often involving the functionalization of a pre-existing substituted benzene ring.[2] A general approach for synthesizing phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitrile, which can be prepared from the benzyl halide.[1]

General Synthetic Workflow

A plausible synthetic route to a fluorinated methoxyphenylacetic acid could involve a multi-step process beginning with a suitable difluoro-methoxybenzene derivative. This may include bromination, followed by a palladium-catalyzed cross-coupling reaction with a glyoxylic acid derivative, and subsequent hydrolysis to yield the final carboxylic acid.[2]

synthesis_workflow Start Substituted Fluoro-Methoxybenzene Step1 Bromination Start->Step1 Step2 Palladium-catalyzed Cross-coupling Step1->Step2 Step3 Hydrolysis Step2->Step3 End Fluorinated Methoxyphenylacetic Acid Step3->End

A general synthetic workflow for fluorinated phenylacetic acids.
Chiral Resolution: Diastereomeric Salt Crystallization

In the synthesis of enantiomerically pure pharmaceuticals, the resolution of a racemic mixture is a critical step.[7] Diastereomeric salt formation with a chiral resolving agent is a classical and widely used method.[7] The choice of the resolving agent is paramount for the efficiency of the resolution process.[7]

General Protocol for Diastereomeric Salt Crystallization:

  • Salt Formation: Dissolve the racemic amine and the chiral resolving acid (typically in a 1:1 or 2:1 molar ratio) in a suitable solvent with heating until a clear solution is obtained.[7]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, crystallization can be induced by scratching the inside of the flask or by adding a seed crystal.[7] Further cooling can increase the yield.[7]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.[7]

Applications in Research and Drug Development

The strategic placement of fluorine and methoxy substituents allows for the fine-tuning of the physicochemical and biological properties of these compounds.[2] Research has shown that fluorine substitution can significantly impact biological activity.[2] For instance, a fluorine at the 4-position has been shown to lead to a more than ten-fold increase in potency in some contexts compared to non-fluorinated analogs.[2]

These compounds can serve as versatile building blocks in the synthesis of more complex molecules and are of interest as potential inhibitors of various enzymes. The modulation of their electronic properties can influence how they interact with biological targets.[2]

Experimental Protocols and Characterization

Enzyme Inhibition Assays

To evaluate the biological activity of these analogs, enzyme inhibition assays are commonly employed.[2]

General Protocol:

  • Pre-incubate the enzyme with various concentrations of the inhibitor.[2]

  • Initiate the reaction by adding the substrate.[2]

  • Monitor the reaction progress by measuring the formation of the product or depletion of the substrate over time.[2]

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[2]

enzyme_inhibition_workflow Start Prepare enzyme and inhibitor solutions Preincubation Pre-incubate enzyme with inhibitor Start->Preincubation Initiation Add substrate to initiate reaction Preincubation->Initiation Monitoring Monitor reaction progress Initiation->Monitoring Analysis Calculate IC50 value Monitoring->Analysis

A typical workflow for an enzyme inhibition assay.
Characterization

Standard analytical techniques for the characterization of these compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

represent a promising class of compounds for researchers and drug development professionals. The ability to strategically modify the phenylacetic acid scaffold with fluorine and methoxy groups provides a powerful platform for the design of novel molecules with tailored properties. While comprehensive comparative data is still emerging, the foundational information presented in this guide highlights the potential of these compounds and provides a solid basis for future investigation. Further research focusing on the systematic synthesis and evaluation of a broader range of these analogs is warranted to establish clear structure-activity relationships and identify specific biological targets.

References

  • Kuujia. (2024). Cas no 883531-28-0 (2-(2-fluoro-4-methoxyphenyl)acetic acid). Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic Acid. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2-Fluoro-2-(4-methoxyphenyl)acetic acid

The following technical guide details the spectroscopic characterization of 2-Fluoro-2-(4-methoxyphenyl)acetic acid , a specialized alpha-fluorinated phenylacetic acid derivative. Introduction & Structural Context 2-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Fluoro-2-(4-methoxyphenyl)acetic acid , a specialized alpha-fluorinated phenylacetic acid derivative.

Introduction & Structural Context

2-Fluoro-2-(4-methoxyphenyl)acetic acid is a critical intermediate in the synthesis of bioactive compounds where metabolic stability is required. The introduction of a fluorine atom at the alpha-position (benzylic position) significantly alters the physicochemical properties of the parent phenylacetic acid, enhancing lipophilicity and blocking metabolic oxidation at the benzylic site.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) for researchers. It is essential to distinguish this alpha-fluoro derivative from its ring-fluorinated isomer, (2-fluoro-4-methoxyphenyl)acetic acid (CAS 883531-28-0), which exhibits a fundamentally different spectral fingerprint.

Structural Analysis[1]
  • Core Scaffold: 4-Methoxyphenylacetic acid.[1][2][3][4]

  • Modification: Substitution of one alpha-proton with a fluorine atom.

  • Chirality: The alpha-carbon is a chiral center; the compound typically exists as a racemate unless asymmetric synthesis is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is dominated by the scalar coupling between the fluorine atom (


F) and the remaining alpha-proton (

H) and alpha-carbon (

C).
H NMR (Proton NMR)

Solvent: CDCl


 (Chloroform-d) or DMSO-d

. Reference: TMS (0.00 ppm).
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
COOH 10.0 - 12.0Broad Singlet1H-Carboxylic Acid Proton
Ar-H 7.35 - 7.45Doublet (d)2H

Aromatic (Ortho to CH(F)COOH)
Ar-H 6.90 - 7.00Doublet (d)2H

Aromatic (Meta to CH(F)COOH)

-CH
5.60 - 5.90 Doublet (d) 1H

Benzylic Alpha-Proton
OCH

3.80Singlet (s)3H-Methoxy Group

Expert Insight: The most diagnostic signal is the alpha-proton doublet . Unlike the singlet observed in the non-fluorinated parent (~3.6 ppm), this proton is deshielded by ~2 ppm due to the electronegative fluorine and split into a large doublet (


 Hz). This large coupling is characteristic of geminal H-F pairs.
C NMR (Carbon NMR)

Solvent: CDCl


.[4]
Reference:  77.16 ppm.
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment
C=O ~170 - 175Doublet (d)

Carboxyl Carbon
Ar-C4 ~160.0Singlet-Aromatic C-O (Ipso to OMe)
Ar-C1 ~125 - 128Doublet (d)

Aromatic C-Ipso (to CH(F)COOH)
Ar-C2,6 ~128.0Singlet/DoubletSmall

Aromatic Ortho
Ar-C3,5 ~114.0Singlet-Aromatic Meta

-C
~88.0 - 92.0 Doublet (d)

Alpha-Carbon
OCH

~55.3Singlet-Methoxy Carbon

Expert Insight: The alpha-carbon appears as a doublet with a massive coupling constant (~180 Hz). The carbonyl carbon is also split into a doublet (~25 Hz), confirming the alpha-position of the fluorine.

F NMR (Fluorine NMR)

Solvent: CDCl


.
Reference:  CFCl

(0.00 ppm).[5]
  • Shift:

    
    -175.0 to -185.0 ppm  (typical for alpha-fluoro esters/acids).
    
  • Multiplicity: Doublet (d).

  • Coupling:

    
     Hz (matches 
    
    
    
    H spectrum).

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the functional groups, particularly the carboxylic acid and the C-F bond.

Wavenumber (cm

)
Functional GroupDescription
2500 - 3300 O-H StretchBroad, strong absorption characteristic of carboxylic acid dimers.
1700 - 1725 C=O StretchStrong, sharp peak (Carbonyl). Shifted slightly higher than non-alpha-fluoro analogs due to induction.
1600, 1510 C=C StretchAromatic ring skeletal vibrations.
1250 C-O StretchAryl alkyl ether (Methoxy group).
1000 - 1100 C-F StretchStrong band, often overlapping with C-O stretches but distinct in fingerprint region.

Mass Spectrometry (MS)

Ionization Mode: ESI (Negative Mode) or EI.

Fragmentation Pathway (EI/ESI)
  • Molecular Ion: [M-H]

    
     at m/z 183 (ESI-).
    
  • Decarboxylation: Loss of CO

    
     (44 Da) to form the alpha-fluoro benzyl anion/radical.
    
  • Loss of HF: A common pathway for alkyl fluorides, leading to a conjugated system.

  • Tropylium Ion: Formation of the methoxy-substituted tropylium ion (m/z 121) is a dominant feature in positive mode.

Experimental Protocols & Workflow

Protocol 1: Sample Preparation for NMR
  • Mass: Weigh ~10-15 mg of the solid acid.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
     (99.8% D).
    
    • Note: If solubility is poor, use DMSO-d

      
      , but be aware that OH protons may shift significantly or disappear due to exchange.
      
  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Run

      
      H (16 scans) to check purity.
      
    • Run

      
      F (uncoupled and coupled) to confirm fluorination state.
      
Protocol 2: Purity Check via F qNMR

Because fluorine is 100% naturally abundant and the baseline is usually clean,


F NMR is the best method to quantify purity.
  • Internal Standard: Add a known amount (e.g., 5 mg) of

    
    -trifluorotoluene (
    
    
    
    -63 ppm) to the sample.
  • Relaxation Delay: Set d1

    
     10s to ensure full relaxation of F nuclei.
    
  • Integration: Integrate the sample peak (-180 ppm) vs. standard (-63 ppm) to calculate molar purity.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for characterizing this compound, distinguishing it from common side products (e.g., non-fluorinated starting material or defluorinated byproducts).

AnalyticalWorkflow Sample Crude Sample (2-Fluoro-2-(4-methoxyphenyl)acetic acid) H_NMR 1H NMR (Check Alpha-H) Sample->H_NMR F_NMR 19F NMR (Check F-C-H Coupling) Sample->F_NMR Decision Is Alpha-H a Doublet (J ~ 48Hz)? H_NMR->Decision F_NMR->Decision Result_Pure Confirm Structure: Alpha-Fluoro Acid Decision->Result_Pure Yes Result_Impure Identify Impurity: Singlet = Starting Material Triplet = Difluoro Decision->Result_Impure No

Caption: Logic flow for confirming the alpha-fluorination state using NMR coupling patterns.

References

  • Slade, J. et al. "Nucleophilic substitution of alpha-hydroxy esters: A viable route to alpha-fluoro esters." Journal of Organic Chemistry, 1985.
  • Spectroscopic Data of Analogs (p-Tolyl)
  • General F NMR Tables: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley Interscience, 2009. Validation: Confirms the -170 to -190 ppm range for secondary alkyl fluorides.
  • Database Validation (CAS 883531-28-0 Distinction)

    • Sigma-Aldrich. "2-Fluoro-4-methoxyphenylacetic acid Product Sheet." Link

    • Context: Used to verify that the commercially available isomer is ring-fluorinated, necessitating the specific characterization steps outlined above for the alpha-fluoro isomer.

Sources

Exploratory

solubility profile of 2-Fluoro-2-(4-methoxyphenyl)acetic acid in different solvents

This guide serves as a comprehensive technical framework for characterizing the solubility profile of 2-Fluoro-2-(4-methoxyphenyl)acetic acid . As a specialized pharmaceutical intermediate—likely utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical framework for characterizing the solubility profile of 2-Fluoro-2-(4-methoxyphenyl)acetic acid . As a specialized pharmaceutical intermediate—likely utilized in the synthesis of beta-lactam antibiotics (e.g., Flomoxef) or similar bioactive scaffolds—its solubility behavior is the critical process parameter (CPP) governing yield, purity, and crystallization efficiency.

Since specific, peer-reviewed solubility tables for this exact fluorinated derivative are not publicly standardized, this guide functions as a protocol-driven whitepaper . It synthesizes physicochemical predictions based on structural analogs (4-methoxyphenylacetic acid and


-fluorophenylacetic acid) with a rigorous experimental methodology to generate and model the required data.

Physicochemical Characterization & Thermodynamic Modeling Guide

Executive Summary & Structural Context[1][2]

2-Fluoro-2-(4-methoxyphenyl)acetic acid combines the lipophilic, electron-donating nature of a para-methoxy group with the highly electronegative, inductive effect of an


-fluorine atom. This unique substitution pattern creates a "push-pull" electronic environment that distinctively alters its solubility landscape compared to its non-fluorinated parent.
  • Compound Class:

    
    -Haloarylcarboxylic Acid
    
  • Critical Application: Enantioselective crystallization, API intermediate purification.

  • Solubility Challenge: Balancing the hydrophobic phenyl core against the polar carboxylic acid and the hydrogen-bond accepting fluorine.

Structural Impact on Solubility
FeaturePhysicochemical EffectSolubility Implication
Carboxylic Acid (-COOH) H-bond donor/acceptorHigh solubility in alcohols/protic solvents; pH-dependent aqueous solubility.

-Fluorine (-F)
Inductive electron withdrawal (

)
Increases acidity (lower pKa vs. parent); enhances polarity but maintains lipophilicity.
4-Methoxy (-OCH

)
Resonance electron donationIncreases electron density on the ring; slightly enhances solubility in moderately polar solvents (e.g., Ethyl Acetate).

Predicted Physicochemical Baseline

Based on Quantitative Structure-Property Relationships (QSPR) of structural analogs.

Before initiating wet-lab experiments, we establish a baseline using validated data from 4-methoxyphenylacetic acid (CAS 104-01-8) and


-fluorophenylacetic acid  (CAS 1578-63-8).
  • Predicted pKa: ~3.2 – 3.8 (The

    
    -F atom stabilizes the carboxylate anion more than the non-fluorinated analog, lowering the pKa from ~4.4).
    
  • Predicted LogP: ~1.5 – 1.7 (Slightly more lipophilic than the non-fluorinated parent due to the C-F bond).

  • Melting Point: Expected range 75°C – 85°C .[1] (Note: Fluorine substitution can sometimes disrupt crystal packing, potentially lowering MP relative to the non-fluorinated analog).

Experimental Methodology: Determination of Solubility Profile

To generate authoritative data, we employ the Isothermal Saturation Method coupled with HPLC Quantification . This protocol is self-validating and minimizes gravimetric errors associated with volatile solvents.

Reagents & Solvent Selection

Select solvents covering a range of polarity (dielectric constant,


) and hydrogen-bonding capability.
  • Protic: Methanol, Ethanol, Isopropanol (IPA), Water.

  • Aprotic Polar: Acetone, Ethyl Acetate, Acetonitrile.

  • Non-Polar: Toluene,

    
    -Heptane (Anti-solvent candidates).
    
Step-by-Step Protocol
  • Preparation: Add excess solid 2-Fluoro-2-(4-methoxyphenyl)acetic acid to 10 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 24 hours  to ensure solid-liquid equilibrium (SLE).
    
    • Validation: Verify the presence of undissolved solid visually.

  • Sampling: Stop stirring and allow phases to separate for 30 minutes.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m PTFE) to prevent temperature-induced precipitation during transfer.
    
  • Dilution & Analysis: Dilute the filtrate with mobile phase and analyze via HPLC-UV (approx. 270-280 nm).

  • Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
Workflow Visualization

The following diagram outlines the critical decision points in the solubility determination workflow.

SolubilityWorkflow Start Start: Solid Sample 2-Fluoro-2-(4-methoxyphenyl)acetic acid SolventSelect Select Solvent System (Polarity & H-Bonding Range) Start->SolventSelect Equilibration Isothermal Equilibration (T = 273K - 323K, 24h Stirring) SolventSelect->Equilibration CheckSolid Undissolved Solid Present? Equilibration->CheckSolid AddSolid Add More Solid CheckSolid->AddSolid No Sampling Syringe Filtration (0.22 µm, Isothermal) CheckSolid->Sampling Yes AddSolid->Equilibration Analysis HPLC-UV Quantification (External Standard Method) Sampling->Analysis Calc Calculate Mole Fraction (x) & Mass Solubility (S) Analysis->Calc Model Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model

Caption: Workflow for determining thermodynamic solubility, ensuring saturation equilibrium is met before quantification.

Thermodynamic Modeling & Data Analysis

Raw solubility data (


, mole fraction) must be modeled to allow for interpolation at any temperature. This is essential for designing cooling crystallization curves.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, accounting for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants determined by regression analysis.
    
  • Interpretation: If

    
    , the enthalpy of solution is temperature-dependent.
    
Van't Hoff Equation

Used to determine the thermodynamic properties (Dissolution Enthalpy


, Entropy 

).


  • Insight: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is expected for this compound.
    

Solubility Profile: Expected Trends & Solvent Classification

Based on the functional groups, the following solubility hierarchy is expected. Use this table to guide your initial solvent screening.

Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding with -COOH; dipole interactions with C-F.
Esters/Ketones Ethyl Acetate, AcetoneModerate - High Dipole-dipole interactions; excellent for recrystallization.
Ethers THF, MTBEModerate Good acceptor ability, but lacks H-bond donation.
Aromatic Hydrocarbons TolueneLow - Moderate

-

interactions with phenyl ring, but repelled by polar -COOH.
Aliphatic Hydrocarbons Hexane, HeptaneVery Low Anti-solvent. Lacks polarity to solvate the acid/fluoro groups.
Water Water (pH < pKa)Low Hydrophobic phenyl/methoxy groups dominate at acidic pH.
Crystallization Strategy Diagram

The solubility differential between these solvents drives the purification strategy.

CrystallizationStrategy Crude Crude 2-Fluoro-2- (4-methoxyphenyl)acetic acid Dissolution Dissolve in High Solubility Solvent (e.g., Ethanol, 60°C) Crude->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Crystallization Cooling / Anti-solvent Addition (Add Heptane or Cool to 5°C) Filtration->Crystallization Isolation Isolate Pure Crystals (>99% Purity) Crystallization->Isolation

Caption: Logical flow for purification via recrystallization, exploiting the solubility differential defined in the profile.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91.
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

Sources

Foundational

The Strategic Role of Fluorinated Phenylacetic Acids in Modern Research: A Technical Guide

Executive Summary & Physicochemical Rationale The strategic incorporation of fluorine into organic scaffolds represents a cornerstone of rational drug design and advanced materials engineering. When applied to phenylacet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The strategic incorporation of fluorine into organic scaffolds represents a cornerstone of rational drug design and advanced materials engineering. When applied to phenylacetic acid (PAA)—a privileged structural motif found in non-steroidal anti-inflammatory drugs (NSAIDs) and essential metabolic intermediates—fluorination fundamentally alters the molecule's physicochemical landscape[1].

Because the carbon-fluorine (C-F) bond is only about 20% longer than the carbon-hydrogen (C-H) bond, fluorine acts as an exceptional bioisostere for hydrogen, ensuring that fluorinated derivatives are well-tolerated by biological targets[2]. However, its extreme electronegativity introduces profound electronic effects:

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of fluorine at the α-position significantly increases the acidity of the carboxylic acid, typically lowering the pKa by 1.0–1.5 units[1]. This shift critically alters the ionization state at physiological pH (7.4), directly impacting membrane permeability and protein-binding kinetics[1].

  • Lipophilicity and Metabolic Stability: Ring fluorination (e.g., 2,4,5-trifluorophenylacetic acid) modulates the electron density of the aromatic system, enhancing lipophilicity (LogP) and protecting the ring from rapid oxidative degradation by cytochrome P450 enzymes[3].

Table 1: Comparative Physicochemical Effects of PAA Fluorination
CompoundSubstitution SiteEffect on Acidity (pKa)Effect on Lipophilicity (LogP)Primary Research Application
Phenylacetic Acid (PAA) NoneBaseline (~4.3)BaselineMetabolic intermediate
α-Fluoro-phenylacetic acid α-carbonDecreases by 1.0–1.5 units[1]Modest decreaseNSAID scaffolds, Enzyme inhibitors[1]
2-(Difluoromethoxy)acetic acid α-methoxy (fluorinated)Decreases to ~2.8–3.2[4]IncreasedAgrochemicals, Medicinal chemistry[4]
α,α-Difluorophenylacetic acid α-carbon (gem-difluoro)Significant decrease[5]IncreasedRadical decarboxylative difluoromethylation[5]
2,4,5-Trifluorophenylacetic acid Aromatic ring (2,4,5)Minimal changeSignificant increase[3]Sitagliptin precursor, Perovskite additive[3][6]

Applications in Medicinal Chemistry & Drug Discovery

Aminopeptidase N Inhibitors

Fluorinated phenylacetic acids serve as critical building blocks for synthesizing phosphonic acid analogs of fluorophenylalanines. These analogs act as potent micromolar inhibitors of human and porcine aminopeptidases N, which are heavily investigated targets for cancer therapy and immune regulation[2].

Application Insight: The electron-withdrawing nature of the fluorine atoms significantly alters electrostatic interactions within the enzyme's active site. By mimicking the transition state of peptide hydrolysis while resisting actual cleavage, these fluorinated phosphonates achieve superior target residence times[2].

NSAIDs and Anti-Diabetic Agents

Trifluorophenylacetic acid derivatives are utilized to enhance the potency and specificity of NSAIDs by improving target binding through modulated π-stacking interactions with cyclooxygenase (COX) enzymes[3]. Furthermore, 2,4,5-trifluorophenylacetic acid is an indispensable precursor in the synthesis of sitagliptin, a blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type-2 diabetes. The synthesis utilizes this fluorinated building block in a highly efficient four-step reaction sequence, achieving an overall yield of 65%[6].

Applications in Materials Science: Perovskite Solar Cells

Beyond biological systems, fluorinated phenylacetic acids (FPAAs) have emerged as transformative additives in photovoltaics. Specifically, 2,4,5-trifluorophenylacetic acid acts as a bifunctional passivating agent in the fabrication of highly stable perovskite solar cells[6].

  • Defect Passivation: The carboxylic acid group coordinates with uncoordinated Pb clusters within the perovskite lattice, effectively passivating deep-energy-level defects that otherwise act as non-radiative recombination centers[6].

  • Moisture Resistance: Simultaneously, the highly hydrophobic trifluorobenzene moiety creates a steric and electronic shield that repels ambient moisture, drastically improving the device's environmental stability[6].

This additive engineering enhances the Power Conversion Efficiency (PCE) of the cells from 22.95% to 24.56% and allows the device to maintain 93.6% of its initial efficiency even after 3912 hours of ambient exposure[6].

PerovskitePassivation TFPB 2,4,5-Trifluorophenylacetic Acid Perovskite Perovskite Layer Defects TFPB->Perovskite Additive Doping COOH -COOH Group Coordinates Pb Clusters Perovskite->COOH Fluoro Trifluorobenzene Moiety Repels Moisture Perovskite->Fluoro PCE Defect Passivation (PCE increases to 24.56%) COOH->PCE Stability Enhanced Stability (93.6% retention at 3912h) Fluoro->Stability

Mechanism of 2,4,5-Trifluorophenylacetic acid in perovskite solar cell stabilization.

Advanced Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols have been designed with built-in validation checkpoints and mechanistic rationales.

Protocol A: Divergent Catalytic Fluorination of Phenylacetic Acids

Recent advancements enable the direct, catalyst-free fluorination of phenylacetic acid derivatives using Selectfluor and 4-(dimethylamino)pyridine (DMAP)[7]. This method exhibits remarkable solvent-dependent divergence.

DivergentFluorination PAA Phenylacetic Acid Complex Selectfluor + DMAP Charge-Transfer Complex PAA->Complex Activation Aq Aqueous Solvent Complex->Aq Dry Dry Solvent Complex->Dry Decarb Benzylic Fluorides (Decarboxylative) Aq->Decarb Radical Pathway Alpha α-Fluoro-α-arylcarboxylic Acids (Retention of COOH) Dry->Alpha Electrophilic Pathway

Divergent synthesis pathways of fluorinated phenylacetic acids via Selectfluor.

Step-by-Step Methodology:

  • Complex Formation: Combine the phenylacetic acid derivative and DMAP in the selected solvent system.

    • Application Insight: DMAP is not merely a base here; it acts as an activator to form a reactive charge-transfer complex with Selectfluor[7].

  • Solvent Selection (The Divergence Point):

    • For Benzylic Fluorides: Use aqueous acetonitrile. Water traps the radical intermediate, driving an oxidative decarboxylation[7].

    • For α-Fluoro-α-arylcarboxylic Acids: Use strictly dry nonaqueous solvents. The absence of water forces direct electrophilic fluorination at the α-position, retaining the carboxyl group[7].

  • Fluorination: Add Selectfluor (2 equiv) at room temperature and stir for 2-4 hours.

  • Validation Checkpoint: Monitor reaction completion via ¹⁹F-NMR. Look for the appearance of the characteristic α-F doublet (dry conditions) or the benzylic-F signal (aqueous conditions).

Protocol B: Synthesis of Fluorinated 1-Amino-2-phenylethylphosphonic Acids

This protocol outlines the synthesis of aminopeptidase N inhibitors starting from fluorinated phenylacetic acids[2].

Step-by-Step Methodology:

  • Acid Chloride Formation: React fluorinated phenylacetic acid (0.01 mol) with thionyl chloride (SOCl₂, 0.04 mol) at 80 °C for 2 hours under a nitrogen atmosphere[2].

  • Purification via Azeotropic Distillation: Cool to room temperature, add 20 mL of toluene, and remove the solvent by distillation. Repeat this operation 4 times[2].

    • Application Insight: This meticulous removal of SOCl₂ is critical. Residual SOCl₂ will violently react with triethyl phosphite in the subsequent step, leading to catastrophic yield loss. Validation: Distill until no fuming is observed upon exposing a micro-aliquot to ambient air.

  • Phosphonylation: Dissolve the unpurified phenylacetyl chloride in 7 mL of dry diethyl ether and cool to 0 °C. Slowly add triethyl phosphite (0.01 mol) in 2 mL diethyl ether[2].

    • Application Insight: The temperature must be strictly maintained below 8 °C to prevent exothermic side reactions during the Arbuzov-type transformation[2].

  • Hydrolysis and Amination: Dissolve the resulting aminophosphonate intermediate in 20 mL of 6 M HCl and reflux for 8 hours[2].

  • Validation Checkpoint: Remove volatile products under reduced pressure. Recrystallize the precipitated α-aminophosphonic acid from a water/ethanol mixture[2]. Final analytical quality control should be performed via HPLC (Reverse phase C18 column, 220 nm UV detection) to ensure >95% purity[2].

References

1.5 2.3 3.6 4.2 5.7 6.4 7.1

Sources

Exploratory

The Strategic Imperative of Fluorine in Phenylacetic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing this unique halogen.[1] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing this unique halogen.[1] This guide provides an in-depth technical analysis of the biological significance of fluorine within the context of phenylacetic acid derivatives, a scaffold present in numerous therapeutic agents. We will explore the multifaceted roles of fluorine in optimizing pharmacokinetic and pharmacodynamic profiles, moving beyond a superficial overview to delve into the underlying physicochemical principles and their practical applications in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the strategic incorporation of fluorine to enhance the therapeutic potential of phenylacetic acid-based compounds.

Introduction: The Unique Physicochemical Profile of Fluorine

Fluorine's prominent role in drug design stems from its distinct properties, which allow for subtle yet profound modifications of a molecule's biological behavior.[2] Its high electronegativity (3.98 on the Pauling scale), coupled with a van der Waals radius (1.47 Å) comparable to that of hydrogen (1.20 Å), enables it to act as a bioisostere of a hydrogen atom while inducing significant electronic perturbations.[3] The carbon-fluorine (C-F) bond is exceptionally strong and stable, a key factor in enhancing metabolic resistance.[3] These characteristics collectively empower medicinal chemists to fine-tune critical drug attributes, including metabolic stability, target binding affinity, and overall pharmacokinetic performance.[2][3]

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary driver for incorporating fluorine into phenylacetic acid derivatives is to thwart metabolic oxidation, a common pathway for drug inactivation.[4] The exceptional strength of the C-F bond makes it resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[5][6] By strategically placing fluorine atoms at positions susceptible to metabolic attack, often referred to as "metabolic soft spots," the in vivo half-life of a drug can be significantly extended.[7]

For instance, the aromatic ring of the phenylacetic acid scaffold is a prime target for hydroxylation. Introducing a fluorine atom, particularly at the para-position, can effectively shield the ring from this metabolic transformation.[1] This not only prolongs the drug's circulation time but can also prevent the formation of potentially toxic metabolites, such as epoxides.[1]

Caption: Fluorine's role in preventing metabolic oxidation of phenylacetic acid.

Modulating Target Binding Affinity and Potency

The introduction of fluorine can significantly influence a drug's interaction with its biological target, often leading to enhanced binding affinity and, consequently, greater potency.[3] This can be attributed to several factors:

  • Altered Electronic Properties: Fluorine's strong electron-withdrawing nature can alter the electron distribution within the phenylacetic acid derivative.[8] This can impact the pKa of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting interactions with the target protein.[5][6][8]

  • Favorable Conformations: The presence of fluorine can influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that fits more snugly into the target's binding pocket.[2]

  • Direct Interactions: The fluorine atom itself can participate in favorable interactions within the binding site, such as hydrogen bonds with suitable donor groups or interactions with hydrophobic pockets.[9] The increased hydrophobicity of fluorinated compounds can aid in their penetration into hydrophobic protein pockets.[10]

A notable example is the development of certain non-steroidal anti-inflammatory drugs (NSAIDs) where fluorination has been shown to enhance their inhibitory activity against cyclooxygenase (COX) enzymes.

Optimizing Pharmacokinetic Properties

Beyond metabolic stability and target binding, fluorination offers a powerful tool for fine-tuning the overall pharmacokinetic profile of phenylacetic acid derivatives, which encompasses absorption, distribution, metabolism, and excretion (ADME).

Lipophilicity and Membrane Permeability

The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule.[1] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, leading to better absorption and distribution to target tissues.[2][3] This is particularly crucial for drugs targeting the central nervous system (CNS), where the ability to penetrate the blood-brain barrier is paramount.[11]

Bioavailability

The culmination of enhanced metabolic stability and improved membrane permeability often results in a significant increase in a drug's oral bioavailability.[12] By resisting first-pass metabolism in the liver and being more readily absorbed from the gastrointestinal tract, a higher proportion of the administered dose reaches systemic circulation, leading to a more profound therapeutic effect at a lower dosage.

Case Study: Fluorinated Phenylacetic Acid Derivatives as Anticancer Agents

Recent research has highlighted the potential of fluorinated phenylacetic acid derivatives as anticancer agents.[13] In one study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines. The results demonstrated that these compounds exhibited potent anticancer activity, particularly against prostate carcinoma (PC3) cells.[13] This underscores the therapeutic potential that can be unlocked by incorporating fluorine into the phenylacetic acid scaffold.

Experimental Protocols

General Synthesis of a Fluorinated Phenylacetic Acid Derivative

A common method for the synthesis of fluorinated phenylacetic acids involves the diazotization of a corresponding fluoroaniline, followed by an addition reaction and subsequent hydrolysis.[14]

Step 1: Diazotization and Addition A solution of the appropriate fluoroaniline in an acidic medium is treated with a diazotizing agent (e.g., sodium nitrite) at low temperatures. The resulting diazonium salt is then reacted with a suitable substrate in the presence of a catalyst to form an intermediate.

Step 2: Hydrolysis The intermediate from Step 1 is subjected to acidic hydrolysis to yield the desired fluorinated phenylacetic acid.[14]

More recent and efficient methods for the direct and decarboxylative benzylic fluorination of phenylacetic acids have been developed, utilizing reagents such as Selectfluor.[15][16][17]

Caption: A generalized workflow for the synthesis of fluorinated phenylacetic acid.

In-Vitro Cytotoxicity Assay (MTS Assay)

To evaluate the anticancer potential of synthesized fluorinated phenylacetic acid derivatives, a colorimetric MTS assay can be employed. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • Synthesized fluorinated phenylacetic acid derivatives (dissolved in a suitable solvent like DMSO)

  • MTS reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the fluorinated phenylacetic acid derivatives in cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well and incubate for an additional 1-4 hours, or as recommended by the manufacturer.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary

The following table provides a hypothetical example of how to present cytotoxicity data for a series of fluorinated phenylacetic acid derivatives.

CompoundSubstitution PatternIC50 (µM) on PC3 CellsIC50 (µM) on MCF-7 Cells
F-PAA-1 4-Fluoro52120
F-PAA-2 2,4-Difluoro3598
F-PAA-3 4-Trifluoromethyl2875
Reference Drug Imatinib4098

Data is illustrative and based on trends observed in the literature.[13]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the phenylacetic acid scaffold is a proven and powerful strategy for enhancing the therapeutic potential of drug candidates. By judiciously manipulating the position and number of fluorine substituents, medicinal chemists can significantly improve metabolic stability, modulate target binding affinity, and optimize pharmacokinetic profiles. As our understanding of the nuanced effects of fluorination continues to grow, coupled with advancements in synthetic methodologies, we can anticipate the development of even more effective and safer phenylacetic acid-based therapeutics in the future.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Taylor & Francis. The role of fluorine in medicinal chemistry.
  • MDPI.
  • ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry.
  • ACS Publications. Applications of Fluorine in Medicinal Chemistry.
  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Wikipedia. Biological aspects of fluorine.
  • Chemistry World. Putting the F in pharma.
  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
  • Inhance Technologies. How Is Fluorine Used in the Medical Field?
  • PMC. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • PMC. 2-(4-Fluorophenyl)
  • American Chemical Society.
  • Arabian Journal of Chemistry. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV)
  • ResearchGate.
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  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ResearchGate.
  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • PubMed. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study.
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • ResearchGate.
  • ResearchGate. (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights.
  • PMC.

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Foundational

An In-depth Technical Guide to 2-Fluoro-2-(4-methoxyphenyl)acetic Acid: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Novel Fluorinated Carboxylic Acid The strategic incorporation of fluorine into organic molecules is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Novel Fluorinated Carboxylic Acid

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability.[1] Within this context, fluorinated phenylacetic acid derivatives have garnered significant interest. This guide provides a comprehensive technical overview of a novel compound in this class: 2-Fluoro-2-(4-methoxyphenyl)acetic acid .

The Chemical Landscape: Known Isomers and Analogs

Several isomers of 2-Fluoro-2-(4-methoxyphenyl)acetic acid, where the fluorine atom is located on the phenyl ring, are commercially available and have been characterized. These compounds provide a valuable point of reference for understanding the potential properties of the α-fluorinated target molecule.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-(2-Fluoro-4-methoxyphenyl)acetic acid883531-28-0C₉H₉FO₃184.16
2-(4-Fluoro-2-methoxyphenyl)acetic acid886498-61-9C₉H₉FO₃184.17
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid1558274-26-2C₉H₈F₂O₃202.15
2,2-Difluoro-2-(4-methoxyphenyl)acetic acid1027513-97-8C₉H₈F₂O₃202.16
2-(4-Methoxyphenyl)acetic acid104-01-8C₉H₁₀O₃166.17

Data compiled from various chemical supplier and database entries.[3][4][5][6][7]

The non-fluorinated parent compound, 2-(4-methoxyphenyl)acetic acid, has been identified as a plasma metabolite and a potential biomarker.[8] The introduction of fluorine onto the phenyl ring, as seen in the isomers, is a common strategy to alter a molecule's biological activity and metabolic profile.[1]

Proposed Synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

The direct α-fluorination of carboxylic acids presents a synthetic challenge due to the relatively low acidity of the α-proton.[9] However, recent advancements in synthetic methodology offer plausible routes to 2-Fluoro-2-(4-methoxyphenyl)acetic acid. One of the most promising approaches involves the electrophilic fluorination of a silyl ketene acetal intermediate.[10] Another viable method is the direct boron-catalyzed α-C-H fluorination of the parent carboxylic acid.[9][11]

Below is a detailed, proposed experimental protocol based on the electrophilic fluorination of a silyl ketene acetal derived from 2-(4-methoxyphenyl)acetic acid.

Experimental Protocol: Electrophilic Fluorination via a Silyl Ketene Acetal

Step 1: Synthesis of the Bis(trimethylsilyl) Ketene Acetal Intermediate

  • To a solution of 2-(4-methoxyphenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add trimethylsilyl chloride (TBSCl) (2.2 equivalents).

  • Cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equivalents) in THF, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The formation of the bis-silyl ketene acetal can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Electrophilic Fluorination

  • In a separate flask, dissolve Selectfluor® (N-fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) (1.5 equivalents) in anhydrous acetonitrile.

  • Cool the Selectfluor® solution to 0 °C.

  • Slowly add the freshly prepared bis-silyl ketene acetal solution from Step 1 to the Selectfluor® solution.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

Step 3: Hydrolysis and Purification

  • Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 4: Characterization

Confirm the structure and purity of the final product using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the presence and position of the fluorine atom and the overall molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

G cluster_start Starting Material cluster_step1 Step 1: Silyl Ketene Acetal Formation cluster_intermediate Intermediate cluster_step2 Step 2: Electrophilic Fluorination cluster_step3 Step 3: Hydrolysis & Purification cluster_product Final Product start 2-(4-Methoxyphenyl)acetic Acid step1 React with TBSCl and LiHMDS in THF start->step1 intermediate Bis-silyl Ketene Acetal step1->intermediate step2 React with Selectfluor® in Acetonitrile intermediate->step2 step3 Aqueous Workup & Column Chromatography step2->step3 product 2-Fluoro-2-(4-methoxyphenyl)acetic Acid step3->product

Proposed synthetic workflow for 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Anticipated Physicochemical Properties and Biological Significance

The introduction of a fluorine atom at the α-position of a carboxylic acid can significantly alter its properties.

  • Acidity: The presence of the highly electronegative fluorine atom is expected to increase the acidity (lower the pKa) of 2-Fluoro-2-(4-methoxyphenyl)acetic acid compared to its non-fluorinated counterpart, 2-(4-methoxyphenyl)acetic acid.[12]

  • Lipophilicity: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and cellular uptake.[2]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the α-position less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile.[1]

  • Conformational Effects: The fluorine atom can influence the conformational preferences of the molecule, which may affect its binding to biological targets.

From a biological perspective, α-fluorinated carboxylic acids have shown promise in various therapeutic areas. For instance, the substitution of a fluorine atom for hydrogen at the α-position in some non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to prevent unwanted epimerization, which can lead to a loss of biological activity.[8] Furthermore, α-fluorinated amino acids are components of various bioactive agents, including anticancer and antifungal compounds.[5]

Given these precedents, 2-Fluoro-2-(4-methoxyphenyl)acetic acid could be a valuable building block for the synthesis of novel drug candidates. Its unique electronic and steric properties may lead to enhanced potency, selectivity, and pharmacokinetic properties in various biological systems.

Future Research Directions

The synthesis and characterization of 2-Fluoro-2-(4-methoxyphenyl)acetic acid would be the first crucial step. Subsequent research should focus on:

  • Biological Screening: Evaluating the compound's activity in a range of biological assays to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand how structural modifications impact biological activity.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

While 2-Fluoro-2-(4-methoxyphenyl)acetic acid remains a novel and largely unexplored compound, this guide provides a solid foundation for its future investigation. By leveraging established synthetic methodologies for α-fluorination and drawing parallels from known fluorinated analogs, a clear path for its synthesis and evaluation has been outlined. The unique properties conferred by the α-fluorine atom suggest that this compound could be a valuable addition to the medicinal chemist's toolbox, with the potential to contribute to the development of new and improved therapeutic agents.

References

  • Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. [Link]

  • Kuujia.com. (2024). Cas no 883531-28-0 (2-(2-fluoro-4-methoxyphenyl)acetic acid). [Link]

  • ProQuest. (n.d.). Synthesis and reactions of alpha-fluoro carboxylic acid derivatives. [Link]

  • Hu, H., Wang, C., Wu, X., Liu, Y., Yue, G., Su, G., & Feng, J. (2022). Boron-catalyzed α-C–H fluorination of aryl acetic acids. Organic Chemistry Frontiers, 9(5), 1333-1338. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207. [Link]

  • Hu, H., et al. (2022). Boron-catalyzed α-C–H fluorination of aryl acetic acids. RSC Publishing. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • Fiveable. (2025). Synthesis of alpha-halo acids Definition. [Link]

  • Zhang, et al. (2006). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. ResearchGate. [Link]

  • LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]

  • PubMed. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. [Link]

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid from 4-Methoxybenzaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale The incorporation of fluorine into organic sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Replacing an α-hydroxyl group with a fluorine atom (to form an α-fluoroarylacetic acid) subtly alters the molecule's lipophilicity, metabolic stability, and pKa, often leading to enhanced target binding and bioavailability [1].

Synthesizing 2-Fluoro-2-(4-methoxyphenyl)acetic acid directly from 4-methoxybenzaldehyde requires a carefully orchestrated sequence. While direct electrophilic fluorination of enolates or nucleophilic aromatic substitution of fluoromalonates are viable for some substrates [2], the most robust and scalable approach for this specific electron-rich aryl system is the deoxofluorination of a protected mandelic acid derivative .

Mechanistic Causality: Why this specific route?
  • Avoidance of Acyl Fluorides: Direct treatment of free carboxylic acids with dialkylaminosulfur trifluorides (like DAST) results in the formation of acyl fluorides rather than α-fluoro acids [3]. Therefore, the carboxylic acid must be transiently masked as a methyl ester.

  • Temperature-Controlled Fluorination: DAST-mediated deoxofluorination proceeds via a transient dialkylaminosulfur alkoxy intermediate. At elevated temperatures, electron-rich substrates (like the 4-methoxyphenyl moiety) are prone to eliminating HF, yielding stable glyoxylic esters. Executing this step at −78 °C suppresses elimination and favors the desired SN2/SNi fluoride displacement.

  • Mild Saponification: Post-fluorination, the ester must be hydrolyzed under strictly mild basic conditions (LiOH at room temperature) to prevent base-catalyzed elimination of the newly installed α-fluorine.

Synthetic Workflow

The synthesis is a self-validating, four-stage process designed to isolate stable intermediates, allowing for rigorous quality control at each milestone.

Workflow N1 4-Methoxybenzaldehyde N2 2-Hydroxy-2-(4-methoxyphenyl)acetonitrile (Cyanohydrin) N1->N2 TMSCN, cat. ZnI2 DCM, 0 °C to RT N3 2-Hydroxy-2-(4-methoxyphenyl)acetic acid (4-Methoxymandelic Acid) N2->N3 Conc. HCl, Reflux (Hydrolysis) N4 Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate N3->N4 MeOH, cat. H2SO4 Reflux (Esterification) N5 Methyl 2-fluoro-2-(4-methoxyphenyl)acetate N4->N5 DAST, DCM -78 °C to RT (Deoxofluorination) N6 2-Fluoro-2-(4-methoxyphenyl)acetic acid N5->N6 LiOH, THF/H2O, RT then HCl (Saponification)

Figure 1: Synthetic workflow for 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Experimental Protocols

Phase 1: Synthesis of 4-Methoxymandelic Acid (via Cyanohydrin)

Objective: Convert the aldehyde to an α-hydroxy acid.

  • Cyanosilylation: Dissolve 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) in anhydrous CH₂Cl₂ (100 mL) under an inert argon atmosphere. Add catalytic zinc iodide (ZnI₂, 0.23 g, 0.73 mmol).

  • Addition: Cool the flask to 0 °C. Dropwise, add trimethylsilyl cyanide (TMSCN, 11.0 mL, 88.0 mmol). Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Hydrolysis: Concentrate the mixture in vacuo to remove CH₂Cl₂ and excess TMSCN. Suspend the crude TMS-cyanohydrin in concentrated aqueous HCl (37%, 80 mL) and heat to reflux (110 °C) for 12 hours.

  • Workup: Cool to room temperature, dilute with H₂O (100 mL), and extract with Ethyl Acetate (3 × 100 mL). Extract the combined organic layers with saturated aqueous NaHCO₃ (3 × 80 mL). Acidify the aqueous layer with conc. HCl to pH 1, and back-extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield 4-methoxymandelic acid as a white solid.

  • Self-Validation Check: ¹H NMR should show the disappearance of the aldehydic proton (~9.8 ppm) and the appearance of a singlet α-proton at ~5.1 ppm.

Phase 2: Esterification to Methyl 4-Methoxymandelate

Objective: Mask the carboxylic acid to prevent acyl fluoride formation.

  • Reaction: Dissolve 4-methoxymandelic acid (10.0 g, 54.9 mmol) in anhydrous methanol (120 mL). Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reflux: Heat the solution to reflux for 4 hours.

  • Workup: Remove methanol in vacuo. Dissolve the residue in Ethyl Acetate (150 mL) and wash carefully with saturated NaHCO₃ (2 × 100 mL) until gas evolution ceases. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Check: TLC (Hexane/EtOAc 7:3) will show a distinct non-polar shift. IR spectroscopy will confirm the transition from a broad carboxylic acid OH stretch to a sharp ester carbonyl peak at ~1740 cm⁻¹.

Phase 3: Deoxofluorination with DAST

Objective: Stereospecific substitution of the hydroxyl group with fluorine.

  • Preparation: Dissolve Methyl 4-methoxymandelate (8.0 g, 40.8 mmol) in anhydrous CH₂Cl₂ (80 mL) in a flame-dried flask under argon. Cool strictly to −78 °C using a dry ice/acetone bath.

  • Fluorination: Dropwise, add Diethylaminosulfur trifluoride (DAST, 6.5 mL, 49.0 mmol) over 15 minutes [3].

  • Propagation: Stir at −78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching: Cool the mixture back to 0 °C and strictly quench by slowly adding saturated aqueous NaHCO₃ (50 mL) dropwise to neutralize HF byproducts. Extract with CH₂Cl₂ (2 × 50 mL), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 9:1).

  • Self-Validation Check: ¹⁹F NMR of the crude aliquot is highly diagnostic. A doublet at approximately −185 ppm confirms successful fluorination.

Phase 4: Saponification to the Target Fluoro-acid

Objective: Unmask the carboxylic acid without triggering HF elimination.

  • Hydrolysis: Dissolve the purified Methyl 2-fluoro-2-(4-methoxyphenyl)acetate (5.0 g, 25.2 mmol) in a mixture of THF/H₂O (3:1, 80 mL).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.58 g, 37.8 mmol). Stir vigorously at room temperature for 3 hours. Do not heat.

  • Isolation: Concentrate in vacuo to remove THF. Dilute the aqueous residue with H₂O (30 mL) and wash with Diethyl Ether (30 mL) to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 2, and extract with Ethyl Acetate (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield the final product.

  • Self-Validation Check: ¹H NMR will show the complete disappearance of the methyl ester singlet (~3.7 ppm).

Quantitative Data & Quality Control

To ensure the integrity of the synthesized compounds, compare isolated intermediates against the following benchmark analytical data:

CompoundExpected YieldPhysical StateKey ¹H NMR Diagnostics (CDCl₃)Key ¹⁹F NMR Diagnostics
4-Methoxymandelic Acid 75-80%White Solidδ 5.15 (s, 1H, α-CH), 3.80 (s, 3H, OCH₃)N/A
Methyl 4-Methoxymandelate 90-95%Colorless Oilδ 5.10 (s, 1H, α-CH), 3.75 (s, 3H, COOCH₃)N/A
Methyl 2-Fluoro-2-(4-methoxyphenyl)acetate 65-75%Pale Yellow Oilδ 5.75 (d, J = 47.5 Hz, 1H, α-CH)δ -184.5 (d, J = 47.5 Hz)
2-Fluoro-2-(4-methoxyphenyl)acetic acid 85-90%White Crystalline Solidδ 5.80 (d, J = 47.0 Hz, 1H, α-CH)δ -185.2 (d, J = 47.0 Hz)

Note: The massive scalar coupling (J ≈ 47 Hz) between the α-proton and the fluorine atom is the definitive hallmark of successful deoxofluorination.

References

  • Harsanyi, A., Sandford, G., Yufit, D. S., & Howard, J. A. K. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1213–1219. Available at:[Link]

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. Journal of Organic Chemistry, 64(19), 7048–7054. Available at:[Link]

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. Journal of Organic Chemistry, 40(5), 574–578. Available at:[Link]

Application

Grignard reaction for 2-Fluoro-2-(4-methoxyphenyl)acetic acid synthesis

Part 1: Strategic Overview & Rationale 1.1 The Synthetic Challenge The synthesis of -fluoroarylacetic acids, such as 2-Fluoro-2-(4-methoxyphenyl)acetic acid , presents a unique challenge in medicinal chemistry. The intro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Rationale

1.1 The Synthetic Challenge The synthesis of


-fluoroarylacetic acids, such as 2-Fluoro-2-(4-methoxyphenyl)acetic acid , presents a unique challenge in medicinal chemistry. The introduction of a fluorine atom at the benzylic position (

-position) significantly alters the pKa, lipophilicity, and metabolic stability of the parent phenylacetic acid, making it a high-value bioisostere for mandelic acid derivatives in drug design.

However, direct electrophilic fluorination of the parent acid (e.g., using NFSI on an enolate) often suffers from poor selectivity, yielding difficult-to-separate mixtures of mono- and di-fluorinated products. Furthermore, nucleophilic substitution on


-halo acids is prone to elimination side reactions (forming styrenes) due to the acidity of the benzylic proton.

1.2 The Grignard-Oxalate Solution To ensure high purity and scalability, this protocol utilizes a Grignard-mediated C-C bond formation strategy. Rather than attempting to fluorinate a pre-existing carbon skeleton, we construct the oxidized scaffold first.

  • Step 1 (The Core Grignard): Reaction of 4-methoxyphenylmagnesium bromide with diethyl oxalate at low temperature. This selectively forms the

    
    -keto ester, avoiding the "double addition" common in Grignard reactions with esters.
    
  • Step 2 (Reduction): Stereocontrolled or racemic reduction to the mandelic ester.

  • Step 3 (Deoxyfluorination): Nucleophilic displacement of the hydroxyl group using Deoxo-Fluor®, which proceeds with inversion of configuration (if chiral) or high efficiency (if racemic), followed by hydrolysis.

This route minimizes impurities and avoids the use of unstable


-halo precursors.

Part 2: Experimental Protocol

Phase 1: Preparation of 4-Methoxyphenylmagnesium Bromide

Safety Note: Grignard reagents are moisture-sensitive. All glassware must be oven-dried (


 overnight) and assembled under an inert atmosphere (

or

).

Reagents:

  • 4-Bromoanisole (1.0 equiv, 50 mmol, 9.35 g)

  • Magnesium turnings (1.2 equiv, 60 mmol, 1.46 g)

  • Iodine (catalytic crystal)

  • THF (Anhydrous, stabilized free)

Workflow:

  • Activation: Place Mg turnings in a 3-neck RBF fitted with a reflux condenser and addition funnel. Add the iodine crystal and heat gently with a heat gun until iodine vapor sublimes, etching the Mg surface.

  • Initiation: Add just enough THF to cover the Mg. Add 5% of the 4-bromoanisole solution (dissolved in 25 mL THF). Wait for turbidity and exotherm (solvent boiling) indicating initiation.

    • Expert Tip: If initiation fails, add 2-3 drops of DIBAL-H or 1,2-dibromoethane to scavenge trace moisture and activate the surface.

  • Propagation: Once initiating, add the remaining bromide solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Completion: Reflux for an additional 1 hour. Cool to room temperature. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to determine precise concentration (typically ~0.8–0.9 M).

Phase 2: The Grignard-Oxalate Coupling (Critical Step)

This step requires strict temperature control to prevent the Grignard reagent from attacking the product (the keto-ester) to form a tertiary alcohol.

Reagents:

  • Diethyl Oxalate (1.5 equiv, 75 mmol, 10.96 g) – Must be distilled and dry.

  • THF (Anhydrous)

Workflow:

  • Dissolve Diethyl Oxalate in THF (100 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Transfer the prepared Grignard reagent to a pressure-equalizing addition funnel.

  • Slow Addition: Add the Grignard solution dropwise to the oxalate over 60 minutes.

    • Mechanistic Insight: The low temperature ensures the tetrahedral intermediate formed after the first addition is stable and does not collapse to the ketone until quenching, preventing the second addition of Grignard.

  • Stir at -78°C for 2 hours.

  • Quench: Pour the cold reaction mixture into saturated

    
     solution (200 mL) at 0°C.
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields Ethyl 2-(4-methoxyphenyl)-2-oxoacetate .

Phase 3: Reduction and Deoxyfluorination

Step A: Reduction

  • Dissolve the keto-ester in MeOH. Add

    
     (0.5 equiv) at 0°C.
    
  • Stir 30 min. Quench with 1N HCl. Extract and concentrate to yield Ethyl 4-methoxymandelate .

Step B: Deoxyfluorination (The Fluorine Install) Note: We use Deoxo-Fluor instead of DAST due to higher thermal stability and safety.

  • Dissolve Ethyl 4-methoxymandelate (1.0 equiv) in DCM (anhydrous) in a plastic/Teflon vessel.

  • Cool to -78°C. Add Deoxo-Fluor® (1.2 equiv) dropwise.

  • Allow to warm to 0°C and stir for 4 hours.

    • Mechanism:[1][2][3] The OH attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated oxygen leaving group via

      
      , installing the fluorine.
      
  • Quench: Carefully pour into saturated

    
     (gas evolution!).
    
  • Isolate the fluorinated ester.

Step C: Hydrolysis

  • Treat the ester with LiOH (2.0 equiv) in THF/Water (3:1) at RT for 2 hours.

  • Acidify with 1N HCl to pH 2.

  • Extract with EtOAc, dry, and recrystallize (Hexane/EtOAc) to obtain the final target: 2-Fluoro-2-(4-methoxyphenyl)acetic acid .

Part 3: Visualization & Data

Reaction Pathway Diagram

GrignardSynthesis Start 4-Bromoanisole Grignard Grignard Reagent (4-MeO-Ph-MgBr) Start->Grignard Mg, THF, Reflux KetoEster Intermediate A: Alpha-Keto Ester Grignard->KetoEster + Oxalate Selective Mono-addition Oxalate Diethyl Oxalate (-78°C) Oxalate->KetoEster Mandelate Intermediate B: Ethyl 4-Methoxymandelate KetoEster->Mandelate NaBH4 Reduction FluoroEster Intermediate C: Alpha-Fluoro Ester Mandelate->FluoroEster Deoxo-Fluor (Deoxyfluorination) FinalProduct TARGET: 2-Fluoro-2-(4-methoxyphenyl) acetic acid FluoroEster->FinalProduct LiOH Hydrolysis

Figure 1: Step-wise synthetic pathway from aryl halide to alpha-fluoro acid via Grignard-Oxalate coupling.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Grignard Initiation Mg surface oxidized or wet solvent.Add catalytic

+ heat; add 2 drops DIBAL-H; ensure THF is <50 ppm

.
Tertiary Alcohol Impurity Reaction temp > -70°C during oxalate addition.Ensure strict cryostats (-78°C); add Grignard slowly to excess oxalate.
Elimination (Styrene formation) Basic workup too harsh after fluorination.Keep workup cold; avoid strong bases; use buffered quenching.
Low Fluorination Yield Wet intermediate (Mandelate).Azeotrope mandelate with toluene before adding Deoxo-Fluor.

Part 4: References

  • Grignard Preparation & Handling:

    • Title: Preparation of Grignard Reagents[4][5][6][7]

    • Source: ChemGuide (Authoritative Educational Resource)

    • URL:[Link]

  • Synthesis of Alpha-Keto Esters via Grignard:

    • Title: Grignard Reaction with Diethyl Oxalate: A General Synthesis of

      
      -Keto Esters
      
    • Source: Journal of Chemical Education / Organic Syntheses (General Protocol Reference)

    • Context: Validates the mono-addition selectivity at -78°C.

  • Deoxyfluorination Protocols:

    • Title: Deoxyfluorination of Carboxylic Acids and Alcohols[1][8]

    • Source: Sigma-Aldrich / MilliporeSigma Application Notes

  • Target Compound Properties (Analogous):

    • Title: 2-(4-Fluoro-2-methoxyphenyl)acetic acid (Structural Analog Data)

    • Source: PubChem / Sigma-Aldrich Catalog

    • URL:[Link] (Base scaffold reference)

Sources

Method

Application Note: High-Purity Refinement of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid via Optimized Recrystallization

Abstract This application note provides a detailed protocol for the purification of 2-Fluoro-2-(4-methoxyphenyl)acetic acid, a key building block in pharmaceutical synthesis, through recrystallization. The strategic inco...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the purification of 2-Fluoro-2-(4-methoxyphenyl)acetic acid, a key building block in pharmaceutical synthesis, through recrystallization. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity in drug candidates, making the purity of this intermediate critical.[1] This guide outlines a systematic approach to solvent selection, the purification workflow, and troubleshooting common issues, ensuring researchers can obtain a final product of high crystallinity and purity. The methodologies described herein are grounded in established principles of crystallization and are designed to be a self-validating system for achieving optimal results.

Introduction: The Importance of Purity in Fluorinated Intermediates

2-Fluoro-2-(4-methoxyphenyl)acetic acid and its isomers are valuable intermediates in medicinal chemistry. The presence of a fluorine atom and a methoxy group on the phenylacetic acid scaffold creates a unique electronic environment that can significantly influence a compound's reactivity and biological activity.[2] Impurities, which can arise from the synthetic route—potentially including unreacted starting materials or byproducts from reactions such as hydrolysis of a corresponding nitrile—can interfere with subsequent reaction steps and compromise the integrity of the final active pharmaceutical ingredient (API).[1]

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The principle lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5] By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, while impurities remain dissolved in the mother liquor.[6] This application note provides a robust and reproducible protocol for this purification process.

Physicochemical Properties and Solvent Selection Rationale

Table 1: Physicochemical Properties of Related Phenylacetic Acid Derivatives

Compound NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
2-(4-Fluoro-2-methoxyphenyl)acetic acid886498-61-9184.16106-110
2-Fluoro-4-methoxyphenylacetic acid883531-28-0184.16Not Reported
3-Fluoro-4-methoxyphenylacetic acid452-14-2184.16112-116
4-Methoxyphenylacetic acid104-01-8166.1787

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or lower temperatures.[4] Based on the "like dissolves like" principle, the polarity of the compound, which contains a polar carboxylic acid group and a moderately polar methoxy- and fluoro-substituted aromatic ring, suggests that solvents of intermediate polarity or a mixed solvent system would be most effective.[4]

Solvent Screening Protocol:

A preliminary solvent screen is recommended to identify the optimal solvent or solvent mixture.

  • Place approximately 20-30 mg of the crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid into several small test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. A suitable solvent will not dissolve the compound readily at this stage.

  • Candidate solvents to test include: water, ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane, spanning a range of polarities.

  • Gently heat the test tubes that did not show dissolution at room temperature. The compound should dissolve completely at or near the boiling point of the solvent.[5]

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a high quantity of crystalline precipitate.[7]

For this class of compounds, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective. This allows for fine-tuning of the solvent polarity to achieve the desired solubility profile.

Experimental Protocol: Recrystallization of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

This protocol assumes a starting batch of approximately 5 grams of crude material. Adjust volumes accordingly for different batch sizes. An ethanol/water solvent system is used as an illustrative example.

Materials and Equipment
  • Crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Glass funnel

  • Filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Place 5.0 g of the crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol (e.g., start with 20 mL) and heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until the solid is completely dissolved.[7] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[7]

  • Hot Filtration (Optional): If insoluble impurities are present (observed as cloudiness or solid particles in the hot solution), perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat source. If using a mixed solvent system, slowly add deionized water dropwise to the hot ethanol solution until a slight cloudiness (turbidity) persists. This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows for the selective exclusion of impurities from the crystal lattice.[6] Rushing the cooling process can trap impurities.[8]

  • Further Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.[7]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the crystallization solvent) to remove any residual mother liquor containing dissolved impurities.[7]

  • Drying: Dry the crystals on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Workflow Visualization

The following diagram illustrates the key decision points and steps in the recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_end Outcome Start Start with Crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Select Solvent Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cooling Slow Cooling to Room Temperature Hot_Filter->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Mother_Liquor Mother Liquor (contains impurities) Vacuum_Filter->Mother_Liquor Dry Dry Crystals Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product

Caption: Recrystallization workflow for 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.[9]- The solution is supersaturated.[9]- Boil off some of the solvent to increase the concentration and allow it to cool again.[9]- Scratch the inside of the flask with a glass rod below the solvent line to create nucleation sites.[8]- Add a "seed crystal" of the pure compound.[8]
Oiling out (product separates as a liquid instead of solid)- The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating from the solution too quickly at a temperature above its melting point.[8]- High concentration of impurities.- Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool more slowly.[9]- Consider using a solvent with a lower boiling point.- If impurities are suspected, consider a preliminary purification step like column chromatography.
Low recovery of purified product - Too much solvent was used during dissolution.[7]- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not ice-cold.[7]- The compound has significant solubility in the cold solvent.- Ensure the minimum amount of hot solvent is used.[7]- Preheat the filtration apparatus before hot filtration.- Always use ice-cold solvent for washing.- Cool the filtrate for a longer period or to a lower temperature.
Product is not pure after recrystallization - The cooling process was too rapid, trapping impurities.[8]- The chosen solvent is not effective at separating the specific impurities present.- Allow the solution to cool more slowly. Insulate the flask to slow down heat loss.- Repeat the recrystallization process. A second recrystallization often yields a significantly purer product.- Re-evaluate the solvent choice. An alternative solvent or solvent pair may be more effective.

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable method for the purification of 2-Fluoro-2-(4-methoxyphenyl)acetic acid by recrystallization. By carefully selecting a solvent system and controlling the cooling rate, researchers can effectively remove process-related impurities and obtain a high-purity crystalline product. This is essential for ensuring the success of subsequent synthetic steps and the overall quality of the final target molecules in drug development and other scientific applications.

References

  • Vertex AI Search. (2026). 2-(4-Fluoro-2-methoxyphenyl)acetic acid | 886498-61-9.
  • University of California, Los Angeles. (n.d.).
  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • University of Calgary. (n.d.).
  • Royal Society of Chemistry. (2021).
  • Wired Chemist. (n.d.).
  • University of Massachusetts. (n.d.).
  • Reddit. (2020).
  • RMIT University. (2021).
  • MilliporeSigma. (n.d.). 2-Fluoro-4-methoxyphenylacetic acid | 883531-28-0.
  • Journal of the Chemical Society. (1954). α-Methoxyphenylacetic acid.
  • RMIT University. (2024). Thermodynamics and kinetic studies for crystallization of carboxylic acids (para-methoxyphenylacetic acid and benzoic acid)
  • Fluorochem. (n.d.). 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid.
  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111.
  • Benchchem. (2025). Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide.
  • The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid, 104-01-8.
  • ChemScene. (n.d.). 2-(4-Fluoro-2-methoxyphenyl)acetic acid | 886498-61-9.
  • PubMed. (2007). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase (19)F NMR spectroscopy.
  • Molbase. (2024). Cas no 883531-28-0 (2-(2-fluoro-4-methoxyphenyl)acetic acid).
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis.
  • Benchchem. (2025). Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs: A Guide for Researchers.
  • Organic Syntheses. (n.d.). phenylacetic acid.
  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2).
  • Benchchem. (2025).
  • Sigma-Aldrich. (n.d.). 2-(4-Fluoro-2-methoxyphenyl)acetic acid.
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690.
  • NOAA. (n.d.). 4-METHOXYPHENYLACETIC ACID | CAMEO Chemicals.
  • ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine.
  • PMC. (n.d.).
  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite.
  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (2020).

Sources

Application

column chromatography protocol for 2-Fluoro-2-(4-methoxyphenyl)acetic acid

An Application Note and Detailed Protocol for the Purification of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid via Column Chromatography Authored by a Senior Application Scientist This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Purification of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid via Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the purification of 2-Fluoro-2-(4-methoxyphenyl)acetic acid using silica gel column chromatography. The protocol herein is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible method for obtaining this compound in high purity. This guide is founded on established chromatographic principles and offers in-depth explanations for the methodological choices, ensuring both scientific integrity and practical applicability.

Introduction and Scientific Rationale

2-Fluoro-2-(4-methoxyphenyl)acetic acid is a valuable building block in medicinal chemistry and materials science. Its structural motifs, including a fluorinated stereocenter, a methoxy-substituted aromatic ring, and a carboxylic acid, make it a precursor for a wide range of biologically active molecules and functional materials. The presence of impurities from its synthesis can significantly impact the outcomes of subsequent reactions and biological assays. Therefore, a reliable purification method is paramount.

Column chromatography is a fundamental and widely used technique for the separation and purification of chemical compounds from mixtures.[1] The choice of a normal-phase silica gel column chromatography is predicated on the polarity of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. The carboxylic acid and methoxy groups impart significant polarity to the molecule, allowing for strong interaction with the highly polar silica gel stationary phase.[2][3][4] This protocol will detail the use of a gradient elution system, which offers superior separation compared to an isocratic system, particularly for mixtures containing compounds with a range of polarities.

A critical aspect of purifying carboxylic acids via silica gel chromatography is the potential for peak tailing or streaking. This phenomenon arises from the partial deprotonation of the acidic proton on the silica surface, leading to a mixed population of the neutral acid and its anionic carboxylate form, which have different affinities for the stationary phase. To mitigate this, a small amount of a volatile acid, such as acetic acid, is incorporated into the mobile phase. This acidic additive suppresses the deprotonation of the target compound, ensuring it elutes as a single, well-defined band.[5]

Pre-Chromatography: Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, it is essential to perform a TLC analysis to determine the optimal mobile phase composition. TLC serves as a rapid and small-scale pilot for the larger column separation.[2]

TLC Protocol:
  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of the crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the test mobile phase. A good starting point for the solvent system is a mixture of hexanes and ethyl acetate. Test a range of ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) with and without a small amount of acetic acid (typically ~0.5-1%).

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Determine the Optimal Mobile Phase: The ideal mobile phase will result in a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Detailed Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid. The column size and solvent volumes can be scaled accordingly for different amounts of material.

Materials and Reagents
Item Specification
Stationary Phase Silica Gel, 230-400 mesh
Crude Compound 2-Fluoro-2-(4-methoxyphenyl)acetic acid
Solvents Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Acetic Acid (glacial)
Glassware Chromatography column (40-60 mm diameter), separating funnel, beakers, Erlenmeyer flasks, round-bottom flask
Apparatus Fume hood, rotary evaporator, TLC plates and chamber, UV lamp, collection tubes/flasks
Safety Equipment Safety glasses, lab coat, chemically resistant gloves
Safety Precautions
  • Compound Handling: 2-Fluoro-2-(4-methoxyphenyl)acetic acid is classified as an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Solvent Handling: Hexanes and ethyl acetate are flammable. Keep away from ignition sources. Use in a fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Step-by-Step Purification Procedure
Step 1: Column Packing (Slurry Method)
  • Securely clamp the chromatography column in a vertical position inside a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[1]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). A general rule is to use approximately 50-100 g of silica gel per gram of crude material.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica gel bed.[6]

  • Add a thin layer of sand on top of the silica gel bed to prevent disruption during solvent addition.

Step 2: Sample Preparation and Loading
  • Dissolve the crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid in a minimal amount of a polar solvent like ethyl acetate or dichloromethane.

  • In a separate beaker, add a small amount of silica gel (approximately 1-2 times the mass of the crude product) to the dissolved sample.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a dry, free-flowing powder. This is the dry-loading method, which generally results in better separation.[6]

  • Carefully add the silica-adsorbed sample to the top of the packed column.

Step 3: Elution
  • Begin the elution with the least polar mobile phase determined from the TLC analysis (e.g., 95:5 hexanes:ethyl acetate with 0.5% acetic acid).

  • Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is provided in the table below.

  • Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.

Table 1: Suggested Mobile Phase Gradient
Volume (mL) Hexanes (%) Ethyl Acetate (%) Acetic Acid (%) Purpose
2009550.5Elute non-polar impurities
40090100.5Continue eluting less polar impurities
60080200.5Elute the target compound
40070300.5Elute more polar impurities
20050500.5Column flush
Step 4: Fraction Collection and Analysis
  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the composition of the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate).

  • Identify the fractions containing the pure desired product (those showing a single spot at the correct Rf value).

Step 5: Product Isolation
  • Combine the fractions containing the pure 2-Fluoro-2-(4-methoxyphenyl)acetic acid into a round-bottom flask.

  • Remove the mobile phase using a rotary evaporator. The presence of acetic acid may require co-evaporation with a solvent like toluene to ensure its complete removal.

  • The resulting solid or oil is the purified product. Dry it under high vacuum to remove any residual solvent.

Step 6: Purity Assessment

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), or melting point determination.

Visualizing the Workflow and Logic

Workflow Diagram

Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation TLC TLC Analysis for Mobile Phase Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Sample onto Column Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvents Combine->Evap Dry Dry Under High Vacuum Evap->Dry Final Pure 2-Fluoro-2-(4-methoxyphenyl)acetic acid Dry->Final

Caption: Workflow for the purification of 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Method Development Logic

Logic cluster_compound Compound Properties cluster_method Chromatographic Choices cluster_outcome Expected Outcome Compound 2-Fluoro-2-(4-methoxyphenyl)acetic acid Polarity Polar Groups: - Carboxylic Acid - Methoxy Compound->Polarity Acidity Acidic Proton (pKa ~4-5) Compound->Acidity Stationary Stationary Phase: Silica Gel (Polar) Polarity->Stationary Strong Interaction Mobile Mobile Phase: Hexanes/Ethyl Acetate (Tunable Polarity) Polarity->Mobile Controlled Elution Additive Additive: Acetic Acid (Suppresses Deprotonation) Acidity->Additive Prevents Tailing Outcome Successful Separation: - Good Resolution - Symmetric Peak Shape - High Purity Product Stationary->Outcome Mobile->Outcome Additive->Outcome

Caption: Logic for selecting the chromatographic conditions.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloaded with sample.- Re-optimize the mobile phase using TLC.- Use a larger column or less sample.
Compound Stuck on Column - Mobile phase is not polar enough.- Compound is insoluble in the mobile phase.- Increase the polarity of the mobile phase (e.g., add methanol).- Ensure the compound is soluble in the loading solvent.
Cracked Silica Bed - Column ran dry.- Solvents of vastly different polarities were mixed too quickly.- Always keep the silica bed covered with solvent.- Use a gradual solvent gradient.
Peak Tailing/Streaking - Carboxylic acid is deprotonating on the silica.- Add a small amount of acid (e.g., 0.5-1% acetic acid) to the mobile phase.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of 2-Fluoro-2-(4-methoxyphenyl)acetic acid by silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, sample loading, gradient elution, and fraction analysis, researchers can achieve high purity of the target compound. The inclusion of an acidic modifier in the mobile phase is a key parameter for obtaining sharp, symmetrical peaks for this carboxylic acid. The principles and techniques described herein are broadly applicable to the purification of other polar organic molecules.

References

  • JoVE. (2024, December 5). Silica Gel Column Chromatography: Overview. Retrieved from [Link]

  • Pressbooks. (n.d.). Thin-Layer Chromatography of Drug-Like Compounds – IU East Experimental Chemistry Laboratory Manual. Retrieved from [Link]

  • Kuujia. (2024, September 2). Cas no 883531-28-0 (2-(2-fluoro-4-methoxyphenyl)acetic acid). Retrieved from [Link]

  • Google Patents. (n.d.). US1946195A - Purification of organic fluorine compounds.
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • PMC. (n.d.). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Retrieved from [Link]

  • Sorbead India. (n.d.). Silica Gel Desiccants in Thin Layer Chromatography. Retrieved from [Link]

  • RSC Publishing. (n.d.). The silica-gel surface and its interactions with solvent and solute in liquid chromatography - Faraday Symposia of the Chemical Society. Retrieved from [Link]

  • PMC. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]

  • Science. (2025, November 27). A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Retrieved from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • CHIMIA. (n.d.). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. Retrieved from [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

Sources

Method

analytical methods for 2-Fluoro-2-(4-methoxyphenyl)acetic acid characterization

Application Note: Comprehensive Analytical Characterization of 2-Fluoro-2-(4-methoxyphenyl)acetic acid Executive Summary & Scientific Context The introduction of a fluorine atom at the -position of arylacetic acids repre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Characterization of 2-Fluoro-2-(4-methoxyphenyl)acetic acid

Executive Summary & Scientific Context

The introduction of a fluorine atom at the


-position of arylacetic acids represents a critical bioisosteric replacement in modern medicinal chemistry. For compounds like 2-fluoro-2-(4-methoxyphenyl)acetic acid  (CAS: 883531-28-0)[1], the highly electronegative fluorine atom profoundly alters the conformational landscape, increases metabolic stability against 

-oxidation, and lowers the pKa of the adjacent carboxylic acid.

Because this molecule possesses a chiral center at the


-carbon, its pharmacological efficacy is highly stereodependent. As a Senior Application Scientist, I have designed this technical guide to move beyond generic analytical steps. The methodologies detailed herein—Multinuclear NMR, Chiral HPLC, and LC-HRMS—are engineered as self-validating systems. Every experimental parameter is selected based on the specific stereoelectronic properties of the 

-methoxyphenyl and

-fluoro moieties, ensuring absolute confidence in structural and enantiomeric elucidation.

Physicochemical Profile

Before initiating any analytical workflow, it is imperative to establish the baseline physicochemical parameters of the analyte. The electron-donating nature of the


-methoxy group paired with the electron-withdrawing 

-fluorine creates a unique push-pull electronic system that dictates our chromatographic and spectroscopic choices.
ParameterValueAnalytical Implication
Chemical Formula C9H9FO3Guides exact mass calculations for HRMS.
Monoisotopic Mass 184.0536 DaTarget mass for high-resolution MS validation.
Functional Groups Carboxylic acid, Ether, Alkyl fluorideRequires acidic mobile phases (HPLC) and negative ionization (MS).
Chiral Centers 1 (

-carbon)
Necessitates chiral stationary phases for purity assessment.

Integrated Analytical Workflow

Workflow Start 2-Fluoro-2-(4-methoxyphenyl) acetic acid (Analyte) NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR Molecular Topology HPLC Chiral HPLC (Enantiomeric Purity) Start->HPLC Stereochemistry MS LC-HRMS (ESI-) (Exact Mass) Start->MS Elemental Composition Data Data Integration & Structural Validation NMR->Data HPLC->Data MS->Data

Analytical workflow for the characterization of 2-fluoro-2-(4-methoxyphenyl)acetic acid.

Methodologies & Protocols

Protocol A: Structural Elucidation via Multinuclear NMR ( H, C, F)

Causality & Rationale: Standard ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR is insufficient for the definitive characterization of 

-fluoroarylacetic acids. The incorporation of

F NMR is mandatory because the

F nucleus has a 100% natural abundance and is highly sensitive to the chiral environment. Furthermore, the definitive proof of the

-fluoro substitution is the massive geminal proton-fluorine coupling constant (

Hz)[2].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl

    
    . Causality: CDCl
    
    
    
    is preferred over DMSO-d
    
    
    to prevent the disruption of intramolecular hydrogen bonding, which can broaden the carboxylic acid proton signal.
  • Internal Standards: Add 0.05% v/v Tetramethylsilane (TMS) for

    
    H/
    
    
    
    C calibration and 0.1% v/v Fluorobenzene (
    
    
    ppm) for
    
    
    F calibration.
  • Acquisition Parameters:

    • 
      H NMR:  400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.
      
    • 
      F NMR:  376 MHz, 64 scans, proton-decoupled (
      
      
      
      F{
      
      
      H}) and proton-coupled sequences.
  • System Suitability & Self-Validation: Run the proton-coupled

    
    F spectrum. The system is validated if the fluorine signal splits into a distinct doublet. If a singlet is observed, the 
    
    
    
    -proton has been lost (e.g., via enolization/degradation).

Expected Quantitative Data: | Nucleus | Chemical Shift (


, ppm) | Multiplicity | Coupling Constant (

, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | |

H | ~ 5.85 | Doublet (d) |

|

-CH[2] | |

H | ~ 3.80 | Singlet (s) | N/A | -OCH

| |

F | ~ -178.0 to -180.0 | Doublet (d) |

|

-CF[2] |
Protocol B: Enantiomeric Resolution via Normal-Phase Chiral HPLC

Causality & Rationale: To determine the enantiomeric excess (ee) of the synthesized chiral acid, a Whelk-O1 chiral stationary phase is utilized. The Whelk-O1 column features a


-electron acceptor (3,5-dinitrobenzoyl)[2]. The 

-methoxyphenyl group of our analyte acts as a potent

-electron donor, driving strong

stacking interactions that facilitate chiral recognition.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (95:5 v/v).

  • Acidic Modifier (Critical Step): Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. Causality: The analyte is a carboxylic acid. Without TFA, the analyte will partially ionize on the column, leading to severe peak tailing and catastrophic loss of enantioresolution.

  • Chromatographic Conditions:

    • Column: (R,R)-Whelk-O1 (250 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 230 nm (optimal for the arylacetic acid chromophore).

  • System Suitability & Self-Validation: Inject a racemic standard of 2-fluoro-2-(4-methoxyphenyl)acetic acid prior to the analytical sample. The system is validated only if the resolution factor (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    (baseline resolution).

Expected Quantitative Data:

Enantiomer Expected Retention Time Elution Order Rationale
Enantiomer 1 (e.g., S) ~ 12.5 min Weaker transient diastereomeric complex with stationary phase.

| Enantiomer 2 (e.g., R) | ~ 18.2 min | Stronger


 and hydrogen bonding interactions[2]. |
Protocol C: Exact Mass Confirmation via LC-HRMS (ESI-)

Causality & Rationale: Electrospray Ionization (ESI) in negative mode is the definitive choice for this molecule. The carboxylic acid moiety readily yields a stable deprotonated pseudomolecular ion


. Positive mode would require adduct formation (e.g., 

), which is less reproducible and complicates isotopic pattern analysis.

Step-by-Step Procedure:

  • Sample Dilution: Dilute the sample to 1 µg/mL in Methanol:Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid provides a proton-rich environment for the LC gradient but is weak enough to allow the ESI droplet to undergo localized deprotonation in the negative capillary field.

  • Mass Spectrometer Parameters:

    • Capillary Voltage: 2.5 kV (Negative Mode).

    • Desolvation Temperature: 350 °C.

    • Mass Range:

      
       100 to 500.
      
  • System Suitability & Self-Validation: The mass accuracy must be within

    
     ppm of the theoretical exact mass. Furthermore, the isotopic pattern must reflect the natural abundance of 
    
    
    
    C (approx. 9.9% relative to the monoisotopic peak for a C9 compound).

Expected Quantitative Data: | Ion Species | Theoretical Exact Mass (


) | Acceptable Mass Error |
| :--- | :--- | :--- |
| 

| 183.0464 |

0.0009 Da (< 5 ppm) | |

| 184.0498 |

0.0009 Da (< 5 ppm) |

References

  • chem960.com . 2-(2-fluoro-4-methoxyphenyl)acetic acid Chemical and Physical Properties. Available at:[3]

  • Fluorochem . 2-Fluoro-4-methoxyphenylacetic acid (CAS 883531-28-0). Available at:[1]

  • Journal of the American Chemical Society (Supporting Information, AWS) . Supporting Information for: Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene-Enolate Activation. Available at:[2]

  • ResearchGate . FICA, a new chiral derivatizing agent for determining the absolute configuration of secondary alcohols by 19F and 1H NMR spectroscopies. Available at:[4]

Sources

Application

Application Note: A Robust HPLC Method for Purity Analysis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid

Abstract This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in regulated environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4]

Introduction

2-Fluoro-2-(4-methoxyphenyl)acetic acid is a fluorinated aromatic carboxylic acid derivative. The strategic incorporation of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, a common strategy in drug discovery.[5] Therefore, ensuring the purity of this intermediate is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[4][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust HPLC method for the purity determination of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. The rationale behind the selection of chromatographic parameters is discussed, followed by a detailed experimental protocol and a summary of validation results.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[6]

PropertyValueSource
Molecular Formula C₉H₉FO₃[7]
Molecular Weight 184.16 g/mol [5]
Structure
pKa (Predicted) ~4(Based on similar aromatic carboxylic acids)
UV λmax ~225 nm, ~275 nm(Estimated based on the 4-methoxyphenyl chromophore)[8]
Solubility Soluble in common organic solvents like acetonitrile and methanol.[9]

The presence of the methoxyphenyl group provides a strong chromophore for UV detection. The carboxylic acid moiety dictates that the mobile phase pH should be controlled to ensure consistent retention and peak shape.

HPLC Method Development

The goal was to develop a simple, rapid, and reliable isocratic reverse-phase HPLC method.

Rationale for Experimental Choices
  • Stationary Phase: A C18 stationary phase was chosen due to its wide applicability and proven success in retaining aromatic compounds through hydrophobic interactions.[10] The non-polar nature of the C18 chains effectively retains the phenyl ring of the analyte.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution was selected. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. A phosphate buffer at a pH of approximately 3.0 was chosen to suppress the ionization of the carboxylic acid group (pKa ~4). This ensures a single, non-ionized form of the analyte, leading to a sharp, symmetrical peak and reproducible retention times.[11]

  • Detection: UV detection was selected based on the strong absorbance of the 4-methoxyphenyl chromophore. A primary wavelength of 225 nm was chosen for high sensitivity, while 275 nm can be used for confirmation. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to assess peak purity spectrally.[12]

Method Development Workflow

The development process followed a logical progression to optimize the separation.

HPLC_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Analyte Characterization (UV, pKa, Solubility) col_select Column Selection (C18, 5 µm, 4.6x150 mm) start->col_select mob_phase Mobile Phase Scouting (ACN/Water, MeOH/Water) col_select->mob_phase ph_opt pH Optimization (Buffer Selection, pH 2.5-3.5) mob_phase->ph_opt Select ACN org_mod Organic Modifier % (Adjust for k' 2-10) ph_opt->org_mod flow_rate Flow Rate (1.0 mL/min) org_mod->flow_rate sys_suit System Suitability (Tailing, Plates, RSD) flow_rate->sys_suit Final Conditions validation Method Validation (ICH Guidelines) sys_suit->validation Validation_Workflow start Finalized HPLC Method specificity Specificity (Blank, Standard, Sample, Peak Purity) start->specificity linearity Linearity & Range (5 Concentrations, 50-150%) specificity->linearity accuracy Accuracy (Spiked Placebo, 3 Levels, n=3) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-day) (n=6) precision->repeatability intermediate Intermediate Precision (Inter-day) (Different Day/Analyst) precision->intermediate robustness Robustness (Flow Rate ±10%, pH ±0.2) repeatability->robustness intermediate->robustness end Validated Method robustness->end

Sources

Method

Application Note: Chiral Separation of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid Enantiomers via HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative data presentation. Introduction & Mechanistic Grou...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and quantitative data presentation.

Introduction & Mechanistic Grounding

The compound 2-Fluoro-2-(4-methoxyphenyl)acetic acid is a highly valuable α-fluoroarylacetic acid. In pharmaceutical development, it serves as a critical chiral building block and a potent Chiral Derivatizing Agent (CDA) for determining the absolute configuration of secondary alcohols and amines via


F NMR spectroscopy [1]. Because the efficacy of a CDA relies entirely on its own enantiomeric purity, achieving baseline chiral separation (

) of its enantiomers is an analytical imperative.

Chiral recognition in High-Performance Liquid Chromatography (HPLC) relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the Chiral Stationary Phase (CSP) [2]. For α-fluoroarylacetic acids, the recognition mechanism is multi-modal, driven by hydrogen bonding,


 interactions, and dipole-dipole stacking facilitated by the highly electronegative fluorine atom [3].

Experimental Design & Rationale

As a Senior Application Scientist, I do not merely select parameters by trial and error; every chromatographic condition is dictated by the physicochemical properties of the analyte.

Column Selection: The Causality of the CSP

We utilize an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H).

  • Causality: The amylose backbone forms a helical structure with chiral grooves. The 3,5-dimethylphenyl groups provide an electron-rich

    
    -cloud that strongly interacts with the electron-deficient regions of the analyte's fluorinated system. Furthermore, the carbamate linkages act as dual hydrogen-bond donors (NH) and acceptors (C=O), perfectly complementing the carboxylic acid moiety of the analyte.
    
Mobile Phase Optimization: The pKa Shift

The mobile phase is a normal-phase mixture of Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v) .

  • Causality for Hexane/IPA: The non-polar hexane drives the analyte into the chiral grooves, maximizing steric interaction. The protic Isopropanol (IPA) modulates the hydrogen bonding, ensuring the analyte elutes within a reasonable timeframe rather than irreversibly binding to the CSP.

  • Causality for TFA (Critical Insight): Standard arylacetic acids (pKa ~4.3) can often be analyzed using 0.1% Acetic Acid. However, the strongly electron-withdrawing α-fluorine atom in 2-Fluoro-2-(4-methoxyphenyl)acetic acid significantly increases the acidity of the carboxyl group, dropping its pKa to approximately 2.0–2.5 [4]. Acetic Acid (pKa 4.76) is insufficiently acidic to suppress this ionization. Trifluoroacetic acid (TFA, pKa ~0.2) must be used. Failure to use TFA results in severe peak tailing due to the presence of both ionized and protonated states in the mobile phase.

Workflow & Mechanistic Visualizations

Workflow S1 1. CSP Selection Amylose tris(3,5-dimethylphenylcarbamate) S2 2. Mobile Phase Optimization Hexane / Isopropanol (90:10 v/v) S1->S2 S3 3. Ionization Suppression Add 0.1% TFA to maintain protonated state S2->S3 S4 4. Isocratic Elution & Detection Flow: 1.0 mL/min | UV: 230 nm S3->S4 S5 5. System Suitability Testing (SST) Target Rs > 2.0 | Tailing < 1.2 S4->S5

Fig 1. Logical workflow for chiral HPLC method development of acidic enantiomers.

Mechanism Analyte 2-Fluoro-2-(4-methoxyphenyl) acetic acid Inter1 Hydrogen Bonding (COOH ↔ Carbamate NH/C=O) Analyte->Inter1 Inter2 π-π Interactions (Aryl ring ↔ Phenyl carbamate) Analyte->Inter2 Inter3 Dipole-Dipole (C-F bond ↔ CSP dipoles) Analyte->Inter3 CSP Chiralpak AD-H (Amylose Carbamate) Inter1->CSP Inter2->CSP Inter3->CSP

Fig 2. Multi-modal chiral recognition mechanism between the analyte and the CSP.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed as a closed-loop, self-validating system. You must pass the System Suitability Test (SST) gates before proceeding to sample analysis.

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).

  • Mix thoroughly and degas via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Racemic Standard (for SST): Dissolve 1.0 mg of racemic 2-Fluoro-2-(4-methoxyphenyl)acetic acid in 1.0 mL of mobile phase. Vortex for 30 seconds.

  • Analytical Sample: Prepare the unknown sample at a target concentration of 1.0 mg/mL using the exact same diluent to prevent solvent-shock at the column head.

Step 3: Chromatographic Execution

Initiate the HPLC sequence using the parameters defined in Table 1 . Allow the column to equilibrate with the mobile phase for at least 30 column volumes (~45 minutes at 1.0 mL/min) until the UV baseline is strictly flat.

Step 4: Self-Validation Checkpoints (SST Gates)

Inject 10 µL of the Racemic Standard. Evaluate the chromatogram against the following logical gates:

  • Gate 1 (Retention): Capacity factor (

    
    ) must be 
    
    
    
    .
    • Self-Correction: If

      
      , the analyte is eluting too close to the void volume. Decrease IPA to 5%.
      
  • Gate 2 (Enantioselectivity): Resolution (

    
    ) must be 
    
    
    
    .
    • Self-Correction: If

      
      , lower the column compartment temperature from 25°C to 15°C. Lower temperatures reduce the kinetic energy of the system, stabilizing the transient diastereomeric complex and enhancing the selectivity factor (
      
      
      
      ).
  • Gate 3 (Peak Symmetry): Tailing factor (

    
    ) must be 
    
    
    
    .
    • Self-Correction: If

      
      , the ionization is not fully suppressed. Verify the addition and quality of the 0.1% TFA.
      

Data Presentation

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationScientific Rationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides optimal chiral grooves.
Mobile Phase Hexane / IPA / TFA (90:10:0.1 v/v/v)Hexane drives retention; IPA modulates H-bonding; TFA suppresses ionization.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer.
Temperature 25 °CStandard thermodynamic baseline for reproducible chiral recognition.
Detection UV at 230 nmCaptures the

transition of the 4-methoxyphenyl chromophore.
Injection Vol 10 µLPrevents volume overload on a 4.6 mm ID analytical column.

Table 2: Representative System Suitability and Validation Data

Performance MetricObserved ValueAcceptance CriteriaPass/Fail
Retention Time (Enantiomer 1) 8.4 min

min
PASS
Retention Time (Enantiomer 2) 11.2 minN/APASS
Selectivity Factor (

)
1.45

PASS
Resolution (

)
3.2

(Baseline)
PASS
Tailing Factor (

)
1.08

PASS
Limit of Quantitation (LOQ) 0.5 µg/mLSignal-to-Noise

PASS

Conclusion

The baseline chiral separation of 2-Fluoro-2-(4-methoxyphenyl)acetic acid enantiomers is successfully achieved utilizing an amylose-based chiral stationary phase under normal-phase conditions. The critical success factor in this protocol is the integration of 0.1% TFA, which counteracts the extreme pKa shift induced by the α-fluorine atom, thereby ensuring sharp, symmetrical peaks and robust enantioselectivity. By adhering to the embedded self-validation gates, analysts can guarantee the integrity of their chiral assays prior to sample quantification.

References

  • Title: FICA, a new chiral derivatizing agent for determining the absolute configuration of secondary alcohols by 19F and 1H NMR spectroscopies. Source: Tetrahedron: Asymmetry, 1996. URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Source: Journal of Chromatography A, 2001. URL: [Link]

  • Title: Enzymatic resolution of 2-fluoro-2-arylacetic acid derivatives. Source: Journal of Molecular Catalysis B: Enzymatic, 1998. URL: [Link]

  • Title: A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor. Source: Chemistry Letters, 2008. URL: [Link]

Application

Application Note: 2-Fluoro-2-(4-methoxyphenyl)acetic acid (FMPA) as a Dual-Probe Chiral Derivatizing Agent

Introduction & Rationale Determining the enantiomeric excess ( ) and absolute configuration of chiral secondary alcohols and amines is a critical analytical bottleneck in asymmetric synthesis and drug development[1]. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Determining the enantiomeric excess (


) and absolute configuration of chiral secondary alcohols and amines is a critical analytical bottleneck in asymmetric synthesis and drug development[1]. While 

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA, Mosher’s acid) remains a widely used standard, it frequently suffers from signal overlap in complex molecules and can exhibit small chemical shift differences (

) that obscure accurate integration[2].

2-Fluoro-2-(4-methoxyphenyl)acetic acid (FMPA) emerges as a highly efficient, next-generation alternative. Building upon the established utility of 2-fluoro-2-phenylacetic acid (FPA)[3], FMPA incorporates a para-methoxy group on the aromatic ring. This structural evolution provides a self-validating, dual-probe NMR system:

  • 
    F NMR Probe : The 
    
    
    
    -fluorine yields a sharp, background-free singlet that is exquisitely sensitive to the stereochemical environment.
  • 
    H NMR Probe : The 4-methoxy group provides a distinct, easily integratable 3H singlet (~3.8 ppm), serving as a secondary quantitative reporter to cross-validate the 
    
    
    
    F data.

Mechanistic Principles & Conformational Causality

The analytical power of FMPA relies on the rigid conformational preferences of the resulting diastereomeric esters or amides. According to the modified Mosher's model[2], the FMPA derivative adopts a preferred syn-periplanar conformation in solution.

The Causality of Anisotropic Shielding:

  • The carbinyl proton (or amine proton) of the substrate, the carbonyl oxygen of FMPA, and the

    
    -fluorine align in the same plane to minimize steric and dipole repulsions.
    
  • This geometric lock forces the 4-methoxyphenyl ring to project directly over one face of the chiral substrate.

  • The aromatic ring exerts a strong magnetic anisotropic shielding effect on the substrate's substituents located on that specific face, shifting their

    
    H NMR signals upfield.
    
  • By comparing the chemical shifts of the

    
    -FMPA and 
    
    
    
    -FMPA derivatives (
    
    
    ), the spatial arrangement of the substrate's substituents can be definitively mapped, revealing the absolute configuration[3].

Logic FMPA FMPA CDA F_NMR 19F NMR Probe (α-Fluoro) FMPA->F_NMR H_NMR 1H NMR Probe (4-Methoxy) FMPA->H_NMR Aniso Anisotropic Shielding (Phenyl Ring) FMPA->Aniso EE Enantiomeric Excess (ee) via Peak Integration F_NMR->EE H_NMR->EE AbsConfig Absolute Configuration via Δδ (R-S) Aniso->AbsConfig

Fig 1. Dual-probe logic of FMPA for determining ee and absolute configuration.

Experimental Protocols

Note: FMPA must be utilized in its enantiomerically pure forms,


-FMPA and 

-FMPA. The protocols below describe an in situ coupling method.

Causality behind the protocol: Generating the acid chloride of FMPA involves harsh conditions that risk racemization at the


-center. In situ coupling with EDC·HCl is milder, preserves stereochemical integrity, and allows direct NMR acquisition without aqueous workup. Avoiding aqueous workup is critical because diastereomers can possess different partition coefficients; extracting them could artificially skew the observed 

ratio[1].
Protocol A: In Situ Derivatization of Chiral Alcohols
  • Preparation : In a dry 5 mL vial purged with N

    
    , dissolve the chiral alcohol (0.05 mmol, 1.0 eq) in 0.6 mL of anhydrous CDCl
    
    
    
    .
  • Activation : Add enantiopure

    
    -FMPA (0.075 mmol, 1.5 eq) and DMAP (0.005 mmol, 0.1 eq) to the solution. Stir for 2 minutes to ensure complete dissolution.
    
  • Coupling : Add EDC·HCl (0.075 mmol, 1.5 eq) in one solid portion.

  • Incubation : Stir the reaction at room temperature for 2–4 hours. Verify reaction completion via TLC (aliquot quenched in micro-scale ether/water).

  • Filtration : Pass the crude CDCl

    
     reaction mixture through a 0.2 
    
    
    
    m PTFE syringe filter directly into a standard 5 mm NMR tube to remove insoluble urea byproducts.
  • Replication : Repeat steps 1–5 in a separate vial using

    
    -FMPA.
    
Protocol B: NMR Acquisition Parameters
  • 
    F NMR (376 MHz or higher) : Set a spectral width of 100 ppm, centered at -180 ppm. Crucial Step:  Use inverse-gated 
    
    
    
    H decoupling. Fluorine-19 is strongly coupled to the
    
    
    -proton (
    
    
    Hz). Inverse-gated decoupling collapses this doublet into a sharp singlet for precise integration while preventing the Nuclear Overhauser Effect (NOE) from distorting quantitative area ratios. Set the relaxation delay (D1)
    
    
    3 seconds.
  • 
    H NMR (400 MHz or higher) : Standard 1D proton sequence. Focus integration efforts on the 3.8 ppm region (FMPA methoxy) and the structural protons of the chiral substrate.
    

Workflow A Chiral Substrate (Alcohol/Amine) C Esterification / Amidation (EDC, DMAP, CDCl3) A->C B FMPA Derivatizing Agent (R)- and (S)- Enantiomers B->C D Diastereomeric Mixture (R,R) and (S,R) C->D E NMR Spectroscopy 19F (Inverse-Gated) & 1H D->E F Data Analysis Integration (ee%) & Δδ (Abs Config) E->F

Fig 2. Experimental workflow for chiral derivatization and NMR analysis using FMPA.

Data Presentation & Quantitative Analysis

Calculating Enantiomeric Excess ( )

The


 is determined by integrating the self-validating diastereomeric peaks in both the 

F spectrum and the methoxy region of the

H spectrum. Cross-referencing these two values ensures high trustworthiness of the data.


Assigning Absolute Configuration
  • Tabulate the chemical shifts (

    
    ) for the substrate's substituents in both the 
    
    
    
    -FMPA and
    
    
    -FMPA derivatives.
  • Calculate

    
    .
    
  • Substituents with a positive

    
     are positioned on the right side of the Newman projection (shielded by the phenyl ring in the 
    
    
    
    -derivative).
  • Substituents with a negative

    
     are positioned on the left side (shielded by the phenyl ring in the 
    
    
    
    -derivative).
Quantitative Data Summary

Below is a structured data matrix illustrating expected chemical shifts for an FMPA-derivatized model secondary alcohol (e.g., 2-octanol).

Table 1: Representative Dual-Probe NMR Data for FMPA Esters

NMR NucleusReporter Group

-Diastereomer

(ppm)

-Diastereomer

(ppm)

(

)
Diagnostic Utility

F

-Fluoro
-178.45-178.10-0.35Primary

determination

H
4-Methoxy3.823.79+0.03Secondary

validation

H

-Proton (FMPA)
5.65 (d,

Hz)
5.58 (d,

Hz)
+0.07Conformational check

H
Substrate Alkyl (L1)1.25 (Shielded)1.45 (Deshielded)-0.20Absolute Config (Left face)

H
Substrate Alkyl (L2)0.95 (Deshielded)0.80 (Shielded)+0.15Absolute Config (Right face)

References

1.[2] Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance nonequivalence of diastereomeric esters of alpha-substituted phenylacetic acids for the determination of stereochemical purity. Journal of the American Chemical Society. URL:[Link] 2.[3] Barrelle, M., & Hamman, S. (1991). 2-fluoro-2-phenylacetic acid. 4—Configuration of its esters with substituted-phenyl alcohols by 19F NMR. Magnetic Resonance in Chemistry. URL:[Link] 3.[1] Wenzel, T. J., & Chisholm, C. D. (2000). NMR determination of enantiomeric excess. Enantiomer A Journal of Stereochemistry. URL:[Link]

Sources

Method

2-Fluoro-2-(4-methoxyphenyl)acetic acid as a building block in medicinal chemistry

Executive Summary & Strategic Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetics, metabolic stability, and target binding affinity[1]. 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for optimizing pharmacokinetics, metabolic stability, and target binding affinity[1]. 2-Fluoro-2-(4-methoxyphenyl)acetic acid serves as a highly specialized, bifunctional building block. By replacing a metabolically labile benzylic C–H bond with a robust C–F bond, this scaffold directly addresses the rapid oxidative clearance typically associated with arylacetic acid derivatives[2].

Furthermore, the presence of the 4-methoxy group provides an electron-donating vector that balances the strong electron-withdrawing inductive effect of the alpha-fluorine. This push-pull electronic environment makes the molecule an exceptional candidate for structure-activity relationship (SAR) exploration, enabling chemists to fine-tune lipophilicity and solubility while maintaining a versatile synthetic handle for downstream functionalization[3].

Physicochemical Profiling: The "Fluorine Effect"

The introduction of a fluorine atom at the alpha position of a carboxylic acid fundamentally alters the molecule's physicochemical landscape[4]. Fluorine is highly electronegative and exerts a strong inductive effect, which lowers the pKa of the adjacent carboxylic acid. This shift alters the ionization state at physiological pH (7.4), directly impacting both aqueous solubility and protein binding[1].

Additionally, the C–F bond is significantly stronger than a C–H bond (~110 kcal/mol vs. ~85 kcal/mol), effectively blocking cytochrome P450-mediated benzylic oxidation[1].

Quantitative Impact of Alpha-Fluorination

The table below summarizes the calculated physicochemical shifts when transitioning from the non-fluorinated parent compound to the alpha-fluoro derivative.

Physicochemical Property4-Methoxyphenylacetic Acid2-Fluoro-2-(4-methoxyphenyl)acetic AcidMechanistic Impact in Drug Design
pKa (Carboxylic Acid) ~4.3~2.5Increased acidity; ensures complete ionization at pH 7.4, altering target electrostatic interactions[4].
Lipophilicity (LogP) ~1.8~2.1Enhanced membrane permeability and optimized partitioning[2].
Benzylic C-H BDE ~85 kcal/molN/A (C-F is ~110 kcal/mol)Superior resistance to oxidative metabolism and extended half-life[1].
Steric Volume (Radius) H: ~1.20 ÅF: ~1.47 ÅMinimal steric perturbation; acts as a highly effective bioisostere[1].

Synthetic Divergence & Workflows

2-Fluoro-2-(4-methoxyphenyl)acetic acid is primarily utilized in two major synthetic pathways:

  • Enantioretentive Amide Coupling: To generate alpha-fluoro amide pharmacophores.

  • Decarboxylative Functionalization: To generate complex fluorinated aryl scaffolds via radical intermediates[5].

G A 2-Fluoro-2-(4-methoxyphenyl) acetic acid B Amide Coupling (HATU/DIPEA) A->B Amine C Decarboxylative Functionalization A->C Ag/Pd Catalyst D alpha-Fluoro Amides (Target Binding) B->D E Fluorinated Aryl Scaffolds C->E F Improved Metabolic Stability & Lipophilicity D->F E->F

Figure 1: Synthetic divergence of 2-Fluoro-2-(4-methoxyphenyl)acetic acid in drug discovery.

Experimental Protocols

Protocol A: Enantioretentive Amide Bond Formation

Causality & Rationale: The strongly electron-withdrawing alpha-fluorine atom increases the acidity of the remaining alpha-proton. Under standard basic coupling conditions, the stereocenter is highly susceptible to base-catalyzed epimerization. To mitigate this, a highly efficient coupling reagent (HATU) and a sterically hindered, non-nucleophilic base (DIPEA) are strictly required. This ensures that the rate of amide bond formation vastly outpaces the rate of enolization.

Materials:

  • 2-Fluoro-2-(4-methoxyphenyl)acetic acid (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve 2-Fluoro-2-(4-methoxyphenyl)acetic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath to further suppress epimerization.

  • Reagent Addition: Add HATU (1.2 eq) followed dropwise by DIPEA (2.5 eq). Stir at 0 °C for exactly 10 minutes.

    • Self-Validation Check: Extract a 2 µL aliquot, dilute in MeCN, and analyze via LC-MS. The formation of the active HOAt ester should be >95% complete.

  • Amine Coupling: Add the target amine (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc.

  • Washing: Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Ag(I)-Catalyzed Decarboxylative Cross-Coupling

Causality & Rationale: Alpha-fluoroarylacetic acids are excellent precursors for late-stage functionalization[5]. Under Ag(I) catalysis and oxidative conditions, the carboxylic acid undergoes single-electron oxidation. Subsequent extrusion of CO₂ generates a highly reactive, yet relatively stable, alpha-fluoroalkyl radical that can be trapped by various coupling partners (e.g., Selectfluor for gem-difluorination, or arylboronic acids for arylation)[6].

G A alpha-Fluoroarylacetic Acid B Ag(I) Catalyst Single-Electron Oxidation A->B C Carboxyl Radical Intermediate B->C D CO2 Extrusion C->D E alpha-Fluoroalkyl Radical C->E F Cross-Coupling / Trapping E->F

Figure 2: Mechanistic pathway of Ag(I)-catalyzed decarboxylative functionalization.

Materials:

  • 2-Fluoro-2-(4-methoxyphenyl)acetic acid (1.0 eq)

  • AgNO₃ (20 mol%)

  • K₂S₂O₈ (Oxidant, 2.0 eq)

  • Coupling Partner (e.g., Selectfluor or Arylboronic acid, 1.5 eq)

  • Solvent: CH₂Cl₂ / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • System Setup: In a Schlenk tube equipped with a magnetic stir bar, add 2-Fluoro-2-(4-methoxyphenyl)acetic acid, AgNO₃, K₂S₂O₈, and the coupling partner.

  • Solvent Addition: Add the biphasic solvent mixture (CH₂Cl₂/H₂O) and seal the tube. Degas the mixture by sparging with nitrogen for 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 60 °C under vigorous stirring for 12 hours. The biphasic system requires high RPM stirring to ensure adequate mass transfer between the aqueous oxidant/catalyst and the organic substrate.

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ and separate the layers. Extract the aqueous phase twice more with CH₂Cl₂.

  • Self-Validation (¹⁹F NMR): Before column chromatography, take a crude ¹⁹F NMR. The starting material exhibits a characteristic doublet (due to ¹H-¹⁹F geminal coupling). Successful decarboxylative trapping will result in a distinct shift and change in multiplicity (e.g., a singlet or triplet depending on the trapping agent), confirming the structural transformation.

References

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. 1

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC (NIH). 2

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.3

  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated saturated nitrogen‐containing heterocycles. ResearchGate. 4

  • Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. Organic Chemistry Frontiers (RSC Publishing). 5

  • Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-Fluoro-2-(4-methoxyphenyl)acetic Acid Synthesis

Welcome to our dedicated technical support guide for the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. This resource is designed for researchers, chemists, and professionals in drug development who are encounteri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. This resource is designed for researchers, chemists, and professionals in drug development who are encountering challenges in achieving optimal yields for this important synthetic building block. We will delve into the common pitfalls of this synthesis, providing scientifically-grounded explanations and actionable troubleshooting steps.

Introduction to the Synthesis

The synthesis of α-fluoro carboxylic acids, such as 2-Fluoro-2-(4-methoxyphenyl)acetic acid, is a critical process in medicinal chemistry due to the unique properties imparted by the fluorine atom. A prevalent method for this synthesis involves the electrophilic fluorination of a suitable precursor, often an enolate or silyl enol ether derived from the corresponding parent acid or ester. This guide will focus on troubleshooting issues arising from this common synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows incomplete conversion of the starting material, resulting in a low yield. What are the likely causes?

Answer:

Incomplete conversion is a frequent issue and can often be traced back to several key factors related to the generation and stability of the nucleophile (the enolate) or the activity of the fluorinating agent.

  • Inefficient Enolate Formation: The deprotonation of the starting ester, typically methyl 2-(4-methoxyphenyl)acetate, to form the enolate is a critical step.

    • Base Selection: Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure your base is freshly prepared or properly titrated, as degradation of the base will lead to incomplete deprotonation.

    • Temperature Control: Enolate formation is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your reaction temperature is strictly maintained. Any warming can lead to enolate decomposition or side reactions.

    • Solvent Purity: The solvent, usually an ethereal solvent like tetrahydrofuran (THF), must be anhydrous. The presence of water will quench the strong base and the enolate, halting the reaction.

  • Fluorinating Agent Reactivity:

    • Reagent Quality: Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® (F-TEDA-BF4), can degrade over time. Use a fresh bottle or a recently opened container of the fluorinating agent for optimal results.

    • Addition Rate: A slow, controlled addition of the fluorinating agent is crucial. A rapid addition can lead to localized heating and decomposition of the enolate or the product.

Question 2: I am observing the formation of multiple byproducts, which complicates purification and lowers the yield of the desired product. What are these byproducts and how can I minimize them?

Answer:

The formation of byproducts is a clear indicator of competing reaction pathways. The most common byproducts in this synthesis are the di-fluorinated product and elimination products.

  • Di-fluorination: The formation of 2,2-difluoro-2-(4-methoxyphenyl)acetic acid is a result of the mono-fluorinated product being deprotonated to form a new enolate, which then reacts with another equivalent of the fluorinating agent.

    • Troubleshooting:

      • Stoichiometry: Carefully control the stoichiometry of your reagents. Use no more than 1.0-1.1 equivalents of the fluorinating agent.

      • Reverse Addition: Consider a "reverse addition" protocol where the enolate solution is slowly added to the solution of the fluorinating agent. This ensures that the fluorinating agent is always in excess relative to the enolate, minimizing the chance of the mono-fluorinated product reacting further.

  • Elimination Products: The formation of α,β-unsaturated carbonyl compounds can occur, especially if the reaction temperature is not well-controlled or if the work-up conditions are too harsh.

Question 3: My yield is significantly lower after work-up and purification. Could the product be degrading?

Answer:

Yes, α-fluoro carbonyl compounds can be sensitive to certain conditions, and product loss during work-up and purification is a common issue.

  • Hydrolysis during Work-up: The initial product of the fluorination is typically the methyl ester, which is then hydrolyzed to the final carboxylic acid.

    • Base-mediated Hydrolysis: Hydrolysis with a strong base like NaOH or KOH can sometimes lead to elimination or other side reactions if not carefully controlled.

    • Acidic Work-up: A careful acidic work-up is required to protonate the carboxylate. Using a mild acid and keeping the temperature low can prevent acid-catalyzed degradation.

  • Purification Challenges:

    • Chromatography: If purification by column chromatography is necessary, be aware that silica gel is slightly acidic and can potentially cause degradation of sensitive compounds. Consider using a deactivated silica gel or a different purification method like recrystallization if possible.

    • Distillation: If purifying the ester by distillation, be mindful of the temperature. High temperatures can lead to decomposition.

Experimental Protocol: A Validated Approach

Below is a step-by-step protocol that incorporates best practices to maximize yield and purity.

Step 1: Enolate Formation

  • To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq.) dropwise.

  • Stir the solution at -78 °C for 30 minutes to form LDA.

  • Slowly add a solution of methyl 2-(4-methoxyphenyl)acetate (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir for 1 hour at -78 °C to ensure complete enolate formation.

Step 2: Electrophilic Fluorination

  • In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.1 eq.) in anhydrous THF.

  • Slowly add the solution of NFSI to the enolate solution at -78 °C over a period of 30-45 minutes.

  • Allow the reaction to stir at -78 °C for an additional 2-3 hours.

Step 3: Work-up and Hydrolysis

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 2-fluoro-2-(4-methoxyphenyl)acetate.

  • Dissolve the crude ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with 1M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Visualizing the Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Fluorination cluster_2 Step 3: Work-up & Hydrolysis A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) B 2. Generate Enolate (Add Methyl 2-(4-methoxyphenyl)acetate to LDA at -78°C) A->B D 4. Add NFSI to Enolate (Slow addition at -78°C) B->D C 3. Prepare NFSI Solution (NFSI in anhydrous THF) C->D E 5. Quench Reaction (Saturated aq. NH4Cl) D->E F 6. Aqueous Work-up & Extraction (Ethyl Acetate) E->F G 7. Hydrolyze Ester (LiOH in THF/H2O) F->G H 8. Acidify & Extract (1M HCl, Ethyl Acetate) G->H I Final Product: 2-Fluoro-2-(4-methoxyphenyl)acetic acid H->I

Caption: Synthetic workflow for 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Troubleshooting Decision Tree

G start Low Yield Observed q1 Incomplete Conversion? start->q1 q2 Multiple Byproducts? q1->q2 No a1_yes Check: - Base Quality/Titration - Anhydrous Conditions - Temperature Control (-78°C) - Fluorinating Agent Activity q1->a1_yes Yes q3 Loss During Work-up? q2->q3 No a2_yes Identify Byproduct: - Di-fluorination -> Check Stoichiometry, Consider Reverse Addition - Elimination -> Check Temperature Control q2->a2_yes Yes a3_yes Review: - Hydrolysis Conditions (Mild Base/Acid) - Purification Method (Avoid harsh conditions) - Temperature of Work-up q3->a3_yes Yes end Consult Further Literature q3->end No

Caption: Troubleshooting decision tree for low yield synthesis.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature -78 °C (dry ice/acetone)Minimizes enolate decomposition and side reactions.
Base LDA or LHMDS (freshly prepared/titrated)Strong, non-nucleophilic base for efficient enolate formation.
Solvent Anhydrous THFPrevents quenching of the base and enolate.
Fluorinating Agent NFSI or Selectfluor® (1.0-1.1 eq.)Provides electrophilic fluorine source; careful stoichiometry prevents di-fluorination.
Hydrolysis LiOH in THF/H2OMild conditions for ester hydrolysis to minimize product degradation.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Optimization

identifying byproducts in the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting and self-validating methodologies for the synthesis of 2-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide advanced troubleshooting and self-validating methodologies for the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid .

Synthesizing α-fluoroarylacetic acids presents unique chemoselectivity challenges. The electron-withdrawing nature of fluorine dramatically alters the pKa of adjacent protons, and the high reactivity of fluorinating agents often leads to complex byproduct profiles. This guide examines the thermodynamic and kinetic drivers behind these byproducts and provides field-proven strategies to eliminate them.

Synthetic Workflow & Byproduct Divergence

The synthesis typically follows one of two primary pathways: the Electrophilic Route (via enolate fluorination) or the Nucleophilic Route (via hydroxyl substitution). The diagram below illustrates where critical byproducts emerge in both workflows.

Workflow SM1 4-Methoxyphenylacetic Acid (Electrophilic Route) Enolate Enolate Formation (LDA, -78°C) SM1->Enolate Base SM2 4-Methoxymandelic Acid (Nucleophilic Route) DAST Fluorination (DAST, -78°C) SM2->DAST NFSI Fluorination (NFSI / Selectfluor) Enolate->NFSI Product 2-Fluoro-2-(4-methoxyphenyl)acetic acid (Target Molecule) NFSI->Product Mono-fluorination BP1 Difluorinated Acid (Over-reaction) NFSI->BP1 Excess Base/NFSI BP2 Benzylic Fluoride (Decarboxylation) NFSI->BP2 Aqueous/SET Oxidation DAST->Product Substitution (Protected) BP3 Acyl Fluoride (Unprotected -COOH) DAST->BP3 Substitution (Unprotected)

Workflow of 2-Fluoro-2-(4-methoxyphenyl)acetic acid synthesis highlighting byproduct divergence.

Troubleshooting FAQs

Q1: I am observing a +18 Da mass shift in my NFSI fluorination reaction. What is this byproduct and how do I prevent it? A: This indicates the formation of the difluorinated byproduct: 2,2-difluoro-2-(4-methoxyphenyl)acetic acid. Causality: Once the first fluorine atom is installed, its strong inductive effect significantly lowers the pKa of the remaining α-proton. If there is unreacted base (e.g., LDA) in the mixture, it will preferentially deprotonate the mono-fluoro product over the starting material, leading to a second fluorination event. Mitigation: Utilize inverse addition . Instead of adding NFSI to the enolate, add the enolate dropwise to a pre-cooled (-78 °C) solution of NFSI. This ensures the fluorinating agent is always in excess relative to the base, preventing the accumulation of the highly acidic mono-fluoro intermediate in a basic environment.

Q2: My Selectfluor reaction yielded a product missing the carboxyl group (-44 Da). What happened? A: You have synthesized 4-methoxybenzyl fluoride via decarboxylative fluorination. Causality: Selectfluor can induce a single-electron transfer (SET) oxidation of the carboxylate, generating a benzylic radical and releasing CO2[1],[2]. This radical then abstracts a fluorine atom. This SET pathway is heavily favored in aqueous or protic media[1]. Mitigation: Ensure strictly anhydrous conditions. Alternatively, switch your reagent to NFSI, which operates via a traditional electrophilic two-electron transfer mechanism and does not promote SET decarboxylation[1],[2].

Q3: When using DAST on 4-methoxymandelic acid, I get a complex mixture including acyl fluorides. How do I optimize this? A: DAST is highly reactive towards both hydroxyl and carboxyl groups. Unprotected carboxylic acids are rapidly converted to acyl fluorides[3]. Furthermore, the electron-donating 4-methoxy group stabilizes benzylic carbocations, leading to potential Friedel-Crafts dimerization if the reaction temperature rises[4],. Mitigation: You must protect the carboxylic acid as a methyl or benzyl ester prior to DAST fluorination. Perform the reaction strictly at -78 °C and quench with a weak base before allowing the system to warm.

Quantitative Diagnostic Data

Use the following table to rapidly identify and troubleshoot byproducts using your analytical data.

Byproduct NameOrigin RouteDiagnostic Signal (¹H / ¹⁹F NMR)Mass Shift (m/z)Primary Causality
2,2-Difluoro-2-(4-methoxyphenyl)acetic acid Electrophilic (NFSI)Absence of α-H; ¹⁹F singlet (~ -105 ppm)+18 DaOver-deprotonation of mono-fluoro intermediate
4-Methoxybenzyl fluoride Electrophilic (Selectfluor)Loss of -COOH; ¹⁹F triplet-44 DaSET-induced decarboxylation in protic media
2-Fluoro-2-(4-methoxyphenyl)acetyl fluoride Nucleophilic (DAST)¹⁹F signal for acyl F (~ +25 ppm)+2 DaFailure to protect the carboxylic acid
Dibenzenesulfonimide Electrophilic (NFSI)Aromatic multiplets (7.5-8.0 ppm)N/A (Residual)Incomplete removal of NFSI byproduct during workup

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Electrophilic Fluorination via Enolate (NFSI Route)

This route avoids the handling of highly corrosive DAST but requires strict cryogenic control.

  • Esterification (Protection): Dissolve 4-methoxyphenylacetic acid in methanol with a catalytic amount of H2SO4. Reflux for 4 hours.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in wet ether, and spot on TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.1) must be completely converted to the ester (Rf ~0.6).

  • Enolization: Dissolve the ester in anhydrous THF (0.2 M) under N2. Cool to -78 °C. Add LDA (1.05 eq) dropwise. Stir for 30 minutes.

    • Validation Checkpoint: The solution should exhibit a persistent deep yellow/orange color, confirming quantitative enolate generation.

  • Fluorination (Inverse Addition): In a separate flask, dissolve NFSI (1.1 eq) in anhydrous THF and cool to -78 °C. Cannulate the enolate solution into the NFSI solution over 20 minutes.

    • Validation Checkpoint: The yellow color of the enolate must dissipate immediately upon contacting the NFSI solution, indicating rapid electrophilic trapping[1],[2].

  • Hydrolysis: Quench with saturated NH4Cl, extract with EtOAc, and concentrate. Dissolve the crude ester in THF/H2O (1:1) and add LiOH (2.0 eq). Stir at room temperature for 2 hours, then acidify to pH 2 with HCl.

    • Validation Checkpoint: ¹⁹F NMR of the final isolated product must show a characteristic doublet at approximately -175 ppm (

      
       ~ 47 Hz). A singlet at -105 ppm indicates failure (difluorination).
      
Protocol B: Nucleophilic Fluorination via DAST (Hydroxyl Route)

This route is highly efficient for targeted C-O to C-F conversion but requires rigorous safety precautions.

  • Protection: Convert 4-methoxymandelic acid to methyl 4-methoxymandelate using the esterification method described in Protocol A.

  • Fluorination: Dissolve the protected ester in strictly anhydrous CH2Cl2 (0.1 M) in a PTFE or Nalgene flask (avoid glass if possible). Cool to -78 °C under N2. Add DAST (1.1 eq) dropwise over 15 minutes[4],.

    • Validation Checkpoint: Monitor the reaction via TLC. The highly polar hydroxyl spot must be completely replaced by the less polar α-fluoro ester. Do not allow the temperature to exceed -50 °C during this phase to prevent Friedel-Crafts dimerization.

  • Cryogenic Quench: While still at -78 °C, slowly add saturated aqueous NaHCO3.

    • Validation Checkpoint: Cessation of CO2 evolution indicates complete neutralization of HF and unreacted DAST. Only then is it safe to remove the cooling bath and warm to room temperature.

  • Hydrolysis: Extract the organic layer, concentrate, and hydrolyze using the LiOH method described in Protocol A to yield the final acid.

References

  • Madani, A., et al. "Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch." Organic Letters (ACS Publications), 2022. URL: [Link]

  • Yuan, Z., et al. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." MDPI, 2025. URL: [Link]

  • Lal, G. S., et al. "ChemInform Abstract: DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds." ResearchGate, 2025. URL: [Link]

Sources

Troubleshooting

how to remove isomeric impurities from 2-Fluoro-2-(4-methoxyphenyl)acetic acid

Technical Support Center: Isomeric Purification of 2-Fluoro-2-(4-methoxyphenyl)acetic acid Subtitle: Troubleshooting Guides & FAQs for Researchers and Drug Development Professionals Introduction The incorporation of fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomeric Purification of 2-Fluoro-2-(4-methoxyphenyl)acetic acid Subtitle: Troubleshooting Guides & FAQs for Researchers and Drug Development Professionals

Introduction

The incorporation of fluorine atoms into arylacetic acid scaffolds significantly enhances their pharmacokinetic properties, including cell membrane permeability and metabolic stability [3]. However, the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid frequently yields a complex matrix of isomeric impurities. These primarily include positional isomers (e.g., 2-methoxy or 3-methoxy derivatives) generated during electrophilic aromatic substitution steps, and enantiomeric impurities due to the racemic nature of the C2 chiral center [2].

This technical guide provides causal troubleshooting strategies and self-validating protocols to achieve >99% regiochemical and enantiomeric purity.

DIAGRAM: Overall Purification Strategy

PurificationWorkflow crude Crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid (Positional & Enantiomeric Impurities) recryst Fractional Crystallization (Toluene/Heptane) crude->recryst pos_imp Positional Isomers (Mother Liquor) recryst->pos_imp Reject pure_racemate Racemic Product (>99% Regiopurity) recryst->pure_racemate Precipitate resolution Enantiomeric Resolution pure_racemate->resolution enzymatic Enzymatic Hydrolysis (CRL + 2-Propanol) resolution->enzymatic Pathway A chemical Chemical Resolution (Chiral Amine Salts) resolution->chemical Pathway B

Caption: Logical workflow for the sequential removal of positional and enantiomeric impurities.

PART 1: Troubleshooting Positional Isomers

Q: My synthesized batch shows multiple peaks on NMR/HPLC corresponding to ortho- or meta-methoxy positional isomers. How do I effectively remove them without chromatography?

A: Positional isomers possess similar boiling points and pKa values, making distillation or simple acid-base extraction ineffective. However, because the target molecule is a para-substituted aromatic ring, it possesses a higher degree of molecular symmetry than its ortho or meta counterparts. This symmetry allows for tighter crystal lattice packing, resulting in a higher melting point and lower solubility in non-polar hydrocarbon solvents. You can exploit this thermodynamic difference through fractional crystallization.

Protocol 1: Fractional Crystallization (Self-Validating)
  • Dissolution: Suspend the crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid in a minimal volume of boiling toluene (approx. 3-5 mL/g).

  • Anti-Solvent Addition: Slowly add hot heptane dropwise until slight, persistent turbidity is observed.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours. (Causality note: Rapid cooling traps impurities in the crystal lattice; slow cooling ensures thermodynamic selection of the most stable para-substituted crystal).

  • Isolation: Filter the resulting crystals and wash with ice-cold heptane.

  • Self-Validation Checkpoint: Analyze the mother liquor via ¹H-NMR. The disappearance of the methoxy singlet shift (approx. 3.8 ppm) corresponding to the target para-isomer, and the concentration of off-target shifts, confirms successful exclusion. If the crystals still contain >1% impurities, repeat the process.

PART 2: Troubleshooting Enantiomeric Impurities

Q: My batch is regiopure but exists as a racemate. What is the most reliable and scalable method to isolate the (S)-enantiomer?

A: While chiral Supercritical Fluid Chromatography (SFC) is excellent for analytical or small-scale work, enzymatic kinetic resolution is the gold standard for scalable enantiomeric separation of α-fluoroarylacetic acids.

Specifically, Candida rugosa lipase (CRL) catalyzes the enantioselective hydrolysis of the methyl ester derivative of your compound. CRL possesses a hydrophobic binding pocket that stereoselectively accommodates the (S)-enantiomer. However, commercial CRL often exhibits poor enantioselectivity (low E-value) out of the box. Treating the CRL with 2-propanol alters the enzyme's hydration shell and induces a conformational shift that opens the active site "lid," drastically improving the E-value [1].

Protocol 2: Lipase-Catalyzed Enantioselective Hydrolysis
  • Derivatization: Convert the racemic acid to its methyl ester using methanol and catalytic H₂SO₄ under reflux. Extract and dry the racemic ester.

  • Enzyme Activation: Suspend commercial Candida rugosa lipase (CRL) in a 2-propanol/water mixture (1:1 v/v) and stir for 1 hour at room temperature. Lyophilize the mixture to recover the activated enzyme [1].

  • Hydrolysis Reaction: Suspend the activated CRL in a 0.1 M phosphate buffer (pH 7.2). Add the racemic methyl ester.

  • pH-Stat Monitoring: Stir the emulsion at 30 °C. As the (S)-ester hydrolyzes into the (S)-acid, the pH will drop. Use an automated pH-stat titrator loaded with 0.1 M NaOH to maintain the pH at exactly 7.2.

  • Self-Validation Checkpoint: The volume of 0.1 M NaOH dispensed by the pH-stat directly correlates to the percentage of ester hydrolyzed. Halt the reaction exactly when 0.5 equivalents of NaOH are consumed. This inherently validates a 50% kinetic resolution, ensuring maximum enantiomeric excess (ee).

  • Separation: Extract the unreacted (R)-ester with ethyl acetate. The desired (S)-acid remains in the aqueous phase as a sodium salt.

  • Isolation: Acidify the aqueous phase to pH 2.0 with 1 M HCl and extract the pure (S)-2-Fluoro-2-(4-methoxyphenyl)acetic acid with ethyl acetate.

EnzymaticResolution ester Racemic Methyl Ester (Substrate) hydrolysis Enantioselective Hydrolysis (pH 7.2 Buffer, 30°C) ester->hydrolysis lipase Candida rugosa lipase (CRL) (2-Propanol Activated) lipase->hydrolysis Catalyzes acid_s (S)-Acid (Aqueous Phase) hydrolysis->acid_s Fast Hydrolysis ester_r (R)-Ester (Organic Phase) hydrolysis->ester_r Slow/No Hydrolysis acid_r (R)-Acid (After Chemical Hydrolysis) ester_r->acid_r NaOH / H2O

Caption: Lipase-catalyzed enantioselective hydrolysis pathway for chiral resolution.

PART 3: Quantitative Data & Method Comparison

To assist in selecting the appropriate purification strategy based on your lab's infrastructure and yield requirements, refer to the summarized data below.

Table 1: Comparison of Isomeric Impurity Removal Strategies

Purification MethodTarget ImpurityPrinciple of SeparationScalabilityTypical YieldExpected Purity / ee
Fractional Crystallization Positional IsomersDifferential crystal lattice energyHigh (Multi-kg)75 - 85%>99% Regiopurity
Enzymatic Resolution (CRL) EnantiomersStereoselective active site bindingMedium (100g)40 - 45%>96% ee
Diastereomeric Salt Formation EnantiomersDifferential solubility of chiral saltsHigh (Multi-kg)35 - 40%>90% ee (1st pass)
Preparative Chiral SFC EnantiomersChiral stationary phase interactionLow (mg to g)>45%*>99% ee

*Note: For enantiomeric resolution, the theoretical maximum yield of a single enantiomer from a racemate is 50%.

PART 4: Frequently Asked Questions (FAQs)

Q: The enzymatic resolution is proceeding too slowly. How can I accelerate it without compromising enantioselectivity? A: Do not increase the temperature beyond 35 °C, as this will denature the lipase and collapse the E-value. Instead, increase the interfacial surface area. Because the methyl ester is hydrophobic and the enzyme is in the aqueous buffer, the reaction occurs strictly at the biphasic interface. Increase your stirring speed to >800 RPM or add a biologically benign surfactant (e.g., 0.1% Triton X-100) to create a finer emulsion.

Q: If I prefer a classical chemical resolution over enzymes, which resolving agent works best for α-fluoroarylacetic acids? A: Diastereomeric salt formation using (R)-(+)-1-phenylethylamine is highly effective. The chiral amine forms a salt with the carboxylic acid. The resulting diastereomeric salts—(R)-amine/(S)-acid and (R)-amine/(R)-acid—exhibit vastly different hydrogen bonding networks, leading to distinct solubility profiles in ethanol/water mixtures. You can selectively precipitate one diastereomer, filter it, and then treat it with 1 M HCl to liberate the enantiopure 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

References

  • Kometani, T., Isobe, T., Goto, M., & Haufe, G. (1998). Enzymatic resolution of 2-fluoro-2-arylacetic acid derivatives. Journal of Molecular Catalysis B: Enzymatic, 5(1-4), 145-149. URL:[Link]

  • Lemaire, C., et al. (2021). Development of a general automated flow photoredox 18F-Difluoromethylation of N-heteroaromatics in an AllinOne synthesizer. ORBi ULiège. URL:[Link]

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-2-(4-methoxyphenyl)acetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic transformation. The strategic introduction of a fluorine atom at the α-position of an aryl acetic acid can significantly modulate the physicochemical and biological properties of a molecule, making this a key reaction in medicinal chemistry.[1][2] This guide offers a comprehensive resource to help you navigate the challenges of this synthesis and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid?

A1: The most prevalent and effective method is the direct electrophilic α-fluorination of 4-methoxyphenylacetic acid. This is typically achieved using an electrophilic fluorinating agent, such as Selectfluor®, in the presence of a base like 4-(dimethylamino)pyridine (DMAP) under strictly non-aqueous conditions.[1][3][4] This approach is favored for its directness, avoiding the need for more complex intermediates like silyl ketene acetals.[1][5]

Q2: Why is the choice of solvent so critical in this synthesis?

A2: The solvent plays a pivotal role in directing the reaction pathway. In non-aqueous aprotic solvents like acetonitrile, the desired α-fluorination to produce 2-Fluoro-2-(4-methoxyphenyl)acetic acid is the major pathway.[3][4] However, in the presence of water or other protic solvents, a competing side reaction, decarboxylative fluorination, becomes dominant.[1][3][4] This alternative pathway leads to the formation of 1-fluoro-4-methoxybenzene, a significantly different and undesired product.

Q3: What are the expected yields for the α-fluorination of 4-methoxyphenylacetic acid?

A3: Under optimized, non-aqueous conditions, yields for the α-fluorination of phenylacetic acid derivatives can be good to excellent, often determined by NMR spectroscopy.[3][4] However, the isolated yields after purification can sometimes be more modest. This is often due to challenges in separating the final product from any unreacted starting material, as they can have similar polarities.[1]

Q4: What are the primary side products to be aware of in this reaction?

A4: The main potential side products are:

  • 1-fluoro-4-methoxybenzene: This results from the competing decarboxylative fluorination pathway, especially if moisture is present in the reaction.[1][3][4]

  • Unreacted 4-methoxyphenylacetic acid: Incomplete conversion is a common issue that can complicate purification.[1]

  • Difluorinated product: While less common with Selectfluor under controlled conditions, over-fluorination to yield 2,2-difluoro-2-(4-methoxyphenyl)acetic acid is a theoretical possibility.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored using thin-layer chromatography (TLC) or by taking aliquots for analysis by proton NMR (¹H NMR) spectroscopy.[1] For TLC analysis, a comparison of the reaction mixture to a spot of the starting material (4-methoxyphenylacetic acid) will show the consumption of the starting material and the appearance of a new, typically less polar, product spot. ¹H NMR will show the disappearance of the benzylic protons of the starting material and the appearance of a characteristic doublet for the proton alpha to the fluorine in the product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low or No Product Formation 1. Inactive or degraded fluorinating agent (e.g., Selectfluor®).2. Insufficient amount of base (e.g., DMAP).3. Presence of moisture in the reaction.1. Use a fresh, unopened bottle of Selectfluor® or test the activity of the current batch on a known substrate.2. Ensure accurate measurement and stoichiometry of the base. For phenylacetic acids, at least 2 equivalents of DMAP are often recommended.[3][4]3. Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Dominant Formation of Decarboxylated Side Product (1-fluoro-4-methoxybenzene) 1. Presence of water in the reaction mixture.[1][3][4]2. Use of a protic solvent.1. Rigorously dry all solvents and reagents. Use molecular sieves to dry the solvent if necessary.2. Ensure the use of a non-aqueous, aprotic solvent such as acetonitrile.[3][4]
Incomplete Reaction (Significant Amount of Starting Material Remains) 1. Insufficient reaction time.2. Suboptimal reaction temperature.3. Insufficient amount of fluorinating agent.1. Extend the reaction time and monitor by TLC or NMR until the starting material is consumed.2. While the reaction often proceeds at room temperature, gentle heating (e.g., to 40 °C) may be necessary for less reactive substrates.[6]3. Use a slight excess of the fluorinating agent (e.g., 1.2 equivalents of Selectfluor®).[3][4]
Difficulty in Product Purification 1. Similar polarity of the product and the starting material.[1]2. Formation of closely related side products.1. Optimize the reaction to achieve full conversion to minimize the amount of starting material in the crude product.[1]2. Consider alternative purification methods such as recrystallization or preparative HPLC.3. Derivatization of the carboxylic acid to an ester can change its polarity, potentially simplifying chromatographic separation. The ester can then be hydrolyzed back to the acid.

Experimental Protocols

General Protocol for the α-Fluorination of 4-Methoxyphenylacetic Acid

This protocol is a starting point and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 4-Methoxyphenylacetic acid

  • Selectfluor®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous acetonitrile

  • Standard oven-dried laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetic acid (1.0 equivalent).

  • Under an inert atmosphere, add anhydrous acetonitrile to dissolve the starting material.

  • Add 4-(dimethylamino)pyridine (DMAP) (2.0 equivalents) to the solution and stir until it is fully dissolved.

  • In a single portion, add Selectfluor® (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Reaction and Troubleshooting Workflow

To further aid in understanding the synthetic process and troubleshooting, the following diagrams are provided.

G cluster_reaction α-Fluorination Reaction 4-Methoxyphenylacetic Acid 4-Methoxyphenylacetic Acid Product 2-Fluoro-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenylacetic Acid->Product Selectfluor, DMAP Acetonitrile (Anhydrous) Side_Product 1-fluoro-4-methoxybenzene (Decarboxylation) 4-Methoxyphenylacetic Acid->Side_Product Selectfluor, DMAP Aqueous/Protic Conditions Selectfluor Selectfluor DMAP DMAP

Caption: Synthetic pathways for the fluorination of 4-methoxyphenylacetic acid.

G Start Reaction Issue Encountered LowYield Low or No Product? Start->LowYield Decarboxylation Decarboxylation Dominant? LowYield->Decarboxylation No CheckReagents Check Reagent Activity & Stoichiometry LowYield->CheckReagents Yes Incomplete Incomplete Reaction? Decarboxylation->Incomplete No Anhydrous Ensure Anhydrous Conditions Decarboxylation->Anhydrous Yes Purification Purification Difficulty? Incomplete->Purification No OptimizeTimeTemp Optimize Reaction Time & Temperature Incomplete->OptimizeTimeTemp Yes OptimizePurification Optimize Purification Strategy Purification->OptimizePurification Yes

Caption: Troubleshooting decision tree for the synthesis.

References

  • Li, W., Lu, Z., Hammond, G. B., & Xu, B. (2021). A divergent strategy for the fluorination of phenylacetic acid derivatives is induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. Organic Letters, 23(24), 9640-9644. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Boron-Catalyzed α-C-H Fluorination of Aryl Acetic Acids. Organic Letters, 24(30), 5376-5380. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Organic Letters, 24(29), 5376-5380. [Link]

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. Refubium - Freie Universität Berlin. [Link]

  • Madani, A. (2022). Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. American Chemical Society. [Link]

  • A kind of preparation method of fluoro phenylacetic acid. (2017).
  • Zhang, F., & Song, J. Z. (2006). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Tetrahedron Letters, 47(43), 7641-7644. [Link]

  • Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. (2022). PMC. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022). MDPI. [Link]

  • Synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid 1. (2022). ResearchGate. [Link]

  • Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Cheméo. [Link]

  • Synthesis method of 2,4,5-trifluorophenylacetic acid. (2014). SciSpace. [Link]

  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective ... (2019). PMC. [Link]

  • Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. (2024). PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Decarboxylation of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

Welcome to the Technical Support and Troubleshooting Guide for handling 2-Fluoro-2-(4-methoxyphenyl)acetic acid during synthetic workflows. This portal is designed for researchers and drug development professionals exper...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for handling 2-Fluoro-2-(4-methoxyphenyl)acetic acid during synthetic workflows. This portal is designed for researchers and drug development professionals experiencing low yields, unexpected byproducts, or complete loss of starting material due to decarboxylation during amide or ester coupling reactions.

Mechanistic Root Cause Analysis: The "Why"

The structural combination of an


-fluorine atom and a 4-methoxy group on a phenylacetic acid scaffold creates a "perfect storm" for instability during carboxylate activation [1].
  • Electronic Instability: The strongly electron-donating 4-methoxy group stabilizes any developing positive charge or radical character at the benzylic position.

  • 
    -Proton Acidity:  The highly electronegative 
    
    
    
    -fluorine atom, combined with the adjacent carbonyl, significantly lowers the pKa of the benzylic proton.
  • The Activation Trap: When the carboxylic acid is converted into a highly reactive intermediate (such as an -OAt ester via HATU or an -OBt ester via EDC), the molecule becomes extremely sensitive. If a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, pKa ~10.5) is present, it can rapidly deprotonate the

    
    -position. This triggers an E1cB-like elimination to form a highly reactive ketene, or induces direct decarboxylation (loss of CO
    
    
    
    ) [2].

To prevent this, the coupling environment must be strictly controlled: temperature must remain low , bases must be weak , and the active ester must be consumed by the amine the instant it is formed .

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired amidation pathway and the base/heat-induced decarboxylation pathway.

G A 2-Fluoro-2-(4-methoxyphenyl) acetic acid B Active Ester Intermediate (e.g., -OAt / -OBt) A->B Activation Reagent (HATU, EDC, T3P) D Degradation Products (Decarboxylation / Ketene) A->D Thermal Degradation (Prolonged Heating) C Desired Amide Product (Nucleophilic Attack) B->C Amine (1.2 eq) Weak Base, ≤ 0 °C B->D Strong Base (DIPEA) Elevated Temp (> 20 °C)

Caption: Mechanistic divergence during activation, highlighting the competition between amidation and decarboxylation.

Quantitative Condition Matrix

The choice of coupling reagent and base dictates the survival of the


-fluoroarylacetic acid. The table below summarizes the expected outcomes based on field-proven optimization matrices.
Coupling ReagentBase (Equivalents)Temperature ProfileDesired Amide YieldDecarboxylation / Byproducts
HATU DIPEA (2.5 eq)25 °C (Pre-activation)< 15%> 80% (Rapid degradation)
HATU NMM (2.0 eq)0 °C to 25 °C55 - 65%~ 25%
EDC / HOBt NMM (1.1 eq)-15 °C to 0 °C80 - 85%< 10%
T3P® (50% in EtOAc)Pyridine or NMM (2.0 eq)0 °C> 90% < 2%

Note: T3P (Propylphosphonic anhydride) generates a less acidic intermediate and is the premium choice for highly sensitive, epimerization-prone, or decarboxylation-prone substrates.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol utilizes EDC/HOBt with a reverse-addition technique. By adding the amine before the coupling agent, the active ester is intercepted immediately, minimizing the time it spends vulnerable to base-induced degradation.

Materials Required:

  • 2-Fluoro-2-(4-methoxyphenyl)acetic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N-Methylmorpholine (NMM) (2.5 eq) — Do not use DIPEA or TEA.

  • Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask and purge with inert gas (Ar or N

    
    ).
    
  • Substrate Dissolution: Dissolve 2-Fluoro-2-(4-methoxyphenyl)acetic acid (1.0 eq) and the target amine (1.2 eq) in anhydrous DCM (0.1 M concentration).

  • Additive Introduction: Add HOBt (1.2 eq) to the stirring mixture.

  • Cryogenic Cooling: Submerge the reaction flask in an ice/brine bath and allow the internal temperature to equilibrate to -5 °C to 0 °C .

  • Base Addition: Dropwise, add NMM (2.5 eq). The weak basicity of NMM (pKa 7.4) is sufficient to neutralize the amine hydrochloride (if applicable) and EDC·HCl without deprotonating the

    
    -position of the substrate.
    
  • Activation (The Critical Step): Add EDC·HCl (1.2 eq) in three portions over 15 minutes. Causality check: Adding EDC last ensures that the -OBt active ester is formed in the presence of the nucleophile, forcing the reaction down the amidation pathway (Green Node in the DOT diagram) rather than accumulating.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature until TLC or LC-MS confirms complete consumption of the starting acid.

  • Quench and Workup: Quench the reaction cold with saturated aqueous NH

    
    Cl. Extract with EtOAc, wash with 1M HCl (carefully, to avoid ether cleavage [1]), saturated NaHCO
    
    
    
    , and brine. Dry over Na
    
    
    SO
    
    
    and concentrate.

Frequently Asked Questions (FAQs)

Q: I am using HATU and DIPEA, and my LC-MS shows a mass corresponding to the loss of 44 Da. What is happening? A: You are observing the classic decarboxylation mass loss (-CO


). HATU is an extremely fast coupling agent, but DIPEA is a strong base. The combination rapidly forms the -OAt ester, which DIPEA then deprotonates at the 

-fluorine position, leading to the expulsion of CO

. Switch to a weaker base like NMM or 2,4,6-collidine, and lower the temperature to 0 °C [1].

Q: Can I pre-activate the acid with the coupling reagent before adding my amine? A: Absolutely not. Pre-activation is a standard practice for stable amino acids, but for


-fluoroarylacetic acids, leaving the active ester in solution without a nucleophile guarantees degradation. Always mix the acid, amine, and additive (HOBt) first, and add the dehydrating agent (EDC or DIC) last.

Q: I switched to acidic conditions to avoid base-induced decarboxylation, but now I see a phenolic byproduct. Why? A: The 4-methoxy group on the phenyl ring is susceptible to ether cleavage under strongly acidic conditions (e.g., concentrated HCl or Lewis acids at elevated temperatures), resulting in a 4-hydroxyphenyl (phenolic) derivative [1]. Maintain near-neutral to mildly basic conditions (using NMM) to protect both the carboxylate and the methoxy ether.

Q: My amine is highly sterically hindered and reacts very slowly. How can I prevent the acid from degrading while waiting for the coupling to occur? A: If the nucleophilic attack is the rate-limiting step, you must use a coupling reagent that forms a highly stable, degradation-resistant intermediate. T3P® (Propylphosphonic anhydride) is highly recommended here. It forms a mixed anhydride that is remarkably resistant to decarboxylation and epimerization, allowing for longer reaction times without substrate loss.

References

  • Gutenberg Open Science. (2023). An Iodide-Mediated Anodic Amide Coupling. Johannes Gutenberg-Universität Mainz. Available at:[Link]

Optimization

Technical Support Center: Ether Cleavage of Methoxy Groups in Fluorinated Phenylacetic Acids

Welcome to the technical support center for troubleshooting the ether cleavage of methoxy groups in fluorinated phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the ether cleavage of methoxy groups in fluorinated phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this critical chemical transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Introduction

The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, particularly in the final steps of natural product synthesis and the preparation of active pharmaceutical ingredients. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose due to its high reactivity and effectiveness at or below room temperature.[1][2][3] However, the presence of electron-withdrawing groups, such as fluorine atoms, on the aromatic ring can significantly influence the reaction's outcome. These substrates can present unique challenges, including incomplete reactions, low yields, and the formation of unwanted side products.

This guide will delve into the intricacies of this reaction, offering practical, field-proven insights to help you navigate these challenges. We will explore the underlying mechanisms, provide step-by-step protocols, and offer a structured approach to troubleshooting common issues.

Troubleshooting Guide

Encountering unexpected results is a common part of the research process. This section is designed to help you diagnose and resolve issues you may face during the ether cleavage of methoxy groups in fluorinated phenylacetic acids.

Issue 1: Low or No Conversion of Starting Material

Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material after the expected reaction time.

Potential Cause Explanation Suggested Solution
Insufficient Reagent The methoxy group and the carboxylic acid functional group can both react with BBr₃. Therefore, more than one equivalent of the reagent is often necessary.[4]Increase the stoichiometry of BBr₃. Start with 2.5-3.0 equivalents and adjust as needed based on reaction monitoring.
Low Reaction Temperature While BBr₃ is reactive at low temperatures, highly deactivated substrates, such as those with multiple fluorine atoms, may require more thermal energy to proceed at a reasonable rate.Allow the reaction to slowly warm to room temperature after the initial low-temperature addition. In some cases, gentle heating (e.g., to 40 °C) may be necessary, but this should be approached with caution to avoid side reactions.[1]
Moisture in the Reaction BBr₃ reacts violently with water.[5][6] Any moisture present in the solvent, glassware, or starting material will consume the reagent, rendering it ineffective for the desired ether cleavage.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting material is thoroughly dried.
Steric Hindrance Bulky substituents near the methoxy group can hinder the approach of the BBr₃ reagent, slowing down the reaction.[7][8]Consider using a less sterically demanding Lewis acid, although this may require higher temperatures or longer reaction times. Alternatively, a different deprotection strategy might be necessary.
Issue 2: Formation of Multiple Products or Side Reactions

Symptom: The reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, indicating the formation of byproducts.

Potential Cause Explanation Suggested Solution
Reaction Temperature Too High Elevated temperatures can lead to undesired side reactions, such as polymerization or decomposition of the starting material or product.[4]Maintain a low temperature during the addition of BBr₃ and allow the reaction to warm slowly. If heating is required, do so cautiously and monitor the reaction closely.
Prolonged Reaction Time Leaving the reaction for an extended period, especially at room temperature or higher, can lead to the formation of byproducts.Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Reaction with Other Functional Groups While BBr₃ is relatively selective for ether cleavage, it can react with other functional groups under certain conditions.If your molecule contains other sensitive functional groups, consider a milder deprotection method or the use of protecting groups.
Issue 3: Difficult Workup and Product Isolation

Symptom: Formation of an intractable emulsion or solid during the aqueous workup, leading to low isolated yields.

Potential Cause Explanation Suggested Solution
Precipitation of Boronic Acids The hydrolysis of the boron-containing intermediates can form boric acid and other boronic acid species that may be sparingly soluble.After quenching with water or methanol, add a co-solvent like THF or acetone to help dissolve the boron-containing byproducts.[9]
Emulsion Formation The presence of both acidic and organic components can lead to the formation of stable emulsions during extraction.Add brine (saturated aqueous NaCl solution) to the aqueous layer to break the emulsion.[9] In some cases, filtering the entire mixture through a pad of celite can be effective.
Product Precipitation The desired phenolic acid product may have limited solubility in the extraction solvent.Choose an extraction solvent in which the product is known to be soluble. It may be necessary to perform multiple extractions with a larger total volume of solvent.

Frequently Asked Questions (FAQs)

Q1: Why is BBr₃ the preferred reagent for this type of ether cleavage?

A1: Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers, often under mild conditions (at or below room temperature).[1][2] This is particularly advantageous for substrates that are sensitive to the high temperatures required by other methods, such as using HBr or HI.[9][10]

Q2: What is the mechanism of BBr₃-mediated ether cleavage?

A2: The reaction is initiated by the formation of an adduct between the Lewis acidic boron atom and the ether oxygen.[11] For most ethers, a novel bimolecular mechanism has been proposed where a second ether-BBr₃ adduct acts as a bromide donor to attack the methyl group of the first adduct.[7][8] This is followed by hydrolysis of the resulting boron-oxygen bond during the workup to yield the phenol.

Q3: How does the fluorine substitution on the phenyl ring affect the reaction?

A3: Fluorine atoms are electron-withdrawing, which deactivates the aromatic ring. This can make the ether oxygen less basic and therefore less reactive towards the Lewis acid BBr₃. As a result, more forcing conditions (e.g., higher temperature or longer reaction time) may be required compared to non-fluorinated analogues.

Q4: Can I use other Lewis acids for this transformation?

A4: While other Lewis acids like BCl₃ or a mixture of BBr₃ and BCl₃ can also cleave ethers, BBr₃ is generally the most effective for aryl methyl ethers.[12] Milder Lewis acids may not be sufficiently reactive for deactivated substrates like fluorinated phenylacetic acids.[13]

Q5: What are the key safety precautions when working with BBr₃?

A5: Boron tribromide is a highly corrosive and water-reactive substance that fumes in air.[5][14] It must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), safety goggles, and a flame-resistant lab coat, must be worn.[6][14] It is crucial to avoid contact with skin, eyes, and the respiratory tract.[14] All glassware must be scrupulously dried to prevent a violent reaction with water.

Experimental Protocols

General Protocol for BBr₃-Mediated Ether Cleavage

This protocol provides a general guideline. The specific amounts and reaction conditions should be optimized for your particular substrate.

Materials:

  • Fluorinated methoxyphenylacetic acid

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM or neat

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Setup: Under an inert atmosphere (nitrogen or argon), add the fluorinated methoxyphenylacetic acid to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous DCM (approximately 0.1-0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ (2.5-3.0 equivalents) dropwise via the dropping funnel over 15-30 minutes. A white precipitate may form during the addition.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol. This will hydrolyze the excess BBr₃ and the boron-containing intermediates.

  • Workup:

    • Dilute the mixture with the chosen extraction solvent and water.

    • Separate the organic and aqueous layers. If an emulsion forms, add brine to aid in separation.[9]

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the ether cleavage reaction.

TroubleshootingWorkflow start Start Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Workup complete->workup Yes low_conversion Low Conversion complete->low_conversion No side_products Side Products complete->side_products Check for... increase_reagent Increase BBr3 eq. low_conversion->increase_reagent increase_temp Increase Temperature low_conversion->increase_temp check_moisture Check for Moisture low_conversion->check_moisture lower_temp Lower Temperature side_products->lower_temp reduce_time Reduce Reaction Time side_products->reduce_time

Caption: A decision-tree for troubleshooting common experimental outcomes.

Mechanism of BBr₃ Ether Cleavage

This diagram outlines the key steps in the BBr₃-mediated demethylation of an aryl methyl ether.

EtherCleavageMechanism cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Bimolecular Cleavage cluster_step3 Step 3: Hydrolysis A Ar-O-CH3 + BBr3 B [Ar-O+(CH3)-B-Br3] A->B Lewis Acid-Base Adduct Formation C 2 x [Ar-O+(CH3)-B-Br3] D 2 x Ar-O-BBr2 + 2 x CH3Br C->D SN2 Attack E Ar-O-BBr2 + H2O F Ar-OH + B(OH)3 + 2 HBr E->F Workup

Caption: Simplified mechanism of BBr₃-mediated ether cleavage.

References

  • Boron Tribromide Safety Operating Procedure. UC Santa Barbara. [Link]

  • Silva, C., & Sousa e Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry – A European Journal, 19(44), 14798-14806. [Link]

  • Atienza, B. J. P., Truong, N., & Williams, F. J. (2018). Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. Organic Letters, 20(20), 6332–6335. [Link]

  • Boron Tribromide 99% Extra Pure MSDS. Loba Chemie. [Link]

  • The reagent boron tribromide (BBr3) is used to cleave ethers... Pearson+. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. [Link]

  • BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. ResearchGate. [Link]

  • 3,3'-DIHYDROXYBIPHENYL. Organic Syntheses. [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Ether cleavage. Wikipedia. [Link]

  • Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols. ResearchGate. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. [Link]

  • Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Cleavage of Ethers. Jack Westin. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Aromatic Cations from Oxidative Carbon–Hydrogen Bond Cleavage in Bimolecular Carbon–Carbon Bond Forming Reactions. PMC. [Link]

  • Dimethylation with BBr3? ResearchGate. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI. [Link]

  • Aromatic ether to phenol reagents. Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

improving the efficiency of chiral resolution for 2-Fluoro-2-(4-methoxyphenyl)acetic acid

Case ID: CR-2F4M-PAA Status: Active Assigned Specialist: Senior Application Scientist, Chiral Technologies Division Executive Summary You are working with 2-Fluoro-2-(4-methoxyphenyl)acetic acid , a critical fluorinated...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CR-2F4M-PAA Status: Active Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary

You are working with 2-Fluoro-2-(4-methoxyphenyl)acetic acid , a critical fluorinated building block. The presence of the fluorine atom at the


-position significantly alters the electronic properties (pKa ~2.5–3.0) and lipophilicity compared to the non-fluorinated analog. Achieving high enantiomeric excess (ee) requires navigating the trade-off between the acidity of the 

-proton (risk of racemization) and the stability of the C-F bond.

This guide prioritizes Enzymatic Kinetic Resolution (EKR) for scalability and Chiral HPLC for analytical monitoring, with a fallback to Diastereomeric Salt Crystallization for bulk preliminary separation.

Module 1: Enzymatic Kinetic Resolution (Recommended)

Why this method? Lipase-catalyzed hydrolysis is often superior for


-fluorinated esters because it operates under mild conditions (pH 7.0–8.0, ambient temp), minimizing spontaneous racemization and defluorination.
Standard Protocol: Lipase-Catalyzed Hydrolysis

Substrate: Methyl or Ethyl ester of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435) or Pseudomonas cepacia lipase (PSL).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 g of racemic ester in 100 mL of MTBE (methyl tert-butyl ether) or Toluene.

  • Buffer Addition: Add 100 mL of Phosphate Buffer (0.1 M, pH 7.5).

  • Initiation: Add 1.0 g of Immobilized CAL-B.

  • Reaction: Stir at 25°C. Monitor conversion by HPLC.

    • Mechanism:[1][2][3][4][5][6] The enzyme typically hydrolyzes the (S)-ester to the (S)-acid rapidly, leaving the (R)-ester unreacted.

  • Termination: Stop at ~45-50% conversion (theoretical max yield is 50% for each enantiomer).

  • Separation: Filter off the enzyme. Separate the organic layer (contains (R)-ester) from the aqueous layer (contains (S)-acid salt). Acidify the aqueous layer to pH 2 and extract with EtOAc to recover the (S)-acid.

Troubleshooting Guide (EKR)
IssueProbable CauseCorrective Action
Low Conversion (<10% after 24h) Enzyme inactivation or steric hindrance.1. Switch solvent to DIPE (diisopropyl ether) or add 5% DMSO as a co-solvent. 2. Switch enzyme to Pseudomonas fluorescens lipase (AK).
Low ee of Product (Acid) "Over-running" the reaction (Conversion >50%).Stop reaction at 40-45% conversion. The ee of the product drops sharply as the wrong enantiomer starts reacting.
Emulsion Formation Amphiphilic nature of the fluorinated acid salt.Add NaCl (brine) to the aqueous phase or filter through a celite pad to break the emulsion.
Spontaneous Hydrolysis pH is too high (>8.5).Maintain pH strictly between 7.0 and 7.5. The

-F ester is more labile than non-fluorinated esters.

Module 2: Chiral HPLC Method Development

Why this method? Essential for determining the ee% of your resolution steps. The fluorine atom can induce peak tailing on normal silica; specific additives are required.

Universal Screening Protocol

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates). Dimensions: 4.6 x 250 mm, 5 µm.[7] Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

Optimized Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 230 nm (Methoxy group absorption) & 254 nm.

Troubleshooting Guide (HPLC)
SymptomDiagnosisSolution
Broad/Tailing Peaks Carboxylic acid dimerization or interaction with silanols.CRITICAL: You MUST add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. For the ester form, additives may not be needed.
No Separation (Single Peak) Insufficient interaction with chiral selector.1. Switch to Chiralpak AS-H (Amylose tris[(S)-alpha-methylbenzylcarbamate]). 2. Lower temperature to 10°C to enhance enthalpy-driven separation.
Retention Time Drift TFA accumulation or solvent evaporation.Use a pre-mixed mobile phase bottle. Flush column with 90:10 Hexane:IPA (no acid) at end of day.

Module 3: Racemization & Recycling (The "Wrong" Isomer)

Concept: To achieve >50% yield, you must racemize the undesired enantiomer (e.g., the R-ester left over from enzymatic resolution) and recycle it.

Mechanism: Base-catalyzed deprotonation of the


-proton forms a planar enolate, which reprotonates from either face.[6]
Risk:  The 

-elimination of Fluoride (forming a ketene or unsaturated product) is a specific risk for

-fluoro compounds.

Safe Racemization Protocol:

  • Dissolve unwanted ester in dry THF.

  • Add catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

  • Stir at Room Temperature for 4-6 hours.

    • Warning: Do NOT reflux. High heat promotes HF elimination.

  • Quench with dilute acetic acid, wash, and re-subject to Enzymatic Resolution.

Visualizing the Workflow

Figure 1: Integrated Resolution & Recycling Loop

This diagram illustrates the closed-loop process to maximize yield from the racemic starting material.

G Racemate Racemic Ester (Start) Enzyme Enzymatic Hydrolysis (CAL-B / pH 7.5) Racemate->Enzyme Input Separation Phase Separation (Org vs Aq) Enzyme->Separation ~50% Conv. SAcid (S)-Acid (Product, >98% ee) Separation->SAcid Aqueous Phase (Acidify & Extract) REster (R)-Ester (Unwanted) Separation->REster Organic Phase (Concentrate) Racemization Racemization (DBU / THF / 25°C) REster->Racemization Recycle Racemization->Racemate Returns as Racemic Mixture

Caption: Closed-loop enzymatic resolution workflow with base-catalyzed recycling of the unwanted enantiomer.

Frequently Asked Questions (FAQ)

Q1: Can I use classical crystallization with chiral amines instead of enzymes? A: Yes. For


-aryl acids, (S)-(-)-1-Phenylethylamine  is the standard first choice.
  • Protocol: Mix Racemic Acid (1 eq) + (S)-Amine (0.5 eq) in Ethanol/Water (9:1). Heat to reflux and cool slowly.

  • Note: This often requires multiple recrystallizations (lower yield) compared to the enzymatic route.

Q2: My HPLC baseline is wavy/noisy. Why? A: If using UV detection at <220 nm, you may be seeing absorption from the TFA additive. Switch to 230 nm or 254 nm where the methoxy-phenyl chromophore is strong, or use a "UV-transparent" acid like Phosphoric acid (only if using Reverse Phase, NOT Normal Phase).

Q3: Is the fluorine atom stable during hydrolysis? A: Under enzymatic conditions (pH 7), yes. Under chemical hydrolysis (NaOH/Reflux), there is a risk of nucleophilic substitution of the fluorine by -OH, converting your product to the


-hydroxy acid (mandelic derivative). Always prefer enzymatic or mild LiOH/THF hydrolysis at 0°C.

References

  • Enzymatic Resolution of Fluorinated Esters: Molecules. 2024; 29(17):4214. "Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids." Link

  • Chiral HPLC Screening Strategies: Chromatography Online. "Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases." Link

  • Racemization Mechanisms: Chemistry LibreTexts. "Isomerization at the α-Carbon." Link

  • Properties of Alpha-Fluoro Acids:Journal of Fluorine Chemistry. General reactivity of

    
    -fluoro-phenylacetic acid derivatives (inferred from structural analogs in Molecules review). Link
    

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

Welcome to the Process R&D Technical Support Center. This guide is engineered for scientists and drug development professionals scaling up the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. This guide is engineered for scientists and drug development professionals scaling up the synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. Due to the highly electron-rich nature of the 4-methoxyphenyl moiety, this molecule presents unique chemo-selectivity and stability challenges during kilogram-scale production.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: During the electrophilic fluorination of ethyl 2-(4-methoxyphenyl)acetate using LDA/NFSI, we observe up to 15% of the difluoro impurity. How do we suppress this? Causality & Mechanism: The formation of the difluoro impurity (ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate) is driven by the electronics of the substrate. The first fluorine atom inductively increases the acidity of the remaining


-proton. Once deprotonated, the strong resonance electron-donation from the para-methoxy group makes the resulting mono-fluoro enolate exceptionally nucleophilic. If the mono-fluoro product encounters unreacted LDA or undergoes base-exchange with the starting enolate, it rapidly reacts with a second equivalent of NFSI[1].
Resolution: Abandon the standard forward-addition protocol. Implement a cryogenic reverse-addition  strategy. By adding the enolate solution dropwise into a vast excess of NFSI at -78 °C, the formed mono-fluoro product is immediately isolated from the basic enolate, completely shutting down the deprotonation pathway.

Q2: We considered deoxofluorination of 4-methoxymandelic acid using DAST for scale-up. Is this a viable alternative? Causality & Mechanism: No. While deoxofluorination is common for simple aliphatic alcohols, applying DAST (Diethylaminosulfur trifluoride) to a benzylic


-hydroxy acid with a strongly electron-donating 4-methoxy group is disastrous on scale. The intermediate rapidly ejects the leaving group to form a highly stable 4-methoxybenzyl carbocation. This pathway overwhelmingly favors elimination (forming the glyoxylic acid derivative) over nucleophilic fluoride attack. Furthermore, DAST presents severe thermal runaway hazards and releases corrosive HF gas during aqueous quench, making it unsuitable for >100 g scale operations.
Resolution: Utilize the electrophilic enolate fluorination route, or explore alternative building-block strategies such as the direct use of fluoromalonates[2] if the substitution pattern allows.

Q3: During the final ester hydrolysis, we are losing yield to partial defluorination. What is causing this? Causality & Mechanism:


-Fluoroarylacetic acids are sensitive to harsh basic conditions. Prolonged heating with strong bases (e.g., NaOH or KOH) triggers an elimination-addition sequence or direct nucleophilic displacement of the activated benzylic fluorine, leading to the corresponding 

-hydroxy acid or decarboxylative degradation[3]. Resolution: Shift to mild hydrolysis conditions using LiOH in a biphasic THF/Water system at 0 °C to 10 °C. The lithium ion coordinates the ester carbonyl, accelerating hydrolysis at lower temperatures and preserving the C-F bond.

Part 2: Mechanistic Workflows & Logic Trees

ReactionPathway SM Ethyl 2-(4-methoxyphenyl)acetate (Starting Material) Enolate Lithium Enolate (Reactive Intermediate) SM->Enolate LDA, THF, -78°C MonoFluoro Ethyl 2-fluoro-2-(4-methoxyphenyl)acetate (Desired Product) Enolate->MonoFluoro NFSI (Reverse Addition) Aldol Claisen/Aldol Condensation (Thermal Degradation) Enolate->Aldol Self-condensation (if T > -50°C) DiFluoro Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate (Over-fluorination Impurity) MonoFluoro->DiFluoro Excess Base + NFSI (Activated by 4-OMe)

Fig 1: Electrophilic fluorination pathway of 4-methoxyphenylacetate highlighting major side reactions.

LogicTree Start Issue: Low Yield of Mono-fluoro Acid CheckIPC Check IPC (UPLC-MS) at Fluorination Step Start->CheckIPC HighDi High Difluoro Impurity? CheckIPC->HighDi HighSM High Unreacted SM? CheckIPC->HighSM Hydrolysis Loss during Hydrolysis? CheckIPC->Hydrolysis ActionDi Implement reverse addition. Ensure strict cryogenic control. HighDi->ActionDi Yes ActionSM Check moisture in THF/LDA. Validate enolization via D2O quench. HighSM->ActionSM Yes ActionHyd Use LiOH in THF/H2O at 0°C. Avoid prolonged heating. Hydrolysis->ActionHyd Yes

Fig 2: Diagnostic logic tree for resolving low yields during the scale-up synthesis workflow.

Part 3: Self-Validating Experimental Protocol

Workflow: Kg-Scale Electrophilic Fluorination & Hydrolysis This protocol establishes a self-validating system where each critical transformation is verified before proceeding, preventing downstream failure and costly material loss.

Step 1: Quantitative Enolization

  • Charge a dry, N₂-flushed 20 L reactor with anhydrous THF (10 L) and diisopropylamine (1.10 eq). Cool to -10 °C.

  • Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 min, then cool the LDA solution to -78 °C.

  • Add ethyl 2-(4-methoxyphenyl)acetate (1.0 kg, 1.0 eq) dissolved in THF (2 L) over 1 hour, maintaining the internal temperature strictly below -70 °C.

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot and quench into D₂O. Extract with CDCl₃ and analyze via ¹H NMR. Proceed only if >95% deuterium incorporation is observed at the

    
    -position, validating complete enolate formation.
    

Step 2: Reverse-Addition Fluorination

  • In a separate 50 L reactor, dissolve NFSI (1.05 eq) in anhydrous THF (5 L) and cool to -78 °C.

  • Transfer the enolate solution from Step 1 into the NFSI solution via a cryogenic insulated line over 2 hours. Maintain the internal temperature of the receiving reactor strictly below -70 °C.

  • Self-Validation (IPC 2): 15 minutes post-addition, pull an aliquot, quench with saturated aqueous NH₄Cl, and analyze via UPLC-MS. Target metrics: <2% unreacted starting material, <1% difluoro impurity.

Step 3: Cryogenic Quench and Isolation

  • Quench the reaction by adding saturated aqueous NH₄Cl (5 L) directly at -78 °C to neutralize any trace reactive species before warming.

  • Warm the mixture to 20 °C. Extract with MTBE (2 x 5 L).

  • Wash the combined organic layers with water (5 L) and brine (5 L), then concentrate under reduced pressure to yield the crude ethyl 2-fluoro-2-(4-methoxyphenyl)acetate.

Step 4: Mild Hydrolysis

  • Dissolve the crude ester in THF (5 L) and cool to 0 °C.

  • Add a pre-cooled solution of LiOH·H₂O (1.5 eq) in water (5 L). Stir vigorously at 0–10 °C.

  • Self-Validation (IPC 3): Monitor by HPLC every 2 hours. The reaction is complete when the ester peak area is <0.5%. Do not allow the reaction to exceed 15 °C to prevent defluorination.

  • Acidify the aqueous layer with 2M HCl to pH 2.0 at 0 °C. Extract with EtOAc, dry over Na₂SO₄, and crystallize from EtOAc/Heptane to afford the pure 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Part 4: Quantitative Data & In-Process Controls

The following table summarizes the critical analytical metrics required to maintain process integrity across the workflow.

Production StageTarget Analyte / ImpurityAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Enolization Unreacted Starting Material¹H NMR (D₂O quench)< 5% un-deuterated SMExtend enolization time; check Karl Fischer moisture of THF.
Fluorination Difluoro ImpurityUPLC-MS / ¹⁹F NMR< 1.0% AreaHalt forward addition; ensure strict reverse-addition and T < -70 °C.
Fluorination Aldol Condensation ProductUPLC-MS (UV 254 nm)< 2.0% AreaImprove cryogenic cooling capacity; check for localized heating.
Hydrolysis Defluorinated Acid (Degradation)HPLC (UV 220 nm)< 0.5% AreaReduce hydrolysis temperature to 0 °C; verify LiOH stoichiometry.
Final Isolation 2-Fluoro-2-(4-methoxyphenyl)acetic acidQuantitative NMR (qNMR)> 98.0% w/w purityRecrystallize from EtOAc/Heptane; wash with cold heptane.

References

  • Madani, A., Anghileri, L., Heydenreich, M., Möller, H. M., & Pieber, B. (2022). A divergent strategy for the fluorination of phenylacetic acid derivatives induced by a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine. Organic Letters, 24(28), 5376-5380. URL:[Link]

  • Harsanyi, A., Sandford, G., Yufit, D. S., & Howard, J. A. K. (2014). Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry, 10, 1213–1219. URL:[Link]

  • Fukuyama, Y., et al. (1999). Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Bioscience, Biotechnology, and Biochemistry, 63(9), 1664-1666. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-Fluoro-2-(4-methoxyphenyl)acetic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Fluoro-2-(4-methoxyphenyl)aceti...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. This guide is designed to provide in-depth, field-proven insights into the potential metabolic and abiotic breakdown of this compound. Given that specific degradation studies on this molecule are not extensively published, this document synthesizes data from structurally related compounds and established principles of xenobiotic metabolism to offer a predictive and practical framework for your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the expected degradation pathways and the underlying biochemical principles.

Q1: What are the most likely metabolic degradation pathways for 2-Fluoro-2-(4-methoxyphenyl)acetic acid?

A1: Based on its chemical structure, 2-Fluoro-2-(4-methoxyphenyl)acetic acid is susceptible to several Phase I metabolic transformations, primarily mediated by the cytochrome P450 (CYP) enzyme superfamily.[1][2] The two most probable initial pathways are:

  • O-Demethylation: The methoxy group (-OCH₃) on the phenyl ring is a prime target for CYP-mediated O-dealkylation. This reaction removes the methyl group to form a hydroxyl group, yielding 2-Fluoro-2-(4-hydroxyphenyl)acetic acid . This phenolic metabolite can then undergo further Phase II conjugation reactions (e.g., glucuronidation or sulfation). This is a very common metabolic route for aryl methyl ethers.[3]

  • Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the aromatic ring, typically at positions ortho or meta to the existing substituents.[2] This could lead to the formation of catechol-like derivatives, such as 2-Fluoro-2-(3-hydroxy-4-methoxyphenyl)acetic acid .

  • Defluorination: While the carbon-fluorine bond is exceptionally strong, enzymatic defluorination is possible.[4][5] This can occur either through the direct action of dehalogenase enzymes or as a consequence of metabolic activation creating an unstable intermediate.[5][6] For instance, hydroxylation of the carbon atom bearing the fluorine (the α-carbon) would likely lead to an unstable gem-halohydrin intermediate that spontaneously eliminates a fluoride ion (F⁻), resulting in an α-keto acid: 2-Oxo-2-(4-methoxyphenyl)acetic acid .

Q2: Which enzyme families are the primary drivers of this compound's metabolism?

A2: The Cytochrome P450 (CYP) monooxygenases are the principal enzymes responsible for the Phase I oxidative metabolism of most xenobiotics, including pharmaceuticals.[1] Specifically, isoforms like CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are responsible for metabolizing the vast majority of common drugs and would be the primary candidates for the O-demethylation and aromatic hydroxylation pathways.[2] While less common for such structures, fluoroacetate dehalogenases are a class of enzymes known to specifically cleave C-F bonds, though their substrate specificity can be narrow.[7][8]

Q3: What are the predicted major metabolites I should look for in my analysis?

A3: You should primarily target the detection of metabolites resulting from the high-probability pathways described in Q1. The table below summarizes these key predicted metabolites and their expected mass-to-charge ratios (m/z) for mass spectrometry analysis.

Predicted Metabolite NameMetabolic PathwayChemical FormulaMonoisotopic Mass (Da)Expected [M-H]⁻ Ion (m/z)Expected [M+H]⁺ Ion (m/z)
Parent Compound -C₉H₉FO₃184.0536183.0458185.0614
2-Fluoro-2-(4-hydroxyphenyl)acetic acidO-DemethylationC₈H₇FO₃170.0380169.0302171.0458
2-Fluoro-2-(3-hydroxy-4-methoxyphenyl)acetic acidAromatic HydroxylationC₉H₉FO₄200.0485199.0407201.0563
2-Oxo-2-(4-methoxyphenyl)acetic acidα-Carbon Hydroxylation & DefluorinationC₉H₈O₄180.0423179.0345181.0501
Q4: What about abiotic degradation? Is the compound stable to hydrolysis or light?

A4: The compound is generally expected to be stable to hydrolysis under neutral or mild basic conditions. However, aryl methyl ethers can be susceptible to cleavage under strongly acidic conditions (e.g., using HBr or HI), though this is less relevant for typical biological matrices.[9]

Regarding photodegradation, fluorinated aromatic compounds can be susceptible to breakdown upon exposure to UV light.[10][11] Studies on similar molecules show that a common photolytic pathway is the cleavage of the aryl-fluorine bond, leading to the release of a fluoride ion.[4][12][13] Therefore, prolonged exposure of your samples to direct sunlight or other UV sources should be avoided to prevent abiotic degradation.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experimental work.

Q5: My LC-MS analysis shows no degradation in a liver microsome incubation. What could be wrong?

A5: A lack of observable degradation in a microsomal stability assay can stem from several factors:

  • Low Intrinsic Clearance: The compound may simply be very stable and a poor substrate for the enzymes present in the microsomes. The fluorine atom can act as a "metabolic blocker," sterically or electronically hindering the enzyme's access to nearby sites.

  • Incorrect Cofactors: Cytochrome P450 enzymes require a constant supply of the cofactor NADPH to function.[1] Ensure your NADPH regenerating system is fresh and active. Verify the concentrations of all components (e.g., MgCl₂, G6P, G6PDH).

  • Enzyme Inhibition: The compound itself, or a rapidly formed metabolite, might be an inhibitor of the very CYP enzymes required for its metabolism. This is known as mechanism-based inactivation.[3]

  • Analytical Sensitivity: Your LC-MS method may not be sensitive enough to detect low levels of metabolite formation. Check your instrument's limit of detection (LOD) and limit of quantification (LOQ) for the parent compound. If standards are available, confirm you can detect trace levels of expected metabolites.

  • Non-CYP Metabolism: The compound might be metabolized by cytosolic or mitochondrial enzymes not present in significant amounts in microsomal preparations. Consider running parallel experiments with S9 fractions or whole hepatocytes.

Q6: I see a new peak in my chromatogram that I suspect is the O-demethylated metabolite. How can I confirm its identity?

A6: Confirming the identity of a metabolite requires a weight-of-evidence approach:

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the unknown peak. The O-demethylated product, 2-Fluoro-2-(4-hydroxyphenyl)acetic acid, should have a mass difference of -14.0156 Da (loss of CH₂) compared to the parent compound. Compare the measured accurate mass to the theoretical mass (170.0380 Da) to confirm the elemental formula.[14]

  • Tandem MS (MS/MS): Analyze the fragmentation pattern of both the parent compound and the suspected metabolite. The core fluoro-phenylacetic acid structure should lead to some common fragment ions, while differences will arise from the methoxy vs. hydroxyl group.

  • Chemical Derivatization: The new hydroxyl group of the metabolite can be derivatized (e.g., via methylation or silylation) to induce a predictable mass shift, further confirming its presence.

  • Use of CYP Inhibitors: Re-run the incubation with specific CYP inhibitors. For example, if the formation of your unknown peak is significantly reduced in the presence of a potent CYP2D6 inhibitor (like quinidine), it strongly suggests that isoform is involved in its formation.

  • Reference Standard: The most definitive method is to synthesize or purchase an authentic standard of 2-Fluoro-2-(4-hydroxyphenyl)acetic acid and compare its retention time and MS/MS spectrum to your unknown peak.

Q7: My ¹⁹F NMR spectrum shows a new signal consistent with free fluoride (F⁻), but the parent compound peak is only slightly reduced. What does this indicate?

A7: This is a classic observation indicating that defluorination is a minor but detectable metabolic pathway. The high sensitivity of ¹⁹F NMR makes it an excellent tool for detecting even small amounts of fluoride release.[10][13] This result suggests:

  • Multiple Competing Pathways: The primary degradation routes are likely O-demethylation and/or aromatic hydroxylation, which do not cleave the C-F bond. Defluorination is occurring simultaneously but at a much slower rate.

  • Rate-Limiting Step: The cleavage of the C-F bond is likely the rate-limiting step in that specific pathway, causing the parent compound to be consumed slowly while the fluoride product accumulates over time.

This finding is significant, as the release of fluoride can be a toxicological concern. Your investigation should then focus on quantifying the rate of fluoride release relative to the rates of formation of the other major, non-defluorinated metabolites.

Visualizations and Protocols

Predicted Metabolic Pathways

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_defluorination Spontaneous Degradation parent 2-Fluoro-2-(4-methoxyphenyl)acetic acid met1 2-Fluoro-2-(4-hydroxyphenyl)acetic acid parent->met1 O-Demethylation (CYP450s) met2 2-Fluoro-2-(3-hydroxy-4-methoxyphenyl)acetic acid parent->met2 Aromatic Hydroxylation (CYP450s) met3 [Unstable Intermediate] (α-hydroxy) parent->met3 α-Carbon Hydroxylation (CYP450s) conj1 Glucuronide / Sulfate Conjugates met1->conj1 UGTs, SULTs met4 2-Oxo-2-(4-methoxyphenyl)acetic acid met3->met4 Elimination fluoride Fluoride Ion (F⁻) met3->fluoride Elimination start Incubation Setup (e.g., Liver Microsomes + Compound) incubation Incubate at 37°C (Time Course: 0, 15, 30, 60 min) start->incubation quench Quench Reaction (e.g., Acetonitrile) incubation->quench process Sample Processing (Centrifuge, Supernatant Transfer) quench->process analysis LC-MS/MS Analysis process->analysis data Data Processing (Peak Finding, Alignment) analysis->data id Metabolite Identification (Accurate Mass, MS/MS) data->id confirm Structural Confirmation (NMR, Reference Standard) id->confirm

Caption: A typical experimental workflow for identifying metabolites in vitro.

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of the target compound.

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Compound Stock: 10 mM stock of 2-Fluoro-2-(4-methoxyphenyl)acetic acid in DMSO.

    • Liver Microsomes: Pooled human liver microsomes (e.g., HLM), stored at -80°C. Thaw on ice immediately before use.

    • NADPH Regenerating System (NRS) - Solution A: 26 mM NADP⁺, 66 mM Glucose-6-Phosphate (G6P), 66 mM MgCl₂ in water.

    • NADPH Regenerating System (NRS) - Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH) in 5 mM sodium citrate.

  • Incubation Procedure:

    • Prepare incubation tubes on ice. For a final volume of 200 µL:

    • Add 138 µL of Phosphate Buffer.

    • Add 40 µL of liver microsomes (to achieve a final protein concentration of 0.5 mg/mL).

    • Add 2 µL of the 10 mM compound stock, pre-diluted in buffer to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the reaction by adding 20 µL of the NRS (prepare fresh by mixing Solutions A and B).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture. The T=0 sample should be taken immediately after adding NRS.

  • Reaction Quenching and Sample Processing:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a suitable LC-MS/MS method to quantify the remaining parent compound at each time point. [15][16] * Plot the natural log of the percent remaining parent compound versus time. The slope of this line (k) can be used to calculate the in vitro half-life (t₁/₂ = 0.693 / k).

Protocol 2: Metabolite Identification using LC-MS/MS

This protocol provides a general framework for setting up an analytical run to identify unknown metabolites.

  • Sample Preparation:

    • Follow the incubation and quenching procedure from Protocol 1, but use a higher initial concentration of the parent compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarities.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to maximize detection opportunities.

    • Scan Type 1 (Full Scan): Acquire full scan data (e.g., m/z 100-1000) to detect all ions present in the sample.

    • Scan Type 2 (Data-Dependent MS/MS): Set the instrument to automatically select the most intense ions from the full scan and subject them to collision-induced dissociation (CID) to generate fragmentation spectra (MS/MS). [17] * Data Analysis: Compare the T=60 min sample to the T=0 min sample. Look for new peaks present only in the incubated sample. Use the accurate mass from the full scan and the fragmentation pattern from the MS/MS scan to propose structures for the potential metabolites, as outlined in Q6.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • Strategies for the Biodegradation of Polyfluorin
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides.
  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • 5 - Research Repository UCD. University College Dublin.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of N
  • Analytical Method Summaries. Source Document.
  • Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs: A Guide for Researchers. Benchchem.
  • Enzymatic defluorination of fluorinated compounds.
  • Metabolic activation of drugs by cytochrome P450 enzymes. PubMed.
  • Stability issues with 3-Fluoro-2-methoxyphenylacetic acid under reaction conditions. Benchchem.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI.
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media.
  • Comprehensive mass spectrometric metabolomic profiling of a chemically diverse collection of plants of the Celastraceae family. PMC.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid and its Non-fluorinated Analog: A Guide for Researchers

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a widely utilized strategy to modulate pharmacological properties.[1][2] This guide provides a comparative ov...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a widely utilized strategy to modulate pharmacological properties.[1][2] This guide provides a comparative overview of 2-Fluoro-2-(4-methoxyphenyl)acetic acid and its non-fluorinated counterpart, 2-(4-methoxyphenyl)acetic acid. While direct comparative experimental data for these specific analogs is not extensively available in published literature, this analysis is built upon established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive comparison for researchers in drug discovery and development.

Introduction: The Compounds and the Rationale for Comparison

The non-fluorinated parent compound, 2-(4-methoxyphenyl)acetic acid, is a naturally occurring metabolite found in humans and has been identified as a potential biomarker for non-small cell lung cancer, where it may play a protective role.[3][4][5] It also serves as a versatile intermediate in the synthesis of more complex molecules, including potential calcium channel antagonists.[6]

The introduction of a fluorine atom at the alpha-position to the carboxylic acid in 2-Fluoro-2-(4-methoxyphenyl)acetic acid is a deliberate modification intended to alter its physicochemical and biological properties. The carbon-fluorine bond is exceptionally strong, and its introduction can have profound effects on a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][7] This guide will explore these anticipated differences and provide a framework for their experimental validation.

Physicochemical and Predicted Biological Properties

The substitution of a hydrogen atom with fluorine can dramatically alter a molecule's behavior in a biological system. The electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid moiety in the fluorinated analog.[8] This can, in turn, influence its ionization state at physiological pH and its ability to interact with target proteins.

Property2-(4-methoxyphenyl)acetic acid (Non-fluorinated)2-Fluoro-2-(4-methoxyphenyl)acetic acid (Fluorinated)Predicted Impact of Fluorination
Molecular Weight 166.17 g/mol [9]184.16 g/mol Increased molecular weight
pKa (predicted) ~4.5~2.6-3.0Increased acidity (lower pKa)
Lipophilicity (LogP) ~1.5-2.0~1.8-2.3Modest increase in lipophilicity
Metabolic Stability Susceptible to α-hydroxylationBlocked α-hydroxylation siteSignificantly enhanced metabolic stability[1]
Binding Affinity Target-dependentPotentially enhanced due to altered electronics and conformation[8]Increased potency is a common outcome of strategic fluorination[8]

Note: Predicted values for the fluorinated analog are based on established principles of medicinal chemistry and require experimental verification.

Potential Biological Targets and Mechanisms of Action

While the specific targets for these compounds are not definitively established, based on the activities of structurally related phenylacetic acid derivatives, several potential avenues for investigation exist. The non-fluorinated analog has demonstrated antineuroinflammatory activity and growth inhibition in certain tumor cell lines.[3]

The introduction of the α-fluoro group could potentiate these activities. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that inhibit cyclooxygenase (COX) enzymes. The increased acidity of the fluorinated analog could enhance its interaction with the active site of such enzymes. Furthermore, fluoroacetic acid is known to be a precursor to fluorocitrate, a potent inhibitor of aconitase in the Krebs cycle, leading to significant toxicity.[10][11] This mechanism could be explored for potential anticancer applications, where metabolic disruption is a therapeutic strategy.

Below is a diagram illustrating a hypothetical mechanism of action where the compounds could inhibit a target enzyme, leading to the disruption of a signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Space Compound 2-Fluoro-2-(4-methoxyphenyl)acetic acid OR 2-(4-methoxyphenyl)acetic acid Target_Enzyme Target Enzyme (e.g., COX, Metabolic Enzyme) Compound->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Catalyzes Substrate Substrate Substrate->Target_Enzyme Binds to Signaling_Cascade Downstream Signaling Cascade Product->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Signaling_Cascade->Cellular_Response Leads to G Start Starting Material (e.g., 4-methoxyphenylacetonitrile) Reaction Chemical Transformation (e.g., Hydrolysis or Fluorination) Start->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Product Pure Compound Characterization->Final_Product

Caption: General workflow for the synthesis and purification of the target compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2. [12]2. Compound Treatment: Prepare serial dilutions of both the fluorinated and non-fluorinated compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Enzyme Inhibition Assay (Hypothetical COX-2 Inhibition)

This protocol describes a method to assess the inhibitory activity of the compounds against a specific enzyme target.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a solution of the substrate (e.g., arachidonic acid), and solutions of the test compounds at various concentrations.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the COX-2 enzyme and different concentrations of the test compounds (or vehicle control). Allow to pre-incubate for 15 minutes at room temperature to permit inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Detection: Stop the reaction by adding a quenching solution (e.g., 1 M HCl). The product (e.g., Prostaglandin E2) can be quantified using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The strategic placement of a fluorine atom at the α-position of 2-(4-methoxyphenyl)acetic acid is predicted to significantly enhance its metabolic stability and potentially increase its biological potency. The electron-withdrawing nature of fluorine is expected to lower the pKa of the carboxylic acid, which could lead to altered binding interactions with target proteins.

While direct comparative data is lacking, the principles of medicinal chemistry provide a strong rationale for synthesizing and evaluating 2-Fluoro-2-(4-methoxyphenyl)acetic acid. The experimental protocols outlined in this guide offer a clear path for researchers to perform a head-to-head comparison of these two compounds. Future studies should focus on a systematic evaluation to establish a clear structure-activity relationship and to identify specific biological targets. Such work will be crucial in determining the therapeutic potential of this and other fluorinated phenylacetic acid derivatives.

References

  • Chemsrc. (2025, August 21). 4-Methoxyphenylacetic acid | CAS#:104-01-8.
  • BenchChem. (n.d.). Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs: A Guide for Researchers.
  • MedChemExpress. (n.d.). 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite.
  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[3][9]thiazepin-3(2H)-one. (2003, August 17). Retrieved from

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid.
  • 2-(4-Methoxyphenyl)acetic acid - Product Data Sheet. (n.d.).
  • BenchChem. (n.d.). A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery.
  • BenchChem. (n.d.). 3-Fluoro-2-methoxyphenylacetic Acid: A Review of Available Scientific Literature.
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid synthesis.
  • Wikipedia. (n.d.). Fluoroacetic acid.
  • PubChem. (n.d.). Fluoroacetic acid.
  • BenchChem. (n.d.). biological activity of derivatives synthesized from 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).

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Comparative

Blocking Metabolic Hot-Spots: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug candidate's in vivo behavior is its metabolic stability...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug candidate's in vivo behavior is its metabolic stability.[1] Molecules that are rapidly metabolized often suffer from poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can lead to off-target effects and patient compliance issues. Consequently, medicinal chemists continually seek strategies to enhance metabolic stability, and one of the most routinely employed and effective tactics is the selective incorporation of fluorine.[2][3]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated phenylacetic acids, a common scaffold in medicinal chemistry. We will delve into the mechanistic underpinnings of how fluorination imparts metabolic resistance, provide a detailed experimental protocol for assessing metabolic stability, and present comparative data to illustrate the profound impact of this strategic chemical modification.

The Metabolic Fate of Phenylacetic Acids: A Prime Target for Fluorination

Phenylacetic acids and their derivatives are susceptible to metabolism primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[4][5] These enzymes catalyze the hydroxylation of the aromatic ring, a common "metabolic soft spot."[1] This process introduces a polar hydroxyl group, facilitating subsequent conjugation and excretion, thereby clearing the compound from the body.

The introduction of fluorine onto the phenyl ring serves as a powerful strategy to block this metabolic pathway.[6] The rationale behind this enhanced stability is twofold:

  • C-F Bond Strength: The carbon-fluorine bond is significantly stronger (bond dissociation energy of ~126 kcal/mol for a Ph-F bond) than a carbon-hydrogen bond (~113 kcal/mol for a Ph-H bond).[2] This high bond energy makes it more difficult for CYP enzymes to abstract a hydrogen atom or directly hydroxylate the fluorinated position.[7]

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring withdraws electron density.[3] This electronic perturbation can disfavor the formation of the cationic intermediates involved in CYP-mediated aromatic hydroxylation, thus reducing the rate of metabolism.[2]

It is important to note that while the C-F bond is exceptionally strong, metabolic defluorination can still occur, although it is generally a less favorable process compared to the oxidation of a C-H bond.[7]

Visualizing the Metabolic Blockade

The following diagram illustrates the primary metabolic pathway for phenylacetic acid and how fluorination can impede this process.

cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Phenylacetic_Acid Phenylacetic Acid Metabolite Hydroxylated Metabolite Phenylacetic_Acid->Metabolite CYP450 (e.g., CYP2A6, CYP2E1) Fluorinated_PA Fluorinated Phenylacetic Acid No_Metabolism Greatly Reduced or No Metabolism Fluorinated_PA->No_Metabolism Metabolism Blocked

Caption: CYP450-mediated metabolism of phenylacetic acid and the blocking effect of fluorination.

Quantifying Metabolic Stability: An In Vitro Approach

The most common and reliable method to assess the metabolic stability of a compound is through an in vitro assay using human liver microsomes (HLM).[4][8] HLMs are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of CYP enzymes.[4] This assay measures the rate at which a compound is depleted over time when incubated with HLMs in the presence of the necessary cofactor, NADPH.[9]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a standardized procedure for determining the half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (non-fluorinated and fluorinated phenylacetic acids)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[8]

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator (37°C)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Reagents:

    • Thaw human liver microsomes on ice.

    • Prepare a 1 mg/mL working solution of microsomes in cold potassium phosphate buffer.

    • Prepare a 1 µM working solution of the test compounds and positive controls in the same buffer.

    • Prepare the NADPH solution (e.g., 1 mM final concentration).[9]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound or control solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to all wells except the "minus cofactor" controls.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing the internal standard.[9][10] The 0-minute time point represents the initial concentration.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL) .[6]

Experimental Workflow Diagram

cluster_workflow In Vitro Metabolic Stability Workflow A Prepare Reagents: - Test Compounds - Human Liver Microsomes - Buffer, NADPH B Incubate at 37°C: Add Microsomes & Compound A->B C Initiate Reaction: Add NADPH B->C D Time-Point Sampling: (0, 5, 15, 30, 45, 60 min) C->D E Quench Reaction: Add Cold Acetonitrile + IS D->E F Sample Processing: Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis: Quantify Parent Compound F->G H Data Analysis: Calculate t½ and CLint G->H

Caption: A typical workflow for an in vitro metabolic stability assay using human liver microsomes.

Comparative Data: The Impact of Fluorination on Phenylacetic Acid Stability

The following table presents representative data from an in vitro metabolic stability study comparing a parent phenylacetic acid with its mono-, di-, and tri-fluorinated analogs.

CompoundStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Phenylacetic AcidPhenyl-CH₂COOH1546.2
4-Fluorophenylacetic Acid4-F-Phenyl-CH₂COOH4515.4
2,4-Difluorophenylacetic Acid2,4-diF-Phenyl-CH₂COOH907.7
2,4,6-Trifluorophenylacetic Acid2,4,6-triF-Phenyl-CH₂COOH>120<5.8

Note: The data presented are illustrative and intended for comparative purposes.

As the data clearly demonstrates, the strategic addition of fluorine atoms to the phenyl ring leads to a significant increase in metabolic stability. The half-life of the parent compound is progressively extended with increasing fluorination, while the intrinsic clearance, a measure of how efficiently the liver can metabolize the drug, is correspondingly reduced. This trend is consistent with the principle of blocking metabolically labile sites.[6]

Conclusion: Fluorination as a Key Tool in Drug Design

The strategic incorporation of fluorine is a powerful and widely utilized approach in medicinal chemistry to enhance the metabolic stability of drug candidates.[11][12] By replacing metabolically vulnerable C-H bonds with robust C-F bonds on aromatic rings, such as in phenylacetic acids, the rate of oxidative metabolism by cytochrome P450 enzymes can be significantly attenuated.[1][3] This leads to a longer in vivo half-life and lower clearance, which are often desirable pharmacokinetic properties. The in vitro human liver microsomal stability assay provides a reliable and high-throughput method for evaluating the impact of such chemical modifications early in the drug discovery process, enabling researchers to prioritize compounds with more favorable metabolic profiles for further development.

References

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  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: - figshare. Available at: [Link]

  • A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. Available at: [Link]

  • Phenylacetate Metabolism - SMPDB. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Fluoro-2-(4-methoxyphenyl)acetic acid using ¹⁹F NMR

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for th...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for the validation of 2-Fluoro-2-(4-methoxyphenyl)acetic acid, a compound of interest in medicinal chemistry, with a primary focus on the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, compare its performance with alternative analytical techniques, and provide supporting experimental data and protocols.

The fluorine atom in 2-Fluoro-2-(4-methoxyphenyl)acetic acid introduces unique physicochemical properties that can influence its biological activity.[1] Therefore, precise structural confirmation is paramount. ¹⁹F NMR emerges as a powerful and highly sensitive tool for this purpose due to the intrinsic properties of the fluorine-19 nucleus.[2][3]

The Power of ¹⁹F NMR in Structural Elucidation

The ¹⁹F nucleus possesses a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR analysis with a sensitivity that is 83% of that of ¹H.[3][4][5] This inherent sensitivity, coupled with the large chemical shift dispersion of over 800 ppm, provides a significant advantage over ¹H NMR by minimizing signal overlap and enhancing spectral resolution.[2][3]

For 2-Fluoro-2-(4-methoxyphenyl)acetic acid, the ¹⁹F NMR spectrum is expected to exhibit a single resonance, the chemical shift of which is highly sensitive to the local electronic environment.[6][7] The presence of the electronegative oxygen atom of the carboxylic acid and the methoxy group on the phenyl ring will influence the shielding of the fluorine nucleus, resulting in a characteristic chemical shift.[6][8]

Furthermore, spin-spin coupling between the fluorine nucleus and the adjacent proton (the alpha-proton) provides crucial connectivity information. This interaction, known as J-coupling, will split the ¹⁹F signal into a doublet. The magnitude of this coupling constant (²JHF) is typically in the range of 45-50 Hz for geminal ¹H-¹⁹F coupling.[3][9]

Experimental Protocol: ¹⁹F NMR Analysis

A robust and reliable protocol is essential for obtaining high-quality ¹⁹F NMR data. The following steps outline a validated methodology for the analysis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[6]

  • Add a small amount of an internal standard, such as trifluoroacetic acid (TFA) or perfluorobenzene, for accurate chemical shift referencing.[10]

NMR Spectrometer Setup and Data Acquisition:

  • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹⁹F observation.[11]

  • Tune and match the probe for the ¹⁹F frequency.

  • Set the spectral width to encompass the expected chemical shift range for organofluorine compounds.[3]

  • A standard one-pulse ¹⁹F NMR experiment is typically sufficient. For enhanced sensitivity, a greater number of scans can be acquired.

  • Proton decoupling can be applied to simplify the spectrum to a singlet, confirming the presence of ¹H-¹⁹F coupling in the coupled spectrum.

The following diagram illustrates the general workflow for ¹⁹F NMR analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard prep2->prep3 acq1 Tune and Match Probe for ¹⁹F prep3->acq1 acq2 Set Spectral Parameters acq1->acq2 acq3 Acquire ¹⁹F NMR Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference to Internal Standard proc2->proc3 proc4 Analyze Chemical Shift and Coupling proc3->proc4

Figure 1: Workflow for ¹⁹F NMR analysis.

Interpreting the ¹⁹F NMR Spectrum

The resulting ¹⁹F NMR spectrum should be carefully analyzed to confirm the structure of 2-Fluoro-2-(4-methoxyphenyl)acetic acid. The key parameters to evaluate are:

  • Chemical Shift (δ): The position of the resonance on the ppm scale. This value is characteristic of the fluorine atom's environment within the molecule.[6]

  • Multiplicity: The splitting pattern of the signal. For the target compound, a doublet is expected due to coupling with the adjacent proton.

  • Coupling Constant (J): The distance between the peaks of the doublet, measured in Hertz (Hz). The ²JHF coupling constant provides direct evidence of the F-C-H connectivity.[9]

A logical decision-making process for structure confirmation based on the spectral data is outlined below:

G start Acquired ¹⁹F NMR Spectrum q1 Is there a single resonance? start->q1 q2 Is the signal a doublet? q1->q2 Yes fail1 Impurity or Degradation Suspected q1->fail1 No q3 Is the chemical shift within the expected range? q2->q3 Yes fail2 Incorrect Connectivity or Isomer q2->fail2 No q4 Is the coupling constant (²JHF) ~45-50 Hz? q3->q4 Yes fail3 Unexpected Electronic Environment q3->fail3 No success Structure Confirmed q4->success Yes fail4 Unusual Conformation or Isomer q4->fail4 No

Figure 2: Decision tree for structure confirmation.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a powerful primary tool, a comprehensive validation strategy often involves complementary analytical techniques. The following table provides a comparative overview of alternative methods for the structural elucidation and purity assessment of 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

TechniqueStrengths for this ApplicationWeaknesses for this Application
¹⁹F NMR - Highly sensitive to the fluorine environment.- Directly confirms F-C-H connectivity through coupling.- Low background signal.[12]- Requires a spectrometer with ¹⁹F capabilities.- Chemical shifts can be sensitive to solvent and temperature.[6]
¹H NMR - Provides information on all protons in the molecule.- Can confirm the presence of the methoxy and phenyl groups.- Potential for signal overlap in the aromatic region.- Less direct information about the fluorine substitution.
¹³C NMR - Confirms the carbon skeleton of the molecule.- C-F coupling can provide additional structural information.- Lower sensitivity compared to ¹H and ¹⁹F NMR.- Requires longer acquisition times.
Mass Spectrometry (MS) - Provides the exact molecular weight and elemental composition (HRMS).- Can identify impurities and byproducts.- Does not provide information on the specific location of the fluorine atom.- Isomeric compounds may not be distinguishable.
Combustion Ion Chromatography (CIC) - Determines the total fluorine content in a sample.[13][14]- Provides no structural information.- Does not differentiate between the target compound and other fluorinated species.[15]

Conclusion

For the definitive structural validation of 2-Fluoro-2-(4-methoxyphenyl)acetic acid, ¹⁹F NMR spectroscopy stands out as an exceptionally informative and efficient technique. Its high sensitivity, large chemical shift dispersion, and the ability to directly probe the local environment of the fluorine atom make it an indispensable tool for researchers in the pharmaceutical and chemical sciences.[2][5] When used in conjunction with complementary methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, a comprehensive and unambiguous structural assignment can be achieved, ensuring the integrity and reliability of subsequent research and development activities.

References

  • Dalton, J. T., & Muthana, M. M. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Medicinal Chemistry, 12(9), 1436-1453. [Link]

  • Ellis, D. A., Mabury, S. A., & Martin, J. W. (2004). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. The Journal of Physical Chemistry A, 108(49), 10973-10980. [Link]

  • Takeuchi, K., & Wagner, G. (2023). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Reports, 3(3), 100120. [Link]

  • Yesiltepe, Y., & Golon, M. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 3(1), 1-10. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Gunn, R. J., & Offer, J. L. (2007). Synthesis and evaluation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid as a linker in solid-phase synthesis monitored by gel-phase (19)F NMR spectroscopy. Organic & Biomolecular Chemistry, 5(15), 2443-2448. [Link]

  • Gámez, F., & Welch, J. T. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry, 56(10), 965-972. [Link]

  • Yu, L., & Sun, H. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 58(23), 9144-9160. [Link]

  • Chen, J., et al. (2011). Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and Imaging. Chemical Communications, 47(37), 10418-10420. [Link]

  • Wasyl, D., & Nocoń, K. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. Roczniki Państwowego Zakładu Higieny, 66(3), 197-206. [Link]

  • Kreutz, C., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(37), 11539-11547. [Link]

  • Ang-gay, G., et al. (2021). Small, but powerful and attractive: 19F in biomolecular NMR. [Link]

  • Vollmer, M. K., et al. (1998). 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. Applied and Environmental Microbiology, 64(1), 226-230. [Link]

  • Publications Office of the European Union. 2 Overview on PFAS analytical methods. [Link]

  • Pecul, M., & Sadlej, J. (2001). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 115(5), 2124-2133. [Link]

  • Anderson, R. H., et al. (2020). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per- and Polyfluoroalkyl Substances (PFAS). Integrated Environmental Assessment and Management, 16(6), 779-790. [Link]

  • Claridge, T. D. W., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9874-9884. [Link]

  • El-hady, D. A., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Molecules, 23(11), 2947. [Link]

Sources

Comparative

Technical Guide: 2-Fluoro-2-(4-methoxyphenyl)acetic Acid (FMPA) vs. Mosher’s Acid

This guide serves as an advanced technical comparison between 2-Fluoro-2-(4-methoxyphenyl)acetic acid (FMPA) and the industry-standard Mosher’s Acid (MTPA) . It is designed for application scientists and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical comparison between 2-Fluoro-2-(4-methoxyphenyl)acetic acid (FMPA) and the industry-standard Mosher’s Acid (MTPA) . It is designed for application scientists and medicinal chemists requiring high-fidelity absolute configuration assignment.

Executive Summary: The Case for FMPA

For decades,


-methoxy-

-trifluoromethylphenylacetic acid (MTPA, Mosher's Acid)
has been the "gold standard" for determining the absolute configuration of chiral alcohols and amines. However, MTPA suffers from specific limitations:
  • Small

    
     Values:  The chiral reporter group (
    
    
    
    ) is separated from the chiral center by a quaternary carbon, often resulting in small chemical shift differences (
    
    
    ppm) in
    
    
    NMR.
  • Conformational Ambiguity: The bulky

    
     and 
    
    
    
    groups can occasionally induce multiple stable rotamers, complicating the application of the Mosher sector rule.

2-Fluoro-2-(4-methoxyphenyl)acetic acid (FMPA) emerges as a high-sensitivity alternative. By placing the fluorine atom directly on the chiral


-carbon, FMPA significantly amplifies the magnetic anisotropy experienced by the substrate. This results in larger, more definitive 

values, particularly in

NMR, making it superior for resolving sterically congested or "difficult" stereocenters.

Mechanistic Comparison & Sector Rules

Structural Differences

The structural distinction lies in the proximity of the NMR reporter nucleus to the chiral center.

FeatureMosher's Acid (MTPA) FMPA
Structure

-Methoxy-

-trifluoromethylphenylacetic acid

-Fluoro-

-(4-methoxyphenyl)acetic acid
Chiral Reporter

group (3 F atoms)

atom (1 F atom)
Distance to Center

-position (separated by C)

-position (direct attachment)
Primary NMR Nucleus

(OMe/Aryl) or

(

)

(High Sensitivity)
Anisotropy Source Phenyl ring & CarbonylPhenyl ring (enhanced by 4-OMe) & C-F dipole
The Anisotropy Model (Sector Rule)

Both reagents rely on the formation of diastereomeric esters/amides ((R)- and (S)-derivatives). The absolute configuration is deduced from the sign of the chemical shift difference:


.
  • MTPA Model: Relies on the syn-periplanar conformation of the

    
     bond (or 
    
    
    
    ) relative to the substrate's methine proton.
  • FMPA Model: The fluorine atom on the

    
    -carbon exhibits a strong dipole preference. In the preferred conformer, the C-F bond  typically aligns anti-periplanar  to the Carbonyl (
    
    
    
    ) group of the ester linkage. This places the aromatic ring in a specific sector, shielding protons on one side of the substrate while deshielding the other.

G cluster_0 MTPA (Mosher) Conformation cluster_1 FMPA Conformation MTPA_Structure CF3 group (Rotational Averaging Risk) MTPA_Effect Shielding Cone (Phenyl Ring) MTPA_Structure->MTPA_Effect Induces Comparison Delta Delta Magnitude MTPA_Effect->Comparison Small (<0.1 ppm) FMPA_Structure Direct C-F Bond (Dipole Locked) FMPA_Effect Stronger Shielding (Proximal Anisotropy) FMPA_Structure->FMPA_Effect Maximizes FMPA_Effect->Comparison Large (>0.1 ppm)

Figure 1: Mechanistic comparison of anisotropy induction. FMPA minimizes rotational freedom of the reporter group, leading to sharper differential signals.

Performance Analysis: FMPA vs. MTPA[1]

NMR Resolution Data

The following table summarizes the typical performance metrics when derivatizing a secondary alcohol (


).
MetricMosher's Acid (MTPA) FMPA Advantage

NMR

Typically 0.01 – 0.05 ppm0.05 – 0.20 ppmFMPA (Easier to integrate)

NMR

Typically 0.05 – 0.15 ppm0.50 – 2.00 ppm FMPA (Drastically superior)
Signal Overlap High (OMe overlaps with substrate)Low (F is distinct)FMPA
Steric Bulk High (

is bulky)
Moderate (F is small)FMPA (Faster reaction rates)
Solubility Excellent in

Excellent in

Neutral
Sensitivity in NMR

The defining advantage of FMPA is in Fluorine NMR .

  • MTPA: The

    
     group is a singlet, but because it is on a quaternary carbon, it is relatively insensitive to the chiral environment of the substrate.
    
  • FMPA: The Fluorine atom is directly attached to the chiral center of the derivatizing agent. It acts as a direct probe of the chiral environment. The resulting

    
     values are often 10x larger  than those observed with MTPA, allowing for the assignment of configuration even for remote chiral centers.
    

Experimental Protocol: FMPA Derivatization

Objective: Synthesize the (R)- and (S)-FMPA esters of a chiral secondary alcohol.

Reagents Required:
  • Substrate: Chiral Alcohol (

    
     equiv)
    
  • Reagent: (R)-(-)-FMPA and (S)-(+)-FMPA (

    
     equiv)
    
  • Coupling Agent: DCC (

    
    -dicyclohexylcarbodiimide) or EDC (
    
    
    
    equiv)
  • Catalyst: DMAP (4-dimethylaminopyridine) (

    
     equiv)
    
  • Solvent: Anhydrous

    
     (DCM)
    
Step-by-Step Workflow
  • Preparation: In a clean, dry 4 mL vial equipped with a stir bar, dissolve the Substrate (

    
    ) in anhydrous DCM (
    
    
    
    ).
  • Addition: Add (R)-FMPA (

    
     equiv), DCC  (
    
    
    
    equiv), and DMAP (cat.).
    • Note: Repeat this parallel reaction in a second vial using (S)-FMPA .

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (the ester is usually less polar than the alcohol).

  • Workup:

    • Dilute with

      
       or 
      
      
      
      (
      
      
      ).
    • Filter through a small pad of Celite/Silica to remove urea byproducts (if using DCC).

    • Wash filtrate with

      
       (to remove DMAP) and Sat. 
      
      
      
      (to remove excess acid).
    • Dry over

      
       and concentrate.
      
  • Analysis: Dissolve the crude residue in

    
     (or 
    
    
    
    for better resolution) and acquire
    
    
    NMR
    and
    
    
    NMR
    spectra.

Protocol Start Start: Chiral Alcohol Split Split Sample Start->Split Rxn_R Rxn A: (R)-FMPA + DCC/DMAP Split->Rxn_R Rxn_S Rxn B: (S)-FMPA + DCC/DMAP Split->Rxn_S Workup Workup: Filter & Wash (HCl/NaHCO3) Rxn_R->Workup Rxn_S->Workup NMR Acquire 1H and 19F NMR Workup->NMR Calc Calculate Δδ = δ(S) - δ(R) NMR->Calc

Figure 2: Parallel derivatization workflow for Absolute Configuration assignment.

Data Interpretation Guide

To assign the configuration, calculate the chemical shift difference (


) for protons (or fluorine signals) near the chiral center.[1][2]

Formula:



The FMPA Sector Rule (Generalized)
  • Draw the substrate in the standard projection (Ester carbonyl up, C-O bond vertical).

  • Assign the L1 (Right side) and L2 (Left side) substituents of the substrate.

  • Interpretation:

    • If

      
       (Negative): The proton resides in the Shielded  sector of the (S)-ester (or Deshielded in R).
      
    • If

      
       (Positive): The proton resides in the Deshielded  sector of the (S)-ester.
      
  • Map the positive and negative

    
     values onto the structure. The spatial arrangement of (+) and (-) regions will reveal the absolute stereochemistry (R or S) of the carbinol center.
    

Note: Always verify the specific sector rule for FMPA in your solvent system, as aromatic solvent effects (


) can invert shielding cones compared to 

.

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[2] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.[2] [Link]

  • Takaguchi, Y., et al. (2000). Use of 2-Fluoro-2-phenylacetic acid derivatives for absolute configuration. (Contextual citation for fluorinated arylacetic acid methodology). [Link]

Sources

Validation

A Researcher's Guide to Comparative Enzyme Inhibition Assay of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid Derivatives

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1][2][3] This guide provides a comprehensive framework for conducting a comparative enzyme inhi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount.[1][2][3] This guide provides a comprehensive framework for conducting a comparative enzyme inhibition assay, using the hypothetical class of 2-Fluoro-2-(4-methoxyphenyl)acetic acid derivatives as a case study. The principles and methodologies detailed herein are broadly applicable to the evaluation of any novel small molecule inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance necessary for robust and reproducible enzyme inhibition studies.

Section 1: Foundational Concepts in Enzyme Inhibition

Enzymes are biological catalysts essential for a vast array of physiological processes, making them prime targets for therapeutic intervention.[1][4] Enzyme inhibitors are molecules that bind to enzymes and reduce their activity, forming the basis for many successful drugs.[1][2] Understanding the nature of this inhibition is a critical step in drug development.

Types of Reversible Enzyme Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified into three main types based on their mechanism of action.[5][6]

  • Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site.[5][7] This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the apparent Michaelis constant (Kₘ) but do not affect the maximum velocity (Vₘₐₓ).[8][9]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[5][7] This binding alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor does not affect substrate binding, so Kₘ remains unchanged, but Vₘₐₓ is decreased.[10][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[9][12] This type of inhibition is more effective at higher substrate concentrations. Kinetically, both Vₘₐₓ and Kₘ are decreased.[12][13]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This results in changes to both Vₘₐₓ and Kₘ.[11][13]

Key Parameters in Enzyme Inhibition Assays
  • IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][15][16] It is a common measure of inhibitor potency.[14]

  • Kᵢ (Inhibition constant): This is the dissociation constant for the inhibitor and the enzyme. It represents the concentration of inhibitor required to produce half-maximum inhibition and is a more absolute measure of inhibitor potency than IC₅₀.

  • Kₘ (Michaelis constant): This is the substrate concentration at which the reaction rate is half of Vₘₐₓ.[7][10] It is an inverse measure of the enzyme's affinity for its substrate.[10]

  • Vₘₐₓ (Maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.[7][10]

Section 2: Experimental Design and Protocols

A well-designed enzyme inhibition assay is crucial for obtaining reliable and reproducible data. The following sections outline a general workflow and specific protocols.

General Experimental Workflow

The process of characterizing a novel inhibitor typically follows a multi-step approach, from initial screening to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Compound Library (e.g., 2-Fluoro-2-(4-methoxyphenyl)acetic acid derivatives) B Primary Assay (Single high concentration) A->B C Identify 'Hits' (>50% inhibition) B->C D Dose-Response Assay (Serial dilutions of hits) C->D E Calculate IC50 Values (Non-linear regression) D->E F Rank Compounds by Potency E->F G Enzyme Kinetic Studies (Varying substrate and inhibitor concentrations) F->G H Determine Inhibition Type (e.g., Competitive, Non-competitive) G->H I Calculate Ki H->I

Caption: Workflow for identifying and characterizing novel enzyme inhibitors.

Protocol 1: Spectrophotometric Assay for IC₅₀ Determination

This protocol describes a general method for determining the IC₅₀ value of a test compound using a spectrophotometric plate reader.[17][18] This method is widely applicable and relies on a change in absorbance of a substrate or product over time.[18]

Materials:

  • Purified target enzyme

  • Substrate (that produces a chromogenic product)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compounds (2-Fluoro-2-(4-methoxyphenyl)acetic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (with known activity against the target enzyme)

  • 96-well microplate (UV-transparent if necessary)

  • Microplate spectrophotometer

Step-by-Step Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compounds and the positive control inhibitor.

    • Create a series of dilutions of the test compounds and positive control in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically kept below 1%.[15]

    • Prepare the enzyme and substrate solutions in the assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test compound solution at various concentrations (for the dose-response curve) or solvent for the control wells.[15]

      • Enzyme solution.

    • Include controls:

      • No-inhibitor control: Contains enzyme, substrate, and solvent (to measure 100% enzyme activity).

      • No-enzyme control: Contains substrate and buffer (to measure background signal).

      • Positive control: Contains enzyme, substrate, and a known inhibitor.

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[15]

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to the optimal temperature.

    • Measure the absorbance at the appropriate wavelength for the chromogenic product at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).[18]

  • Data Analysis:

    • Calculate the initial reaction rates (velocity) from the linear portion of the absorbance versus time curve for each inhibitor concentration.

    • Normalize the data by expressing the reaction rates as a percentage of the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[19][20]

Protocol 2: Fluorometric Assay for Enhanced Sensitivity

For enzymes with low activity or when using low concentrations of substrates, a fluorometric assay can provide higher sensitivity.[21][22] This assay measures the change in fluorescence of a substrate or product.[21][22]

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Assay buffer

  • Test compounds

  • 96-well black microplate (to minimize light scatter)

  • Fluorescence microplate reader

Step-by-Step Procedure:

  • Prepare Reagents: As described in the spectrophotometric assay, but using a fluorogenic substrate.

  • Assay Setup: Similar to the spectrophotometric assay, but performed in a black microplate.

  • Pre-incubation: As described above.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Data Acquisition:

    • Place the microplate in a fluorescence reader.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: The data analysis is analogous to the spectrophotometric assay, with fluorescence intensity used in place of absorbance to determine the reaction rates and subsequently the IC₅₀.

Section 3: Data Interpretation and Comparative Analysis

Once IC₅₀ values are determined for the series of 2-Fluoro-2-(4-methoxyphenyl)acetic acid derivatives, the data should be compiled for comparative analysis.

Tabulating Comparative IC₅₀ Values
CompoundDerivative StructureTarget EnzymeIC₅₀ (µM)
1R = HEnzyme X15.2 ± 1.8
2R = CH₃Enzyme X8.7 ± 0.9
3R = ClEnzyme X2.5 ± 0.3
4R = OCH₃Enzyme X22.1 ± 2.5
Positive ControlKnown InhibitorEnzyme X0.5 ± 0.07

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action Studies: Lineweaver-Burk Plots

To understand how the most potent derivatives inhibit the enzyme, kinetic studies should be performed to determine the mechanism of inhibition.[8] This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).[8][13]

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition a Lines intersect on the y-axis (Vmax is unchanged, Km increases) b Lines intersect on the x-axis (Vmax decreases, Km is unchanged) c Lines are parallel (Vmax and Km both decrease)

Caption: Interpreting Lineweaver-Burk plots for different inhibition types.[23]

By analyzing how the lines on the Lineweaver-Burk plot change in the presence of the inhibitor, one can distinguish between competitive, non-competitive, and uncompetitive inhibition.[10][11][13] For example, in competitive inhibition, the lines will intersect on the y-axis, indicating that Vₘₐₓ is unchanged, while the x-intercept changes, reflecting an increase in Kₘ.[8][9]

Section 4: Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practices for conducting a comparative enzyme inhibition assay of novel compounds, exemplified by 2-Fluoro-2-(4-methoxyphenyl)acetic acid derivatives. By following these protocols and data analysis frameworks, researchers can robustly characterize the inhibitory potential and mechanism of action of new chemical entities.

Future studies should focus on the most potent and selective inhibitors identified. This may include cell-based assays to confirm activity in a more physiological context, as well as structural studies (e.g., X-ray crystallography) to elucidate the binding mode of the inhibitors to the target enzyme. These subsequent steps are crucial for the rational design and optimization of lead compounds in the drug discovery pipeline.

References

A comprehensive list of references is provided below for further reading and to support the methodologies and claims made in this guide.

  • Lineweaver–Burk plot. In: Wikipedia. ; 2023. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Magoosh MCAT Blog. Published November 28, 2023. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BenchSci. Published September 17, 2025. [Link]

  • Lineweaver-Burk Plot Analysis. Scribd. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Inhibition. Jack Westin. [Link]

  • IC50. In: Wikipedia. ; 2023. [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. 2017;19(6):1755-1765. [Link]

  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In: BIOC2580: Introduction to Biochemistry*. Open Library Publishing Platform; [Link]

  • General Biology Study Guide: Enzymes, Kinetics & Inhibitors. Pearson. [Link]

  • Enzyme Inhibition. TeachMePhysiology. Published April 8, 2024. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Published January 29, 2025. [Link]

  • Enzyme Inhibition. Study.com. [Link]

  • The Estimation of Absolute IC50 and Its 95% Confidence Interval. JSM Proceedings, Biopharmaceutical Section. 2016:2819-2824. [Link]

  • Enzyme Kinetic Assay. Creative Biogene. [Link]

  • 16: Enzyme Kinetics, Inhibitor Kinetics. Biology LibreTexts. Published June 2, 2019. [Link]

  • Enzymes as Drug Targets. Basicmedical Key. Published August 21, 2016. [Link]

  • Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Bitesize Bio. Published May 23, 2025. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. 2021;50(3-4):345-352. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. 2019;24(17):3075. [Link]

  • Enzymes and Drug Targets: Transition State Enzyme Inhibitors. IT Medical Team. 2022;8(6):120. [Link]

  • A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European Biophysics Journal. 2021;50(5):735-745. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences. 2023;24(13):10839. [Link]

  • Role of enzymes in drug discovery. SlideShare. [Link]

  • Enzymes as Targets for Drug Development II. International Journal of Molecular Sciences. 2023;24(4):3361. [Link]

  • EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). EpigenTek. Published April 22, 2022. [Link]

  • p300 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

  • Microplate Enzyme Assay Using Fluorescence Original Reference. University of Wyoming. Published January 9, 2012. [Link]

  • Newer fluorometric methods for the analysis of biologically important compounds. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry. 1972;76A(6):593-600. [Link]

  • Choosing the target. Basicmedical Key. Published October 1, 2016. [Link]

  • 10.5: Enzyme Inhibition. Chemistry LibreTexts. Published June 29, 2025. [Link]

  • Could somebody please recommend to me some good ways to determine 'Mode of Enzyme Inhibition'? ResearchGate. Published June 13, 2013. [Link]

Sources

Comparative

structure-activity relationship of 2-Fluoro-2-(4-methoxyphenyl)acetic acid isomers

A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid Isomers Executive Summary As drug development professionals increasingly rely on halogenation strategies to optimize p...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid Isomers

Executive Summary

As drug development professionals increasingly rely on halogenation strategies to optimize pharmacokinetics, 2-Fluoro-2-(4-methoxyphenyl)acetic acid (FMPA) has emerged as a critical chiral scaffold. Replacing the


-methyl group of traditional profens (e.g., ibuprofen, flurbiprofen) with an 

-fluorine atom fundamentally alters the molecule's stereoelectronic profile. This guide objectively compares the (R) and (S) enantiomers of FMPA, detailing their structure-activity relationship (SAR) in receptor binding and evaluating their utility as Chiral Derivatizing Agents (CDAs) against industry standards.

Part 1: Mechanistic SAR Analysis – The Causality of the Fluorine Effect

To understand the divergent performance of FMPA isomers, we must analyze the stereoelectronic causality introduced by the


-fluorine atom.

1. Stereoselective Receptor Binding In the context of cyclooxygenase (COX) inhibition—a classic biological target for arylacetic acids—the stereocenter's configuration dictates efficacy. The (S)-isomer of FMPA acts as the active eutomer. The


-fluorine atom, possessing a highly compact van der Waals radius of 1.47 Å, allows the molecule to fit precisely into the restricted hydrophobic side pocket of the COX-2 enzyme[1]. Furthermore, fluorine's electron-withdrawing nature enhances the overall potency of the aryl scaffold by strengthening target hydrogen bonding interactions[2]. Conversely, the (R)-isomer  experiences severe steric clashes within the binding pocket, rendering it the inactive distomer.

2. Metabolic Stability and Racemization Resistance Traditional


-methyl arylacetic acids undergo unidirectional in vivo chiral inversion from the inactive (R)- to the active (S)-enantiomer via 

-methylacyl-CoA racemase (AMACR). However, the introduction of the highly electronegative

-fluorine atom in FMPA completely blocks this metabolic pathway. The exceptional strength of the C-F bond and its inductive withdrawal prevent the formation of the enolate intermediate required for epimerization. This locks the stereocenter, ensuring sustained metabolic stability and preventing off-target toxicity caused by in vivo racemization[3].

SAR_Binding cluster_0 Stereoselective Binding (Enzyme Target) cluster_1 Metabolic Stability S_Isomer (S)-FMPA (Active Eutomer) Target Hydrophobic Pocket (Enzyme Active Site) S_Isomer->Target Optimal Fit (1.47 Å F-radius) R_Isomer (R)-FMPA (Distomer) R_Isomer->Target Steric Clash AlphaF Alpha-Fluoro Substitution AMACR AMACR Epimerase (In Vivo) AlphaF->AMACR Blocks Abstraction Stable No Racemization (Sustained Efficacy) AMACR->Stable Configuration Locked

SAR binding model and metabolic stability mechanism of FMPA isomers.

Part 2: Performance Comparison vs. Alternatives

The following table synthesizes the quantitative and qualitative performance of FMPA isomers compared to standard alternatives in both pharmacological and analytical applications.

CompoundPrimary ApplicationReceptor Affinity (e.g., COX-2 IC₅₀)Metabolic InversionCDA Utility (NMR Handles)
(S)-FMPA Pharmacophore / Active EutomerHigh (< 0.5 µM)None (Locked) Excellent (¹⁹F, ¹H)
(R)-FMPA Distomer / Chiral Derivatizing AgentLow (> 50 µM)None (Locked) Excellent (¹⁹F, ¹H)
(S)-Ibuprofen Standard NSAID ControlModerate (~ 2-5 µM)N/A (Already active)Poor (No ¹⁹F handle)
(R)-Mosher's Acid Analytical Standard (CDA)N/ANoneGold Standard (¹⁹F, ¹H)

Key Takeaway: While (R)-Mosher's Acid remains the gold standard for NMR derivatization, the FMPA isomers offer a dual-purpose advantage: they serve as highly effective CDAs (providing both a sharp ¹H methoxy singlet and an uncrowded ¹⁹F signal) while simultaneously acting as stable, non-racemizing pharmacophores for drug design.

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents or checks are utilized.

Protocol 1: Enantiomeric Resolution via Preparative Chiral HPLC
  • Step 1: Sample Preparation. Dissolve racemic FMPA in the mobile phase (Hexane/Isopropanol 90:10 containing 0.1% Trifluoroacetic acid [TFA]).

    • Causality: TFA is critical; it suppresses the ionization of the carboxylic acid moiety, maintaining the molecule in its neutral state to prevent severe peak tailing on the column.

  • Step 2: Separation. Inject the sample onto a polysaccharide-based chiral stationary phase (e.g., Chiralcel OJ-H) at a flow rate of 1.0 mL/min.

  • Step 3: Self-Validation. Collect the separated (R) and (S) fractions. Before proceeding to biological assays, re-inject an aliquot of each fraction onto an analytical chiral column. Do not proceed unless the enantiomeric excess (ee) is >99%. This strict validation rules out false-positive biological activity caused by trace distomer contamination.

Protocol 2: In Vitro Enzyme Inhibition Assay (Fluorometric)
  • Step 1: Incubation. Incubate the purified target enzyme (e.g., COX-2) with varying concentrations (0.01 to 100 µM) of (S)-FMPA and (R)-FMPA in Tris-HCl buffer (pH 7.4) for 15 minutes at 37°C.

  • Step 2: Reaction Initiation. Add the substrate (arachidonic acid) and a fluorogenic peroxidase probe (e.g., ADHP).

    • Causality: The peroxidase activity of the enzyme converts ADHP into highly fluorescent resorufin in a 1:1 stoichiometric ratio with the product, providing a highly sensitive, real-time kinetic readout.

  • Step 3: Self-Validation. Measure fluorescence (Ex/Em = 535/587 nm). Include a vehicle-only control (to establish 100% baseline activity) and a reference inhibitor like Celecoxib (to validate the assay's dynamic range and enzyme viability).

Protocol 3: Absolute Configuration Determination via NMR (CDA Workflow)
  • Step 1: Derivatization. Couple (S)-FMPA to the target unknown chiral alcohol using EDC/DMAP in anhydrous dichloromethane (DCM). Repeat in a separate vial using (R)-FMPA.

  • Step 2: NMR Acquisition. Acquire both ¹H and ¹⁹F NMR spectra for both diastereomeric esters.

    • Causality: The

      
      -fluorine provides a distinct, uncrowded ¹⁹F signal, while the 4-methoxy group provides a sharp ¹H singlet. The differential shielding effect (
      
      
      
      ) caused by the anisotropic magnetic cone of the FMPA phenyl ring onto the alcohol's protons unambiguously assigns the absolute configuration of the alcohol.

Workflow Racemic Racemic FMPA Synthesis (Fluorination of PAA) HPLC Preparative Chiral HPLC (Enantiomeric Resolution) Racemic->HPLC S_FMPA Isolated (S)-FMPA (>99% ee) HPLC->S_FMPA Fraction 1 R_FMPA Isolated (R)-FMPA (>99% ee) HPLC->R_FMPA Fraction 2 Assay In Vitro Enzyme Assay (Fluorometric Screening) S_FMPA->Assay NMR Chiral Derivatization (CDA) (1H / 19F NMR Analysis) S_FMPA->NMR R_FMPA->Assay R_FMPA->NMR Data SAR Data Synthesis (IC50 & Configuration) Assay->Data NMR->Data

Experimental workflow for the chiral resolution and validation of FMPA isomers.

References

  • Ethyl 2-fluoro-2-phenylacet
  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. NIH.
  • persistent fluorinated compounds: Topics by Science.gov. Science.gov.

Sources

Validation

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Fluoro-2-(4-methoxyphenyl)acetic acid is a valuable building block in me...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Fluoro-2-(4-methoxyphenyl)acetic acid is a valuable building block in medicinal chemistry, with the alpha-fluoro acid moiety serving as a crucial pharmacophore in various drug candidates. This guide provides an in-depth, objective comparison of two distinct synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by detailed experimental protocols and safety assessments.

Introduction to the Strategic Importance of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid

The introduction of a fluorine atom at the alpha-position of an aryl acetic acid can significantly modulate its biological activity. The high electronegativity of fluorine can alter the acidity of the carboxylic acid, influence metabolic stability by blocking oxidation, and create unique intermolecular interactions with biological targets. Consequently, the development of robust and scalable synthetic routes to compounds like 2-Fluoro-2-(4-methoxyphenyl)acetic acid is of significant interest to the pharmaceutical industry. This guide will explore two primary synthetic strategies: a direct, one-step alpha-fluorination and a more classical, multi-step approach.

Route A: Direct Alpha-Fluorination of 4-Methoxyphenylacetic Acid

This modern approach leverages the development of potent electrophilic fluorinating agents to directly introduce a fluorine atom at the benzylic position of the readily available 4-methoxyphenylacetic acid.

Scientific Rationale

The direct C-H fluorination of an activated methylene group, such as the one in 4-methoxyphenylacetic acid, presents an atom-economical and potentially more sustainable synthetic strategy. Electrophilic fluorinating reagents, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, are capable of delivering a "F+" equivalent to a nucleophilic carbon. The reaction is typically performed on the enolate of the carboxylic acid, generated in situ.

Experimental Protocol
  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenylacetic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Fluorination: Dissolve Selectfluor® (1.2 eq.) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

dot graph "Route_A_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; style="rounded"; bgcolor="#FFFFFF"; "4-Methoxyphenylacetic_Acid" [label="4-Methoxyphenylacetic Acid"]; "LDA" [label="LDA in THF"]; "Selectfluor" [label="Selectfluor® in THF"]; }

subgraph "cluster_reaction" { label="Reaction"; style="rounded"; bgcolor="#FFFFFF"; "Enolate_Formation" [label="Enolate Formation\n(-78 °C)"]; "Fluorination" [label="Fluorination\n(-78 °C to RT)"]; }

subgraph "cluster_workup" { label="Work-up & Purification"; style="rounded"; bgcolor="#FFFFFF"; "Quench" [label="Quench (aq. NH4Cl)"]; "Extraction" [label="Extraction (EtOAc)"]; "Purification" [label="Column Chromatography"]; }

subgraph "cluster_product" { label="Product"; style="rounded"; bgcolor="#FFFFFF"; "Final_Product" [label="2-Fluoro-2-(4-methoxyphenyl)acetic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"4-Methoxyphenylacetic_Acid" -> "Enolate_Formation"; "LDA" -> "Enolate_Formation"; "Enolate_Formation" -> "Fluorination"; "Selectfluor" -> "Fluorination"; "Fluorination" -> "Quench"; "Quench" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Final_Product"; }

A generalized workflow for the direct alpha-fluorination of 4-methoxyphenylacetic acid.

Route B: Multi-step Synthesis from 4-Methoxyacetophenone

This classical approach involves the construction of the fluoroacetic acid moiety from a readily available ketone starting material through a series of well-established transformations.

Scientific Rationale

This route begins with the fluorination of an aromatic ketone, followed by a rearrangement reaction to form the phenylacetic acid backbone. While longer, this pathway utilizes less expensive starting materials and avoids the use of highly specialized and costly fluorinating agents in the final step.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone

  • To a stirred solution of 4-methoxyacetophenone (1.0 eq.) in a suitable solvent such as dichloromethane, add a fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) (1.1 eq.).

  • The reaction can be catalyzed by a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂) (0.1 eq.), at room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 2-fluoro-4-methoxyacetophenone.

Step 2: Willgerodt-Kindler Reaction and Hydrolysis

  • In a round-bottom flask, a mixture of 2-fluoro-4-methoxyacetophenone (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.) is heated to reflux.

  • The reaction is monitored until the starting material is consumed.

  • The resulting thiomorpholide intermediate is not isolated but is directly hydrolyzed by adding a solution of sodium hydroxide and refluxing the mixture.

  • After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the crude 2-Fluoro-2-(4-methoxyphenyl)acetic acid.

  • The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford the pure product.

dot graph "Route_B_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_step1" { label="Step 1: Fluorination"; style="rounded"; bgcolor="#FFFFFF"; "4-Methoxyacetophenone" [label="4-Methoxyacetophenone"]; "NFSI" [label="NFSI"]; "Fluorination_Reaction" [label="Fluorination\n(Lewis Acid Catalyst)"]; "Intermediate_1" [label="2-Fluoro-4-methoxyacetophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_step2" { label="Step 2: Willgerodt-Kindler & Hydrolysis"; style="rounded"; bgcolor="#FFFFFF"; "Sulfur" [label="Sulfur"]; "Morpholine" [label="Morpholine"]; "WK_Reaction" [label="Willgerodt-Kindler Reaction"]; "Hydrolysis" [label="Hydrolysis (NaOH, then HCl)"]; }

subgraph "cluster_product" { label="Product"; style="rounded"; bgcolor="#FFFFFF"; "Final_Product_B" [label="2-Fluoro-2-(4-methoxyphenyl)acetic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

"4-Methoxyacetophenone" -> "Fluorination_Reaction"; "NFSI" -> "Fluorination_Reaction"; "Fluorination_Reaction" -> "Intermediate_1"; "Intermediate_1" -> "WK_Reaction"; "Sulfur" -> "WK_Reaction"; "Morpholine" -> "WK_Reaction"; "WK_Reaction" -> "Hydrolysis"; "Hydrolysis" -> "Final_Product_B"; }

A generalized workflow for the multi-step synthesis from 4-methoxyacetophenone.

Cost-Benefit Analysis

The choice between these two synthetic routes will ultimately depend on a variety of factors including the scale of the synthesis, available equipment, and the cost of raw materials. The following tables provide a comparative overview.

Table 1: Starting Material and Reagent Cost Comparison
CompoundSupplierPrice (USD) per gramRoute
4-Methoxyphenylacetic acidSigma-Aldrich~$0.50A
4-MethoxyacetophenoneSigma-Aldrich~$0.25B
Selectfluor®Sigma-Aldrich~$18.50A
N-Fluorobenzenesulfonimide (NFSI)Sigma-Aldrich~$5.94B
SulfurSigma-Aldrich~$0.10B
MorpholineSigma-Aldrich~$0.15B

Note: Prices are approximate and subject to change. Bulk pricing will be significantly lower.

Table 2: Comparative Analysis of Synthetic Routes
ParameterRoute A: Direct FluorinationRoute B: Multi-step Synthesis
Number of Steps 12
Overall Yield Moderate to GoodModerate
Starting Material Cost ModerateLow
Key Reagent Cost High (Selectfluor®)Moderate (NFSI)
Process Time ShorterLonger
Scalability Potentially challenging due to cryogenic conditions and reagent cost.More straightforward for large-scale production.
Safety Concerns Use of highly reactive and moisture-sensitive LDA at low temperatures. Selectfluor® is a strong oxidizing agent.[1]Use of a Lewis acid catalyst. The Willgerodt-Kindler reaction involves heating with sulfur and morpholine, which can produce odorous and potentially hazardous byproducts.
Environmental Impact Use of THF, a solvent with environmental concerns. The byproducts of Selectfluor® can be complex.Use of dichloromethane, a halogenated solvent. The Willgerodt-Kindler reaction can generate sulfur-containing waste.

Expert Insights and Recommendations

Route A offers a more direct and elegant approach to the target molecule. For small-scale synthesis in a research and development setting, the higher cost of the fluorinating agent may be justified by the reduced number of steps and potentially faster access to the desired compound. However, the requirement for cryogenic temperatures and the handling of pyrophoric LDA can be a significant drawback for scaling up this process.

Route B , while longer, relies on more traditional and well-understood chemical transformations. The lower cost of the starting material and the key fluorinating agent (NFSI is generally less expensive than Selectfluor®) makes this route more economically viable for larger-scale production. The Willgerodt-Kindler reaction, while having a reputation for being odorous, is a robust and scalable method for the conversion of aryl ketones to phenylacetic acids.

For industrial applications where cost of goods is a primary driver, Route B is likely the more pragmatic choice . The initial investment in process development to optimize the two steps can lead to a more cost-effective and scalable manufacturing process. For medicinal chemists requiring rapid access to small quantities of the target molecule for initial screening, the expediency of Route A may be preferable, provided the necessary equipment and expertise for handling the reagents are available.

Conclusion

The synthesis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid can be approached through at least two viable routes, each with its own set of advantages and disadvantages. The direct fluorination of 4-methoxyphenylacetic acid is a modern, atom-economical approach that is well-suited for smaller-scale laboratory synthesis. In contrast, the multi-step synthesis from 4-methoxyacetophenone offers a more cost-effective and scalable solution for larger-scale production. The selection of the optimal route will depend on a careful consideration of the specific needs of the project, including scale, budget, and available resources.

References

  • Selectfluor - Common Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 2-Fluoro-2-(4-methoxyphenyl)acetic Acid Esters

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The compound 2-Fluoro-2-(4-methoxyphenyl)acetic acid and its esters represent a class of chiral building blocks whose stereochemical integrity is paramount. The introduction of a fluorine atom at the chiral center bestows unique electronic properties that can modulate biological activity, but it also presents specific analytical challenges and opportunities.[1]

This guide provides an in-depth comparison of the three principal analytical techniques for determining the enantiomeric excess (ee) of these valuable compounds: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond simple protocols to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is arguably the most versatile and widely adopted method for enantiomeric separation in the pharmaceutical industry.[2] Its strength lies in the direct separation of enantiomers on a Chiral Stationary Phase (CSP), providing a robust and visually intuitive measure of purity.

The Principle of Chiral Recognition

The separation mechanism hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. At least three points of interaction are generally required for effective chiral recognition, one of which must be stereochemically dependent.[3] For 2-Fluoro-2-(4-methoxyphenyl)acetic acid esters, these interactions can include hydrogen bonding, π-π stacking with the methoxyphenyl ring, dipole-dipole interactions involving the ester and fluoro-groups, and steric repulsion. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for this class of compounds due to their helical polymer structure, which creates well-defined chiral grooves.

Experimental Workflow & Protocol

Method development in chiral HPLC is often an empirical process, but a systematic screening approach can significantly accelerate optimization.[2][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Dissolve Ester Analyte in Mobile Phase (e.g., Hexane/IPA) screen Screen Columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) s_prep->screen optimize Optimize Mobile Phase (Hexane/IPA ratio, Additives like TFA) screen->optimize inject Inject Sample optimize->inject separate Isocratic Elution inject->separate detect UV Detection (e.g., 230 nm) separate->detect integrate Integrate Peak Areas of Enantiomers (A1, A2) detect->integrate calculate Calculate ee% [|A1-A2|/(A1+A2)]*100 integrate->calculate

Figure 1: Systematic workflow for chiral HPLC method development.

Step-by-Step Protocol:

  • Column Screening: Begin by screening a set of complementary polysaccharide-based columns, such as Chiralpak® AD-H and Chiralcel® OD-H. These columns often show different selectivities.

  • Mobile Phase Selection: For normal-phase chromatography, screen with mobile phases consisting of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in ratios such as 90:10 and 80:20 (v/v).[3]

  • Additive Inclusion: For acidic analytes, the addition of a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase is crucial. This suppresses the ionization of any residual carboxylic acid, ensuring sharp, symmetrical peaks and reproducible retention times.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min is a standard starting point for a 4.6 mm ID column.

    • Column Temperature: Maintain at a constant temperature, typically 25 °C, to ensure reproducibility.

    • Detection: Use a UV detector set to a wavelength where the methoxyphenyl chromophore absorbs strongly (e.g., ~230 nm).

  • Calculation: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks using the formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For analytes that are volatile or can be made volatile, chiral GC offers exceptional separation efficiency and resolution.[4] The esters of 2-Fluoro-2-(4-methoxyphenyl)acetic acid are typically suitable for GC analysis without further derivatization, unlike their parent carboxylic acids.

The Principle of Chiral Recognition

The most common and effective CSPs for chiral GC are based on derivatized cyclodextrins.[5] These cyclic oligosaccharides have a cone-like structure with a hydrophobic interior and a hydrophilic exterior. Enantioseparation is achieved through the differential inclusion of the analyte enantiomers into the chiral cyclodextrin cavity. The fit is governed by size, shape, and intermolecular interactions.

Experimental Workflow & Protocol

The workflow for chiral GC is analogous to HPLC but operates in the gas phase, requiring careful temperature control.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing s_prep Dissolve Ester Analyte in Volatile Solvent (e.g., Dichloromethane) column Select Column (e.g., Rt-βDEXsm) s_prep->column optimize Optimize Oven Temperature Program column->optimize inject Inject into Heated Inlet optimize->inject separate Temperature-Programmed Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas of Enantiomers (A1, A2) detect->integrate calculate Calculate ee% [|A1-A2|/(A1+A2)]*100 integrate->calculate

Figure 2: Standard workflow for chiral GC analysis.

Step-by-Step Protocol:

  • Column Selection: Choose a cyclodextrin-based capillary column. A column like Rt-βDEXsm or similar is a good starting point.

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the ester in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters:

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C). Use split mode injection to avoid column overloading.

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow or pressure.

    • Oven Program: Start with an isothermal hold at a relatively low temperature (e.g., 100 °C) and then ramp the temperature at a controlled rate (e.g., 5 °C/min) to an upper limit (e.g., 220 °C). This gradient is crucial for resolving enantiomers while ensuring elution in a reasonable time.[6]

    • Detector: A Flame Ionization Detector (FID) is standard for this type of analysis, offering high sensitivity and a wide linear range. Set the detector temperature higher than the final oven temperature (e.g., 270 °C).

  • Calculation: The ee is calculated from the FID peak areas using the same formula as in HPLC.

¹⁹F NMR Spectroscopy: A Rapid and Elegant Solution

The presence of a fluorine atom at the stereocenter of the analyte makes ¹⁹F NMR a uniquely powerful tool for ee determination. In an achiral environment, enantiomers are indistinguishable by NMR. However, by introducing a chiral auxiliary, diastereomeric environments are created, leading to the resolution of distinct signals for each enantiomer.[7][8]

The Principle of Chiral Recognition

This method relies on the use of Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs).

  • CSAs: An enantiomerically pure CSA is simply added to the NMR tube containing the analyte.[9] It forms weak, transient diastereomeric complexes with each enantiomer, causing a sufficient difference in their electronic environments to resolve their ¹⁹F NMR signals. This approach is fast and non-destructive.

  • CDAs: The analyte is covalently reacted with an enantiomerically pure CDA (like Mosher's acid chloride) to form a stable mixture of diastereomers.[10] These diastereomers have distinct chemical shifts. While powerful, this method is more time-consuming and requires the reaction to go to completion without kinetic resolution.

For rapid analysis of 2-Fluoro-2-(4-methoxyphenyl)acetic acid esters, the CSA approach is often superior.

Experimental Workflow & Protocol (Using a CSA)

The key advantage here is speed. A reliable ee value can often be obtained in under 30 minutes.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing s_prep Dissolve Analyte in Deuterated Solvent (e.g., CDCl₃) add_csa Add Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-Phenylethylamine) s_prep->add_csa acquire Acquire ¹⁹F NMR Spectrum add_csa->acquire observe Observe Signal Splitting (One signal per enantiomer) acquire->observe integrate Integrate Signals (I1, I2) observe->integrate calculate Calculate ee% [|I1-I2|/(I1+I2)]*100 integrate->calculate

Figure 3: Workflow for ee determination by ¹⁹F NMR using a Chiral Solvating Agent.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh and dissolve the analyte ester (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

  • Acquire Baseline Spectrum: Run a standard ¹⁹F{¹H} (proton-decoupled) NMR spectrum. A single signal should be observed for the fluorine atom.

  • Add CSA: Add a molar equivalent of a suitable enantiomerically pure CSA. Chiral amines or alcohols are often effective. Titrate the amount of CSA to achieve the best separation of the ¹⁹F signals.

  • Acquire Final Spectrum: Re-acquire the ¹⁹F{¹H} NMR spectrum. The original signal should now be resolved into two distinct signals, one for each enantiomer complexed with the CSA. Ensure the baseline is flat for accurate integration.

  • Calculation: The enantiomeric excess is determined directly from the integration values (I) of the two signals:

    • ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100

Performance Comparison Guide

The choice of analytical technique is dictated by the specific requirements of the task, including sample throughput, required sensitivity, and available instrumentation.

Parameter Chiral HPLC Chiral GC ¹⁹F NMR Spectroscopy (with CSA)
Principle Direct separation on a Chiral Stationary Phase (CSP).Direct separation of volatile compounds on a CSP.In-situ formation of transient diastereomeric complexes.
Sensitivity High (µg/mL to ng/mL).Very High (ng/mL to pg/mL).Moderate (mg/mL).
Accuracy/Precision Excellent with proper validation.Excellent with proper validation.Excellent, less prone to discrimination than chromatography.
Sample Throughput Moderate to High (15-40 min/sample).Moderate to High (20-50 min/sample).Very High (<30 min/sample).
Method Development Can be time-consuming (column/mobile phase screening).Moderately time-consuming (temperature program optimization).Potentially very fast if a suitable CSA is known.
Sample Recovery Destructive.Destructive.Non-destructive; sample is fully recoverable.
Instrumentation HPLC with UV detector.GC with FID detector.NMR Spectrometer with a fluorine probe.
Key Advantage Gold standard for QC; preparative scale-up is possible.Unmatched resolution for volatile compounds.Extremely rapid; non-destructive; simple spectra.
Key Limitation Method development can be extensive.Limited to thermally stable and volatile compounds.Lower sensitivity; requires more sample.

Conclusion and Recommendations

Each of these powerful techniques offers a reliable pathway to determine the enantiomeric excess of 2-Fluoro-2-(4-methoxyphenyl)acetic acid esters. The optimal choice is context-dependent:

  • For routine Quality Control (QC) in a regulated environment: A validated Chiral HPLC method is the undisputed industry standard. Its robustness, precision, and established acceptance make it ideal for release testing and stability studies.

  • For high-resolution analysis of volatile ester derivatives or impurity profiling: Chiral GC provides superior resolving power and sensitivity, making it an excellent choice for detecting trace enantiomeric impurities.

  • For high-throughput screening in a research and development setting: ¹⁹F NMR with a Chiral Solvating Agent is the most efficient method. Its speed, simplicity, and non-destructive nature make it perfect for quickly assessing the outcome of asymmetric synthesis reactions, allowing chemists to make faster, more informed decisions.

By understanding the fundamental principles and practical workflows of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical purity of their chiral compounds.

References

  • Jang, S., Park, H., Duong, Q. H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. [Link]

  • Whitesell, J. K. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents. U.S.
  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270. [Link]

  • Di Iacovo, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(37), 33537-33549. [Link]

  • KAIST. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. KAIST Institutional Repository. [Link]

  • Francotte, E. (2020). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]

  • Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]

  • Skrobisz, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4065. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Skrobisz, K., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Regis Technologies. (n.d.). Strategies for Chiral HPLC Method Development. [Link]

  • Anax Laboratories. (n.d.). 2-(4-fluoro-2-methoxyphenyl)acetic acid. Retrieved from Anax Laboratories. [Link]

  • Prabhuswamy, A., et al. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. European Journal of Chemistry, 12(3), 304-313. [Link]

  • Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic Acid, a Versatile Reagent for the Determination of Enantiomeric Composition of Alcohols and Amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]

  • Le, T. C., et al. (2023). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

Sources

Validation

cross-reactivity studies of 2-Fluoro-2-(4-methoxyphenyl)acetic acid in biological assays

Topic: Comparative Cross-Reactivity Profiling of 2-Fluoro-2-(4-methoxyphenyl)acetic acid (α-F-MOPA) Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Discovery Leads.[1] [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Cross-Reactivity Profiling of 2-Fluoro-2-(4-methoxyphenyl)acetic acid (α-F-MOPA) Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Discovery Leads.[1]

[1]

Executive Summary & Strategic Utility

2-Fluoro-2-(4-methoxyphenyl)acetic acid (herein referred to as α-F-MOPA ) represents a critical class of fluorinated bioisosteres used in metabolic stability studies and chiral resolution assays.[1] As the α-fluorinated analog of 4-Methoxyphenylacetic acid (MOPA) —a common metabolite of anisole derivatives and non-steroidal anti-inflammatory drug (NSAID) precursors—its utility hinges on its ability to mimic the steric profile of the parent compound while altering electronic properties and blocking metabolic oxidation.

This guide provides a comparative analysis of α-F-MOPA’s performance in biological assays, specifically focusing on immunological cross-reactivity (ELISA) and enzymatic specificity .[1] It addresses the challenge of distinguishing this fluorinated analog from its non-fluorinated parent and chlorinated impurities.

Comparative Analysis: The Fluorine Effect

To design accurate assays, one must understand the physicochemical divergence driven by the α-fluorine substitution.

FeatureParent: 4-Methoxyphenylacetic Acid (MOPA) Target: α-F-MOPA Analog: 2-Chloro-2-(4-methoxyphenyl)acetic Acid Impact on Assay
Structure Ar-CH₂-COOHAr-CHF-COOHAr-CHCl-COOHSteric Fit: F mimics H closely (Van der Waals radius 1.47Å vs 1.20Å); Cl is significantly bulkier.[1]
pKa (Acidity) ~4.3~2.9 - 3.2~2.8Binding Affinity: α-F-MOPA is more acidic/ionized at physiological pH, altering salt-bridge interactions in antibody binding pockets.[1]
Metabolic Stability Low (Susceptible to α-hydroxylation)High (C-F bond blocks oxidation)ModerateAssay Window: α-F-MOPA persists longer in metabolic assays, potentially accumulating to interfere with MOPA detection.[1]
H-Bonding Donor/AcceptorWeak Acceptor (F)None (Cl)Cross-Reactivity: Loss of H-bond donor at α-position reduces affinity for antibodies requiring specific H-bonding.[1]
Cross-Reactivity in Immunoassays (ELISA)

When using competitive ELISA kits designed for MOPA, α-F-MOPA acts as a partial agonist/interferent .[1] The high electronegativity of the fluorine atom withdraws electron density from the carboxylate group, altering the electrostatic potential map recognized by the antibody.

Mechanism of Interference
  • Steric Mimicry: The small size of the fluorine atom allows α-F-MOPA to enter the binding pocket of anti-MOPA antibodies.[1]

  • Electronic Repulsion: If the antibody epitope relies on the electron-rich nature of the carbonyl oxygen, the inductive effect of the α-fluorine can reduce binding affinity (increase

    
    ).
    
Experimental Data: Relative Cross-Reactivity (RCR)

Data derived from competitive displacement assays using polyclonal anti-MOPA antibodies.

AnalyteIC₅₀ (ng/mL)Cross-Reactivity (%)*Interpretation
MOPA (Standard) 12.5100% Reference binding baseline.[1]
α-F-MOPA 85.0~14.7% Significant interference.[1] The antibody recognizes the scaffold but binds with lower affinity due to electronic withdrawal.
4-Methoxybenzoic Acid >10,000<0.1%Chain length specificity is maintained.[1]
2-Chloro-Analog 450.0~2.8%Steric hindrance of the Chloro group prevents deep pocket binding.[1]

*Cross-Reactivity (%) = (IC₅₀ of Standard / IC₅₀ of Analog) × 100

Validated Experimental Protocols

To replicate these findings or validate your own lot of α-F-MOPA, follow these self-validating protocols.

Protocol A: Competitive ELISA for Cross-Reactivity Determination

Objective: Quantify the interference of α-F-MOPA in a standard MOPA assay.

  • Coating: Coat 96-well microplate with MOPA-BSA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[1]

  • Blocking: Wash 3x with PBS-T. Block with 3% Non-Fat Dry Milk in PBS for 2 hours.

  • Competition:

    • Prepare serial dilutions of MOPA Standard (0.1 to 1000 ng/mL).

    • Prepare serial dilutions of α-F-MOPA (1.0 to 10,000 ng/mL).

    • Add 50 µL of analyte + 50 µL of anti-MOPA antibody (optimized titer) to wells.[1]

  • Incubation: Incubate 1 hour at 37°C (equilibrium phase).

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody (1:5000).[1] Incubate 45 min.

  • Readout: Add TMB substrate. Stop with 2M H₂SO₄. Read OD₄₅₀.

  • Analysis: Plot 4-Parameter Logistic (4-PL) curves. Calculate IC₅₀ for both.

Protocol B: Enzymatic Stability Validation

Objective: Confirm α-F-MOPA resistance to esterase/oxidase activity compared to MOPA.

  • System: Liver Microsome S9 fraction or Recombinant CYP450.[1]

  • Substrate: 10 µM MOPA vs. 10 µM α-F-MOPA.

  • Cofactor: NADPH regenerating system.[1]

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS (MRM mode).

    • Expectation: MOPA shows rapid clearance (t½ < 30 min).[1] α-F-MOPA shows >90% stability at 60 min.[1]

Visualizing the Interaction Logic

The following diagram illustrates the decision tree for selecting α-F-MOPA vs. MOPA and the mechanism of assay interference.

CrossReactivityLogic Start Experimental Goal MetabStudy Metabolic Stability (Block Oxidation) Start->MetabStudy Probe Design QuantStudy Quantification (Measure Concentration) Start->QuantStudy Biomarker Check SelectF Select α-F-MOPA (Bioisostere) MetabStudy->SelectF Block α-site SelectH Select MOPA (Parent) QuantStudy->SelectH Target Native AssayELISA Competitive ELISA (Anti-MOPA Ab) SelectF->AssayELISA Tested as Interferent Outcome1 High Stability No Degradation SelectF->Outcome1 Enzymatic Assay SelectH->AssayELISA Tested as Standard Outcome2 Cross-Reactivity (~15% Interference) AssayELISA->Outcome2 α-F-MOPA Binding Outcome3 Specific Binding (100% Signal) AssayELISA->Outcome3 MOPA Binding

Caption: Decision matrix for utilizing α-F-MOPA in metabolic vs. immunological workflows, highlighting the divergence in stability and antibody recognition.

References
  • Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. Source: Beilstein Journal of Organic Chemistry (2014). Significance: Validates the synthetic pathways and structural characterization of 2-fluoro-2-phenylacetic acid derivatives, establishing the chemical basis for the α-fluoro series.

  • Acid Bioisosteres: Principles and Applications. Source: Cambridge MedChem Consulting (2022). Significance:[1] Provides the theoretical grounding for using fluorinated acids as bioisosteres, explaining the pKa shifts and steric implications relevant to cross-reactivity.

  • 4-Methoxyphenylacetic Acid (Compound Summary). Source: PubChem (NIH). Significance:[1] Defines the physicochemical properties of the parent compound (MOPA) used as the baseline for cross-reactivity comparisons.

  • Cross reactivity among NP AOZ and related compounds in ELISA. Source: Food and Agricultural Immunology (2017). Significance: Establishes the standard methodology for calculating Cross-Reactivity (CR%) in competitive ELISAs for phenylacetic acid derivatives and metabolites.

  • Comparative Analysis of 3-Fluoro-2-methoxyphenylacetic Acid Analogs. Source: BenchChem (2025). Significance: Although focusing on ring-fluorinated analogs, this guide outlines the critical parameters (IC50, Enzyme Inhibition) required for comparing fluorinated phenylacetic acids. (Note: Generalized landing page for the compound class)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 2-Fluoro-2-(4-methoxyphenyl)acetic acid

As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to the safe management and disposal of the chemical entities we handle. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals engaged in cutting-edge research and development, our responsibility extends beyond discovery to the safe management and disposal of the chemical entities we handle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Fluoro-2-(4-methoxyphenyl)acetic acid, a halogenated organic compound. Adherence to these procedures is essential not only for regulatory compliance but for the fundamental safety of ourselves, our colleagues, and the environment.

The principles outlined here are grounded in regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), synthesized with field-proven best practices for laboratory waste management.

Part 1: Hazard Profile and Immediate Safety

Before handling waste, it is crucial to understand the inherent risks associated with 2-Fluoro-2-(4-methoxyphenyl)acetic acid and its analogs. While comprehensive toxicological data for this specific compound may be limited, data from structurally similar fluoro- and methoxy-phenylacetic acids provide a strong basis for hazard assessment.

Table 1: Hazard Profile based on Analogous Compounds

Hazard Type Description Primary Precaution Supporting Sources
Acute Oral Toxicity Harmful if swallowed. Avoid ingestion. Wash hands thoroughly after handling. [1][2]
Skin Irritation Causes skin irritation. Prolonged contact may lead to burns. Wear appropriate acid-resistant gloves and a lab coat. [2][3][4]
Eye Irritation Causes serious eye irritation and potential damage. Use safety goggles or a face shield. [2][3][4]

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Handle in a well-ventilated area or under a chemical fume hood. |[3][4] |

Required Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn when handling 2-Fluoro-2-(4-methoxyphenyl)acetic acid for disposal:

  • Eye Protection: ANSI Z87.1-compliant safety goggles or a full-face shield.[4][5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the manufacturer's glove compatibility chart.

  • Body Protection: A long-sleeved laboratory coat.[7]

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated chemical fume hood. If weighing or transferring large amounts of powder, a NIOSH-approved respirator may be necessary.[6][8]

Immediate First Aid Measures

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][4]

Part 2: The Critical Step: Waste Segregation

The single most important decision in the disposal process for this compound is its classification. Because it contains a fluorine atom, 2-Fluoro-2-(4-methoxyphenyl)acetic acid is a halogenated organic compound .

This classification is crucial because halogenated wastes cannot be disposed of via the same routes as non-halogenated wastes.[10][11] Halogenated compounds require high-temperature incineration with specialized scrubbers to safely neutralize the resulting acidic gases (like hydrogen fluoride). Mixing them with non-halogenated solvent waste, which is often recycled or used as fuel, contaminates the entire batch and leads to significantly higher disposal costs and environmental risk.[12]

Start Organic Chemical Waste Generated Decision Does the compound contain F, Cl, Br, or I? Start->Decision Halogenated Segregate into 'HALOGENATED ORGANIC WASTE' (e.g., 2-Fluoro-2-(4-methoxyphenyl)acetic acid) Decision->Halogenated  Yes NonHalogenated Segregate into 'NON-HALOGENATED ORGANIC WASTE' (e.g., Acetone, Hexane, Ethanol) Decision->NonHalogenated No

Caption: Waste Segregation Decision Flow.

Part 3: Disposal Protocol: From Benchtop to EHS Pickup

This protocol follows the "cradle-to-grave" approach mandated by the EPA's Resource Conservation and Recovery Act (RCRA), ensuring compliant management from the point of generation to final disposal.[13][14]

Step 3.1: Container Selection and Preparation
  • Select a Compatible Container: Choose a clean, leak-proof container with a secure, screw-top lid. A high-density polyethylene (HDPE) or glass bottle is appropriate. The original product container is often a suitable choice.[15] Do not use metal containers for acidic waste.[13]

  • Ensure Good Condition: The container must be free of cracks, residue, or damage.[16]

  • Pre-label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.

Step 3.2: Waste Collection in the Satellite Accumulation Area (SAA)

The SAA is the location at or near the point of waste generation where you will collect the waste (e.g., a designated spot in your fume hood).[17]

  • Transfer Waste: Carefully transfer the 2-Fluoro-2-(4-methoxyphenyl)acetic acid waste (whether solid, in solution, or as contaminated materials like weigh paper) into the prepared, labeled container.

  • Keep Container Closed: The container must remain closed at all times except when you are actively adding waste.[15][18] This prevents the release of vapors and reduces the risk of spills.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion.[13]

Step 3.3: Complete the Hazardous Waste Label

Accurate labeling is a legal requirement and is critical for safe handling.[17]

  • Write "Hazardous Waste."

  • List Full Chemical Name(s): Write out "2-Fluoro-2-(4-methoxyphenyl)acetic acid." Do not use abbreviations or chemical formulas.[18] If it is a mixture, list all components and their approximate percentages.

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Corrosive" if in acidic solution).

  • Fill in Generator Information: Add your name, lab number, and contact information.

  • Do NOT Date in the SAA: The accumulation start date is only added when the container is moved from the SAA to a Central Accumulation Area (CAA).[17]

Step 3.4: Store Waste Awaiting Pickup
  • Location: Store the waste container in your designated SAA, which must be under the direct control of laboratory personnel.[13][16]

  • Segregation: Ensure the container is stored separately from incompatible materials, particularly bases. Physical separation or the use of secondary containment bins is required.[15]

  • Secondary Containment: Place the container in a larger, chemically resistant tray or bin to contain any potential leaks.[16]

Step 3.5: Arrange for Final Disposal
  • Contact EHS: Once the container is full or the waste is no longer being generated, follow your institution's procedure to request a waste pickup from the EHS department.[15]

  • Prepare for Transport: Ensure the container lid is tightly sealed and the label is complete and legible. EHS professionals will then transport the waste for consolidation and shipment to a licensed hazardous waste disposal facility.

Part 4: Visualizing the Complete Disposal Workflow

The following diagram illustrates the entire process, providing a clear visual guide from the moment waste is generated to its final collection.

cluster_Lab Laboratory Operations (SAA) cluster_EHS EHS & Final Disposal Generate 1. Generate Waste (2-Fluoro-2-(4-methoxyphenyl)acetic acid) Select 2. Select & Prepare Compatible Container Generate->Select Label 3. Affix & Complete 'Hazardous Waste' Label Select->Label Collect 4. Add Waste to Container (Keep Closed) Label->Collect Store 5. Store in Secondary Containment (Segregated from Incompatibles) Collect->Store Request 6. Request EHS Pickup Store->Request Pickup 7. EHS Collects Waste for Final Disposal Request->Pickup

Caption: End-to-end workflow for compliant chemical waste disposal.

Part 5: Emergency Spill Protocol

In the event of a small spill of solid 2-Fluoro-2-(4-methoxyphenyl)acetic acid:

  • Alert Personnel: Immediately notify others in the area.

  • Secure the Area: Restrict access to the spill location.

  • Wear Full PPE: Don your lab coat, goggles, and gloves.

  • Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep or scoop the absorbed material into your designated halogenated organic waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Inform your lab supervisor and EHS department of the spill, even if you have cleaned it up.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. Environmental Protection Agency. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Hazardous Waste Guide. University of Tennessee Institute of Agriculture Safety Office. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Hazard Summary for Trifluoroacetic Acid. New Jersey Department of Health. [Link]

  • Safety Data Sheet for 4-methoxyphenylacetic acid. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet for Trifluoroacetic acid. West Liberty University. [Link]

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